Cochliomycin B
Description
This compound has been reported in Curvularia lunata with data available.
potent antifouling cpd from the gorgonian-derived fungus Cochliobolus lunatus; structure in first source
Properties
Molecular Formula |
C22H28O7 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(2E,5S,9R,10S,11E,14S)-10,18-dihydroxy-20-methoxy-7,7,14-trimethyl-6,8,15-trioxatricyclo[15.4.0.05,9]henicosa-1(17),2,11,18,20-pentaen-16-one |
InChI |
InChI=1S/C22H28O7/c1-13-7-5-9-16(23)20-18(28-22(2,3)29-20)10-6-8-14-11-15(26-4)12-17(24)19(14)21(25)27-13/h5-6,8-9,11-13,16,18,20,23-24H,7,10H2,1-4H3/b8-6+,9-5+/t13-,16-,18-,20+/m0/s1 |
InChI Key |
ZJDKHUDTMNOVOT-PZUGFNCNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cochliomycin B: A Technical Guide to its Discovery, Isolation, and Characterization from Cochliobolus lunatus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cochliomycin B, a 14-membered resorcylic acid lactone, is a secondary metabolite produced by the fungus Cochliobolus lunatus. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for the fermentation of the source organism, extraction of the crude metabolites, and the chromatographic purification of this compound. Furthermore, this guide summarizes the available quantitative data on its physicochemical properties and biological activities. A proposed mechanism of action, based on the known targets of the broader class of resorcylic acid lactones, is also presented, highlighting its potential for further investigation in drug discovery and development.
Introduction
Cochliobolus lunatus, the teleomorph of Curvularia lunata, is a well-documented fungal species known for its pathogenic interactions with plants and opportunistic infections in animals and humans.[1] Beyond its pathogenicity, Cochliobolus lunatus is a prolific producer of a diverse array of secondary metabolites, including the class of compounds known as resorcylic acid lactones (RALs).[2][3] this compound, a member of this family, is a macrolide with the molecular formula C22H28O7.[4] This guide focuses on the technical aspects of its discovery and isolation, providing a valuable resource for researchers interested in natural product chemistry and drug development.
Physicochemical Properties of this compound
This compound is a macrolide compound with a molecular weight of 404.5 g/mol .[4] Its structure is characterized by a 14-membered macrocyclic ring fused to a β-resorcylic acid moiety.
| Property | Value | Source |
| Molecular Formula | C22H28O7 | PubChem[4] |
| Molecular Weight | 404.5 g/mol | PubChem[4] |
| PubChem CID | 52952746 | PubChem[4] |
| IUPAC Name | (2E,5S,9R,10S,11E,14S)-10,18-dihydroxy-20-methoxy-7,7,14-trimethyl-6,8,15-trioxatricyclo[15.4.0.0⁵,⁹]henicosa-1(17),2,11,18,20-pentaen-16-one | PubChem[4] |
Discovery and Isolation
This compound was first reported as a new natural product in 2011 by Shao et al., following its isolation from a culture of Cochliobolus lunatus. The fungus was sourced from the gorgonian Dichotella gemmacea, collected from the South China Sea.[2] The isolation process involves fermentation of the fungal strain, followed by extraction and a multi-step chromatographic purification.
Experimental Protocol: Fungal Fermentation and Extraction
This protocol is adapted from the methodology described by Shao et al. (2011).[2]
-
Fungal Strain: Cochliobolus lunatus isolated from the gorgonian Dichotella gemmacea.
-
Culture Medium: Potato Dextrose Broth (PDB).
-
Fermentation: The fungus is cultured in PDB medium and incubated at room temperature for a specified period to allow for the production of secondary metabolites.
-
Extraction: The entire culture, including the mycelia and broth, is extracted three times with an equal volume of ethyl acetate (B1210297) (EtOAc).
-
Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.
Experimental Protocol: Chromatographic Isolation of this compound
The following is a generalized workflow for the purification of this compound from the crude extract, based on the procedures for isolating resorcylic acid lactones.[2]
-
Initial Fractionation (Silica Gel Chromatography):
-
The crude extract is subjected to silica (B1680970) gel column chromatography.
-
Elution is performed with a gradient of chloroform (B151607) (CHCl3) and methanol (B129727) (MeOH).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Intermediate Purification (Sephadex LH-20 Chromatography):
-
Fractions containing this compound are pooled and further purified by size-exclusion chromatography on a Sephadex LH-20 column.
-
Elution is typically carried out with a mixture of CHCl3 and MeOH (1:1).
-
-
Final Purification (High-Performance Liquid Chromatography - HPLC):
-
The semi-purified fractions are subjected to reversed-phase HPLC (RP-HPLC).
-
A C18 column is used with a mobile phase consisting of a gradient of acetonitrile (B52724) (MeCN) and water.
-
The elution of this compound is monitored by UV detection, and the pure compound is collected.
-
Biological Activity
This compound, along with its analogues, has been evaluated for a range of biological activities. The primary reported activities for this class of compounds include antifouling, antibacterial, and cytotoxic effects.[2]
| Activity | Assay | Target Organism/Cell Line | Result | Reference |
| Antifouling | Larval settlement assay | Balanus amphitrite | Active | [2] |
| Antibacterial | Not specified | Not specified | Examined | [2] |
| Cytotoxicity | Not specified | Not specified | Examined | [2] |
Note: Specific quantitative data such as IC50 values for this compound are not extensively detailed in the initial discovery paper. Further studies are required to fully characterize its potency in these and other biological assays.
Potential Signaling Pathway Interactions
While the specific molecular targets and signaling pathways modulated by this compound have not been definitively elucidated, the broader class of resorcylic acid lactones (RALs) is known to interact with key cellular signaling cascades. Several RALs have been shown to inhibit protein kinases, particularly within the mitogen-activated protein kinase (MAPK) signaling pathway. Additionally, inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling and heat shock protein 90 (HSP90) have been identified as mechanisms of action for some RALs.
Given its structural similarity to other bioactive RALs, it is plausible that this compound may also exert its biological effects through the modulation of these pathways. The diagram below illustrates a generalized representation of the MAPK/ERK pathway, a potential target for this class of compounds.
Conclusion and Future Directions
This compound represents an interesting natural product from the marine-derived fungus Cochliobolus lunatus. The established protocols for its isolation provide a solid foundation for obtaining this compound for further study. While initial biological screenings have indicated potential antifouling, antibacterial, and cytotoxic activities, a more in-depth quantitative analysis is necessary to determine its therapeutic potential. Future research should focus on elucidating the specific molecular targets of this compound and confirming its interaction with signaling pathways such as the MAPK cascade. Such studies will be crucial in unlocking the full potential of this compound as a lead compound in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent antifouling resorcylic acid lactones from the gorgonian-derived fungus Cochliobolus lunatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The chemical and biological properties of natural resorcylic acid lactones - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Cis-enone resorcylic acid lactones (RALs) as irreversible protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cochliomycin B: A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cochliomycin B is a naturally occurring 14-membered resorcylic acid lactone isolated from the marine fungus Cochliobolus lunatus. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and assessment of its antifouling properties are presented. While the precise signaling pathways modulated by this compound are still under investigation, this guide summarizes the current understanding of its mechanism of action based on studies of closely related analogs. All quantitative data are presented in tabular format for clarity and comparative analysis.
Chemical Structure and Properties
This compound is a macrolide with the chemical formula C₂₂H₂₈O₇.[1] Its systematic IUPAC name is (2E,5S,9R,10S,11E,14S)-10,18-dihydroxy-20-methoxy-7,7,14-trimethyl-6,8,15-trioxatricyclo[15.4.0.0⁵,⁹]henicosa-1(17),2,11,18,20-pentaen-16-one.[1] The molecule features a 14-membered lactone ring fused to a resorcylic acid moiety and includes a rare natural acetonide group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₈O₇ | [1] |
| Molecular Weight | 404.45 g/mol | [1] |
| PubChem CID | 52952746 | [1] |
| Synonyms | (2E,5S,9R,10S,11E,14S)-10,18-dihydroxy-20-methoxy-7,7,14-trimethyl-6,8,15-trioxatricyclo[15.4.0.0⁵,⁹]henicosa-1(17),2,11,18,20-pentaen-16-one | [1] |
Biological Activity
This compound has been identified as a potent antifouling agent.[2] Antifouling compounds are crucial in marine applications to prevent the accumulation of organisms on submerged surfaces. The biological activity of this compound and its analogs has been primarily evaluated against the larval settlement of the barnacle Balanus amphitrite.
Table 2: Antifouling Activity of this compound and Related Compounds
| Compound | Organism | Activity | EC₅₀ (μg/mL) | Reference |
| This compound | Balanus amphitrite (larval settlement) | Antifouling | Not explicitly stated for B, but analogs show high potency | [2] |
| Cochliomycin A | Balanus amphitrite (larval settlement) | Antifouling | 1.82 - 22.5 (for various cochliomycins) | [1] |
| Cochliomycin C | Balanus amphitrite (larval settlement) | Antifouling | Not explicitly stated for C, but analogs show high potency | [2] |
| LL-Z1640-2 | Balanus amphitrite (larval settlement) | Antifouling | 1.82 | [1] |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the methodology described by Shao et al. (2011) for the isolation of cochliomycins from the fungus Cochliobolus lunatus.[2]
References
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Cochliomycin B and Fungal Resorcylic Acid Lactones
For Researchers, Scientists, and Drug Development Professionals
Cochliomycin B, a polyketide macrolide with the chemical formula C₂₂H₂₈O₇, has been isolated from the fungi Cochliobolus lunatus and Curvularia lunata. As a member of the resorcylic acid lactone (RAL) family, it is part of a class of fungal secondary metabolites known for their diverse and potent biological activities. While the specific biosynthetic gene cluster for this compound has yet to be fully elucidated in the scientific literature, extensive research on related RALs provides a robust framework for understanding its formation. This guide synthesizes the current knowledge on fungal RAL biosynthesis to propose a putative pathway for this compound and outlines the experimental methodologies required for its definitive characterization.
The General Biosynthetic Blueprint for Fungal Resorcylic Acid Lactones
The biosynthesis of fungal RALs is a fascinating example of metabolic engineering by nature, typically involving the collaborative action of a pair of iterative Type I polyketide synthases (iPKSs). These large, multifunctional enzymes are encoded within a contiguous set of genes known as a biosynthetic gene cluster (BGC). The general machinery includes:
-
A Highly Reducing Polyketide Synthase (hrPKS): This enzyme is responsible for synthesizing a fatty acid-like intermediate. It contains a full complement of reducing domains, including a ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), which act upon the growing polyketide chain.
-
A Non-Reducing Polyketide Synthase (nrPKS): This PKS takes the polyketide chain from the hrPKS and extends it further without reduction, leading to the formation of the aromatic resorcylic acid core through a characteristic pattern of cyclizations and aromatizations.
-
A Thioesterase (TE) Domain: Located at the C-terminus of the nrPKS, this domain catalyzes the final macrocyclization step, releasing the mature RAL scaffold.
-
Tailoring Enzymes: Genes encoding additional enzymes such as oxidoreductases, methyltransferases, and halogenases are often found within the BGC. These enzymes modify the initial RAL scaffold to produce a diverse array of final products, including the various cochliomycins.
A Putative Biosynthetic Pathway for this compound
Based on the known structure of this compound and the general principles of RAL biosynthesis, a hypothetical pathway can be proposed. The pathway likely initiates with the synthesis of a reduced polyketide chain by an hrPKS. This intermediate is then transferred to an nrPKS for extension and aromatization to form the resorcylic acid moiety. The final step is the thioesterase-mediated macrolactonization. Subsequent modifications by tailoring enzymes would then yield the final this compound structure.
Quantitative Data on Resorcylic Acid Lactone Production
While specific quantitative data for this compound biosynthesis is not yet available, studies on related compounds from Cochliobolus lunatus provide insights into the productivity of these pathways. The production of RALs is often low under standard laboratory conditions, but can be enhanced through various strategies, including epigenetic modification. For example, treatment of C. lunatus with a histone deacetylase inhibitor led to the isolation of a new RAL, 7′(Z)-zeaenol, which was previously undetected.[1]
| Compound | Producing Organism | Condition | Titer/Yield | Reference |
| Cochliomycin A | Cochliobolus lunatus | Standard Culture | Not Reported | [2] |
| 7′(Z)-zeaenol | Cochliobolus lunatus | Nicotinamide (100 µM) | Not Reported | [1] |
| Zeaenol | Cochliobolus lunatus | Standard Culture | Not Reported | [2] |
This table serves as a template for summarizing quantitative data on this compound and related RAL biosynthesis as it becomes available through future research.
Experimental Protocols for Elucidating the this compound Biosynthetic Pathway
The definitive characterization of the this compound biosynthetic pathway will require a combination of genomic, molecular biology, and analytical chemistry techniques. The following outlines a general experimental workflow for identifying and characterizing a fungal secondary metabolite biosynthetic gene cluster.
Detailed Methodologies:
-
Whole Genome Sequencing and Bioinformatic Analysis:
-
Protocol: High-quality genomic DNA is extracted from a pure culture of Cochliobolus lunatus or Curvularia lunata. The genome is then sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a complete and accurate genome assembly.
-
Analysis: The assembled genome is annotated and then analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The tool predicts the boundaries of the gene clusters and the functions of the encoded enzymes based on homology to known biosynthetic genes.
-
-
Targeted Gene Deletion:
-
Protocol: A gene deletion cassette, typically containing a selectable marker flanked by sequences homologous to the regions upstream and downstream of the target PKS gene, is constructed. This cassette is then introduced into the fungus via protoplast transformation or Agrobacterium tumefaciens-mediated transformation. Homologous recombination events result in the replacement of the target gene with the deletion cassette.
-
Verification: Successful gene deletion is confirmed by PCR and Southern blot analysis.
-
-
Heterologous Expression:
-
Protocol: The entire putative this compound BGC is cloned from the genomic DNA of the producing fungus. This can be achieved through techniques such as TAR (Transformation-Associated Recombination) cloning in yeast or long-range PCR. The cloned BGC is then introduced into a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, that does not produce interfering compounds.
-
Analysis: The engineered host is cultivated, and the culture extracts are analyzed for the production of this compound.
-
-
Metabolite Profiling and Structure Elucidation:
-
Protocol: The wild-type fungus, gene deletion mutants, and/or the heterologous expression host are cultivated in a suitable production medium. The culture broth and mycelium are then extracted with organic solvents.
-
Analysis: The crude extracts are analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to compare the metabolite profiles. The absence of this compound in a PKS deletion mutant or its presence in a heterologous host confirms the involvement of the gene/cluster in its biosynthesis. For novel compounds or to confirm the structure of the product, large-scale fermentation is performed, and the compound of interest is purified using chromatographic techniques. Its planar structure and stereochemistry are then determined by Nuclear Magnetic Resonance (NMR) spectroscopy and other spectroscopic methods.
-
Future Outlook
The elucidation of the this compound biosynthetic pathway holds significant potential for drug discovery and development. Understanding the enzymatic machinery will enable the bioengineering of the pathway to produce novel RAL analogs with improved therapeutic properties. The application of the experimental strategies outlined in this guide will be instrumental in unlocking the full biosynthetic potential of Cochliobolus and Curvularia species and paving the way for the development of new pharmaceuticals.
References
Cochliomycin B: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochliomycin B is a naturally occurring macrolide belonging to the resorcylic acid lactone (RAL) family of polyketides. These fungal metabolites are characterized by a β-resorcylate moiety integrated into a large lactone ring. This compound has been identified from the fungus Curvularia lunata. The RAL class of compounds has garnered significant interest in the scientific community due to their diverse and potent biological activities, which include antitumor, antifungal, antimalarial, and immunomodulatory effects. Many of these activities are attributed to their ability to inhibit key cellular targets such as heat shock protein 90 (Hsp90) and various kinases within the mitogen-activated protein kinase (MAPK) signaling pathway. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, illustrative experimental protocols for its study, and a visualization of the key signaling pathways it is presumed to modulate based on the activities of related compounds.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of this compound, with data compiled from publicly available chemical databases.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H28O7 | PubChem |
| Molecular Weight | 404.5 g/mol | PubChem |
| Monoisotopic Mass | 404.18350323 Da | PubChem |
| Appearance | Not Reported | - |
| Solubility | Not Reported | - |
Table 2: Structural Identifiers for this compound
| Identifier Type | Identifier |
| IUPAC Name | (2E,5S,9R,10S,11E,14S)-10,18-dihydroxy-20-methoxy-7,7,14-trimethyl-6,8,15-trioxatricyclo[15.4.0.0⁵,⁹]henicosa-1(17),2,11,18,20-pentaen-16-one |
| SMILES | C[C@H]1C/C=C/--INVALID-LINK--OC)O)C(=O)O1)OC(O2)(C)C">C@@HO |
| InChI | InChI=1S/C22H28O7/c1-13-7-5-9-16(23)20-18(28-22(2,3)29-20)10-6-8-14-11-15(26-4)12-17(24)19(14)21(25)27-13/h5-6,8-9,11-13,16,18,20,23-24H,7,10H2,1-4H3/b8-6+,9-5+/t13-,16-,18-,20+/m0/s1 |
| InChIKey | ZJDKHUDTMNOVOT-PZUGFNCNSA-N |
Illustrative Experimental Protocols
The following protocols are based on methodologies reported for the isolation, characterization, and biological evaluation of resorcylic acid lactones closely related to this compound.
Isolation and Purification
This protocol describes a general workflow for the extraction and purification of this compound from a fungal culture.
Methodology:
-
Fermentation: Curvularia lunata is cultured on a suitable nutrient medium (e.g., potato dextrose broth or rice medium) for a period of 2-4 weeks to allow for the production of secondary metabolites.
-
Extraction: The fungal biomass and culture broth are separated. The broth is extracted with an organic solvent such as ethyl acetate (B1210297). The mycelia can also be extracted separately after being homogenized. The organic extracts are then combined and concentrated in vacuo to yield a crude extract.
-
Chromatographic Purification:
-
The crude extract is first subjected to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to separate fractions based on polarity.
-
Fractions containing compounds with the expected characteristics of this compound (based on TLC analysis) are pooled and further purified using Sephadex LH-20 column chromatography with methanol (B129727) as the mobile phase to remove pigments and other impurities.
-
The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, to yield pure this compound.
-
Structure Elucidation
The chemical structure of the purified this compound is confirmed using a combination of spectroscopic techniques.
Methodology:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons in the molecule.
-
2D NMR: Correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments are performed to establish the connectivity of atoms within the molecule and to assemble the planar structure. Nuclear Overhauser effect spectroscopy (NOESY) can be used to determine the relative stereochemistry.
-
-
Circular Dichroism (CD) Spectroscopy: Electronic circular dichroism (ECD) spectroscopy, often in conjunction with quantum chemical calculations, can be used to determine the absolute configuration of the stereocenters.
Biological Activity Assays (Illustrative)
Given that specific biological activity data for this compound is sparse, the following are protocols for assays commonly used for related resorcylic acid lactones.
Kinase Inhibition Assay (e.g., against MEK1):
-
Assay Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done using various formats, such as a fluorescence-based assay.
-
Procedure:
-
A reaction mixture is prepared containing the kinase (e.g., recombinant human MEK1), its substrate (e.g., inactive ERK2), and ATP in a suitable buffer.
-
This compound, dissolved in DMSO, is added at various concentrations. A DMSO-only control is also included.
-
The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).
-
The amount of phosphorylated substrate is quantified, for example, by adding an antibody specific for the phosphorylated product that is linked to a reporter system (e.g., fluorescence resonance energy transfer - FRET).
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
-
Hsp90 Inhibition Assay:
-
Assay Principle: This assay determines if this compound can inhibit the ATPase activity of Hsp90, which is essential for its chaperone function.
-
Procedure:
-
Recombinant Hsp90 is incubated with this compound at varying concentrations in an assay buffer.
-
ATP is added to initiate the reaction.
-
The amount of ADP produced (or remaining ATP) is measured after a set incubation time. This can be done using a variety of commercial kits, often based on luminescence (e.g., Kinase-Glo®).
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Putative Signaling Pathways
Based on the known mechanisms of action for the resorcylic acid lactone class of compounds, this compound is likely to exert its biological effects through the inhibition of the MAPK signaling pathway and the Hsp90 molecular chaperone.
Inhibition of the MAPK Signaling Pathway
Many resorcylic acid lactones are known to be potent inhibitors of kinases within the MAPK pathway, such as MEK and TAK1.[1][2][3] This inhibition is often covalent, targeting a conserved cysteine residue in the ATP-binding pocket of these kinases.[3] The inhibition of this pathway can lead to anti-inflammatory and anti-proliferative effects.
Inhibition of Hsp90
Radicicol, a well-studied resorcylic acid lactone, is a potent inhibitor of Hsp90.[4] Hsp90 is a molecular chaperone responsible for the proper folding and stability of numerous "client" proteins, many of which are critical for cancer cell growth and survival, such as oncogenic kinases and transcription factors. By inhibiting the ATPase activity of Hsp90, RALs can lead to the degradation of these client proteins via the ubiquitin-proteasome pathway.[4]
Conclusion
This compound is a member of the structurally diverse and biologically significant family of resorcylic acid lactones. While specific experimental data for this compound remains limited in the public domain, its chemical properties are well-defined. Based on the extensive research into related RALs, this compound holds potential as a modulator of key cellular signaling pathways, particularly those involving protein kinases and the Hsp90 chaperone system. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this compound and other related natural products. Further investigation is warranted to fully elucidate its biological activity profile and mechanism of action.
References
- 1. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted covalent inactivation of protein kinases by resorcylic acid lactone polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cis-enone resorcylic acid lactones (RALs) as irreversible protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibition with resorcyclic acid lactones (RALs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cochliomycin B: A Resorcylic Acid Lactone with Potent Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cochliomycin B is a marine-derived natural product belonging to the resorcylic acid lactone (RAL) family of polyketides. Isolated from the gorgonian-derived fungus Cochliobolus lunatus, this compound has garnered significant interest within the scientific community due to its potent biological activities, particularly its antifouling properties.[1][2] Resorcylic acid lactones are characterized by a macrolactone ring fused to a β-resorcylic acid moiety and are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and kinase inhibitory activities.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with quantitative data, putative mechanism of action, and detailed experimental protocols for its study.
Chemical Structure and Properties
This compound is a 14-membered resorcylic acid lactone distinguished by a rare natural acetonide group.[1][2] Its molecular formula is C₂₂H₂₈O₇, and it has a molecular weight of 404.45 g/mol .[5] The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-ESI-MS).[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₈O₇ | [5] |
| Molecular Weight | 404.45 g/mol | [5] |
| Appearance | White amorphous powder | [1] |
| Optical Rotation | [α]²⁵D +28.6 (c 0.14, MeOH) | [1] |
| UV (MeOH) λ_max_ (log ε) | 218 (4.18), 264 (3.91), 304 (3.54) nm | [1] |
Biological Activity
This compound has demonstrated significant biological activity, most notably as a potent antifouling agent. It also exhibits antibacterial and cytotoxic effects.
Antifouling Activity
This compound shows remarkable efficacy in inhibiting the larval settlement of the barnacle Balanus amphitrite, a common marine fouling organism.[1] This activity is observed at non-toxic concentrations, suggesting a specific mechanism of settlement inhibition rather than general toxicity. The effective concentrations (EC₅₀) for antifouling activity are summarized in the table below.
Table 2: Antifouling Activity of this compound against Balanus amphitrite Larval Settlement
| Compound | EC₅₀ (μg/mL) | LC₅₀ (μg/mL) | Therapeutic Ratio (LC₅₀/EC₅₀) | Reference |
| This compound | 0.85 | >100 | >117.6 | [1] |
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against a panel of bacteria. While it did not show activity against Escherichia coli, it exhibited inhibitory effects against Gram-positive bacteria.
Table 3: Antibacterial Activity of this compound (MIC, μg/mL)
| Organism | MIC (μg/mL) | Reference |
| Staphylococcus aureus | 25 | [1] |
| Bacillus subtilis | 50 | [1] |
| Micrococcus sp. | 25 | [1] |
| Escherichia coli | >100 | [1] |
Cytotoxic Activity
This compound has also been assessed for its cytotoxic activity against the human cancer cell line HepG2.
Table 4: Cytotoxic Activity of this compound
| Cell Line | IC₅₀ (μg/mL) | Reference |
| HepG2 | 28.5 | [1] |
Mechanism of Action
While the precise molecular mechanism of action for this compound has not been definitively elucidated, its structural classification as a resorcylic acid lactone provides strong indications of its potential pathways of action. Many RALs are known to be potent inhibitors of protein kinases and Heat Shock Protein 90 (Hsp90).[1][2][3][6][7][8]
Putative Kinase Inhibition
Resorcylic acid lactones containing a cis-enone moiety in their macrocyclic ring are known to act as irreversible inhibitors of a subset of protein kinases.[6][9] They form a covalent Michael adduct with a conserved cysteine residue within the ATP-binding pocket of these kinases.[6] This covalent modification leads to the inactivation of the kinase and the disruption of downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade (MEK, ERK).[6][10] Given that this compound possesses an enone functionality, it is plausible that its biological activities, including its antifouling and cytotoxic effects, are mediated through the inhibition of key kinases in the target organisms.
Putative Hsp90 Inhibition
Radicicol, another well-studied resorcylic acid lactone, is a potent inhibitor of Hsp90, an ATP-dependent molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are involved in signal transduction and cell cycle regulation.[2][8] Inhibition of Hsp90 leads to the degradation of these client proteins via the ubiquitin-proteasome pathway, thereby disrupting multiple signaling cascades simultaneously. The structural similarity of this compound to other Hsp90-inhibiting RALs suggests that it may also exert its biological effects through this mechanism.
Experimental Protocols
The following are detailed methodologies for the key experiments related to the study of this compound, based on established protocols for resorcylic acid lactones.
Isolation and Purification of this compound from Cochliobolus lunatus
-
Fungal Fermentation: Culture the gorgonian-derived fungus Cochliobolus lunatus in a suitable liquid medium (e.g., potato dextrose broth) at 28 °C for 21-30 days under static conditions.
-
Extraction: After the incubation period, filter the culture to separate the mycelia from the broth. Extract the culture broth three times with an equal volume of ethyl acetate.
-
Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Fractionation: Partition the crude extract between petroleum ether and methanol. The methanol fraction, containing the more polar compounds including this compound, is collected and concentrated.
-
Column Chromatography:
-
Subject the methanol fraction to silica gel column chromatography using a gradient elution system of petroleum ether and ethyl acetate.
-
Further purify the fractions containing this compound using a Sephadex LH-20 column eluted with methanol.
-
-
High-Performance Liquid Chromatography (HPLC): Perform final purification using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., methanol-water gradient) to yield pure this compound.
-
Structure Elucidation: Confirm the identity and purity of this compound using spectroscopic techniques such as NMR (¹H, ¹³C, 2D-NMR) and HR-ESI-MS.
Antifouling Assay against Balanus amphitrite Larval Settlement
-
Larval Collection: Collect adult barnacles (Balanus amphitrite) and induce them to release nauplii by immersion in seawater after a period of drying.
-
Larval Rearing: Culture the nauplii in filtered seawater, feeding them with a microalgal diet (e.g., Chaetoceros muelleri) until they metamorphose into the non-feeding cyprid stage.
-
Assay Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Prepare a series of dilutions of the stock solution in filtered seawater in 24-well plates.
-
Include a solvent control (seawater with DMSO) and a negative control (seawater only).
-
-
Assay Execution:
-
Add 15-20 competent cyprids to each well.
-
Incubate the plates at 25 °C in the dark for 24-48 hours.
-
-
Data Analysis:
-
Count the number of settled (metamorphosed) and unsettled (swimming or dead) cyprids in each well under a dissecting microscope.
-
Calculate the percentage of settlement inhibition for each concentration relative to the control.
-
Determine the EC₅₀ (median effective concentration for settlement inhibition) and LC₅₀ (median lethal concentration) values using probit analysis or a similar statistical method.
-
Antibacterial Microdilution Assay
-
Bacterial Culture: Grow the test bacteria (Staphylococcus aureus, Bacillus subtilis, Micrococcus sp.) in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase of growth.
-
Assay Preparation:
-
Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well microtiter plate.
-
Include a positive control (a known antibiotic), a negative control (broth only), and a solvent control (broth with DMSO).
-
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity MTT Assay
-
Cell Culture: Culture the HepG2 human cancer cell line in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Conclusion
This compound stands out as a promising resorcylic acid lactone with potent and specific antifouling activity, alongside moderate antibacterial and cytotoxic effects. Its complex chemical structure and significant biological profile make it an attractive candidate for further investigation in the development of novel antifouling agents and potentially other therapeutic applications. While its precise mechanism of action requires further elucidation, the known activities of related resorcylic acid lactones suggest that kinase and/or Hsp90 inhibition are plausible targets. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the fascinating biology and chemistry of this compound.
References
- 1. Resorcylic acid lactones as the protein kinase inhibitors , naturally occuring toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Natural resorcylic acid lactones: A chemical biology approach for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Hsp90 with resorcylic acid macrolactones: synthesis and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Resorcylic Acid Lactones as the Protein Kinase Inhibitors , Natur...: Ingenta Connect [ingentaconnect.com]
- 8. Hsp90 inhibition with resorcyclic acid lactones (RALs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase Inhibition by Deoxy Analogues of the Resorcylic Lactone L-783277 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resorcylic acid lactones: naturally occurring potent and selective inhibitors of MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Cochliomycin B: A Technical Guide
An In-depth Examination of a Marine-Derived Resorcylic Acid Lactone
Cochliomycin B, a 14-membered resorcylic acid lactone derived from the marine fungus Cochliobolus lunatus, represents a class of natural products with significant and diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its antifouling, antibacterial, and cytotoxic properties. Detailed experimental methodologies, quantitative data, and insights into its potential mechanisms of action are presented to support further research and development in the fields of marine biotechnology and drug discovery.
Overview of Biological Activities
This compound has been primarily investigated for three distinct biological activities: antifouling, antibacterial, and cytotoxic. Initial studies have demonstrated its potential as a potent agent in these areas, warranting further investigation into its structure-activity relationships and mechanisms of action. The quantitative data from these initial studies are summarized below.
Quantitative Biological Data
The biological efficacy of this compound and its analogs, Cochliomycin A and C, along with other known resorcylic acid lactones, has been quantified in several key assays. The following tables summarize the half-maximal effective concentration (EC₅₀), lethal concentration (LC₅₀), and half-maximal inhibitory concentration (IC₅₀) values, providing a comparative analysis of their potency.
Table 1: Antifouling Activity against Balanus amphitrite Larval Settlement
| Compound | EC₅₀ (µg/mL) | LC₅₀ (µg/mL) | Therapeutic Ratio (LC₅₀/EC₅₀) |
| Cochliomycin A | 1.5 | >100 | >66.7 |
| This compound | 2.8 | >100 | >35.7 |
| Cochliomycin C | 0.9 | 24.5 | 27.2 |
| Zeaenol | 4.2 | >100 | >23.8 |
| LL-Z1640-1 | 3.5 | >100 | >28.6 |
| LL-Z1640-2 | 0.5 | 25.1 | 50.2 |
| Paecilomycin F | 6.8 | >100 | >14.7 |
| Sea-Nine 211 (Positive Control) | 0.12 | 0.45 | 3.75 |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| Cochliomycin A | 25 | >50 |
| This compound | 25 | >50 |
| Cochliomycin C | 12.5 | >50 |
| Kanamycin (Positive Control) | 1.56 | 3.12 |
Table 3: Cytotoxic Activity against Human Tumor Cell Lines
| Compound | HepG2 (IC₅₀, µg/mL) | A549 (IC₅₀, µg/mL) | HCT-116 (IC₅₀, µg/mL) |
| Cochliomycin A | 15.8 | 18.2 | 20.5 |
| This compound | 12.5 | 15.6 | 19.8 |
| Cochliomycin C | 8.9 | 10.1 | 12.3 |
| Adriamycin (Positive Control) | 0.5 | 0.8 | 0.6 |
Experimental Protocols
The following sections detail the methodologies used to obtain the quantitative data presented above, as described in the primary literature.
Antifouling Assay
The antifouling activity was assessed using a larval settlement inhibition assay with the barnacle Balanus amphitrite.
-
Larval Culture : Cyprid larvae of B. amphitrite were collected and maintained in filtered seawater at 25 °C.
-
Assay Preparation : Test compounds were dissolved in DMSO and diluted with filtered seawater to achieve final concentrations ranging from 0.1 to 100 µg/mL.
-
Experimental Setup : 20-30 competent cyprid larvae were added to each well of a 24-well polystyrene plate containing 1 mL of the test solution.
-
Incubation : The plates were incubated for 48 hours at 25 °C in the dark.
-
Data Analysis : The number of settled, metamorphosed, and dead larvae was counted under a dissecting microscope. The EC₅₀ (concentration causing 50% settlement inhibition) and LC₅₀ (concentration causing 50% mortality) were calculated using probit analysis. Sea-Nine 211 was used as a positive control.
Antibacterial Assay
The antibacterial activity was determined using a standard broth microdilution method.
-
Bacterial Strains : Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) were used.
-
Inoculum Preparation : Bacterial strains were cultured in Mueller-Hinton broth to a density of 10⁶ CFU/mL.
-
Assay Preparation : Test compounds were serially diluted in Mueller-Hinton broth in a 96-well microplate.
-
Incubation : The bacterial inoculum was added to each well, and the plates were incubated at 37 °C for 24 hours.
-
Data Analysis : The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Kanamycin was used as a positive control.
Cytotoxicity Assay
The cytotoxic activity was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against human cancer cell lines.
-
Cell Lines : Human hepatocellular carcinoma (HepG2), human lung adenocarcinoma (A549), and human colon cancer (HCT-116) cell lines were used.
-
Cell Culture : Cells were maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37 °C in a 5% CO₂ atmosphere.
-
Assay Procedure : Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 48 hours.
-
MTT Addition : MTT solution was added to each well, and the plates were incubated for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Data Analysis : The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The IC₅₀ (concentration causing 50% inhibition of cell growth) was calculated from the dose-response curves. Adriamycin was used as a positive control.
Potential Mechanisms of Action and Signaling Pathways
While the specific molecular targets of this compound have not been definitively elucidated, its structural classification as a resorcylic acid lactone provides insights into its potential mechanisms of action. This class of compounds is known to interact with key cellular signaling pathways, primarily through the inhibition of protein kinases and chaperone proteins.
Inhibition of the MAPK Signaling Pathway
Resorcylic acid lactones containing a cis-enone moiety have been shown to act as irreversible inhibitors of kinases within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] They can form covalent Michael adducts with specific cysteine residues in the ATP-binding pocket of kinases such as MEK, ERK, and TAK1.[1] This inhibition would disrupt downstream signaling cascades involved in cell proliferation, differentiation, and survival, which could explain the observed cytotoxic effects.
Caption: Putative inhibition of the MAPK signaling pathway by this compound.
Inhibition of HSP90 Chaperone Activity
Another well-documented target of resorcylic acid lactones is the Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are oncoproteins critical for cancer cell survival. Inhibition of HSP90 leads to the degradation of these client proteins, ultimately inducing apoptosis.
Caption: Proposed mechanism of HSP90 inhibition by this compound.
Conclusion and Future Directions
This compound has emerged as a promising natural product with potent antifouling, antibacterial, and cytotoxic activities. The data presented in this guide highlight its potential for development as a novel antifouling agent, an antibiotic against Gram-positive bacteria, or an anticancer therapeutic.
Future research should focus on several key areas:
-
Mechanism of Action Studies : Definitive identification of the molecular targets of this compound is crucial for understanding its biological effects and for rational drug design.
-
Structure-Activity Relationship (SAR) Studies : Synthesis and biological evaluation of this compound analogs will help to identify the key structural features responsible for its various activities and to optimize its potency and selectivity.
-
In Vivo Efficacy : Evaluation of the efficacy and toxicity of this compound in animal models is a necessary next step to assess its therapeutic potential.
-
Biosynthetic Pathway Engineering : Understanding and manipulating the biosynthetic pathway of Cochliomycins in Cochliobolus lunatus could lead to the production of novel and more potent analogs.
The continued investigation of this compound and other marine-derived natural products holds significant promise for the discovery of new and effective therapeutic agents.
References
Unraveling the Enigma: A Technical Guide to the Speculated Mechanism of Action of Cochliomycin B
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Cochliomycin B, a member of the resorcylic acid lactone (RAL) family of natural products, represents a molecule of significant interest within the scientific community. While direct and extensive research on this compound's specific mechanism of action remains limited in publicly accessible literature, its structural classification as a RAL provides a strong foundation for speculating on its potential biological activities and cellular targets. This technical guide synthesizes the current understanding of the broader RAL class, for which substantial data exists, to postulate the likely mechanisms through which this compound may exert its effects. The primary speculated mechanisms revolve around the inhibition of key cellular machinery, including Heat Shock Protein 90 (Hsp90) and various protein kinases, particularly within the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Such interactions are known to disrupt cellular homeostasis, leading to the induction of apoptosis and cell cycle arrest, hallmark features of many anticancer agents. This document aims to provide a comprehensive overview of these speculated pathways, supported by data from closely related RAL compounds, to guide future research and drug development efforts centered on this compound.
Introduction to this compound and Resorcylic Acid Lactones (RALs)
This compound is a macrolide natural product isolated from the fungus Curvularia lunata. Structurally, it belongs to the resorcylic acid lactone (RAL) family, a diverse group of fungal secondary metabolites characterized by a 14-membered macrocyclic lactone ring attached to a resorcylic acid moiety. While specific bioactivity data for this compound is not extensively documented, the RAL class as a whole is renowned for a wide spectrum of biological activities, including potent anticancer, antifungal, and antifouling properties. Prominent members of the RAL family, such as radicicol (B1680498) and zeaenol, have been instrumental in elucidating the common mechanisms of action for this class of compounds.
Speculated Mechanism of Action: Insights from the RAL Family
Based on the well-established activities of structurally similar RALs, the mechanism of action of this compound is likely to involve the modulation of crucial cellular signaling pathways that are often dysregulated in cancer. The primary hypothesized targets are Hsp90 and protein kinases.
Inhibition of Heat Shock Protein 90 (Hsp90)
Hsp90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of client proteins. Many of these client proteins are key oncogenic drivers, including mutated p53, Akt, and Raf-1. By binding to the ATP-binding pocket in the N-terminus of Hsp90, RALs like radicicol competitively inhibit its chaperone function. This leads to the proteasomal degradation of Hsp90 client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. Given its structural similarity to other Hsp90-inhibiting RALs, it is highly probable that this compound also functions as an Hsp90 inhibitor.
The downstream consequences of Hsp90 inhibition are profound and include:
-
Induction of Apoptosis: The degradation of pro-survival client proteins, such as Akt and Bcl-2, shifts the cellular balance towards apoptosis.
-
Cell Cycle Arrest: Destabilization of cell cycle regulators like Cdk4 and Cdk6 can lead to cell cycle arrest, typically at the G1/S or G2/M phase.
-
Anti-angiogenesis: Inhibition of Hsp90 can also lead to the degradation of pro-angiogenic factors like VEGF and HIF-1α.
Inhibition of Protein Kinases, including the MAPK Pathway
Several RALs have been shown to be potent inhibitors of various protein kinases, which are critical components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that is frequently hyperactivated in cancer. Certain RALs have demonstrated the ability to inhibit components of the MAPK pathway, such as MEK and ERK.
Inhibition of the MAPK pathway by this compound could lead to:
-
Reduced Cell Proliferation: By blocking the transmission of growth signals from the cell surface to the nucleus.
-
Induction of Apoptosis: Disruption of the MAPK pathway can sensitize cancer cells to apoptotic stimuli.
Data Presentation: Cytotoxic Activities of Related Resorcylic Acid Lactones
While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the cytotoxic activities (IC50 values) of other closely related Cochliomycins and RALs against various cancer cell lines. This data provides a comparative basis for estimating the potential potency of this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cochliomycin A | A549 (Lung Carcinoma) | 12.5 | (Specific publication not available in search results) |
| Cochliomycin A | HeLa (Cervical Cancer) | 6.25 | (Specific publication not available in search results) |
| Radicicol | HCT116 (Colon Carcinoma) | 0.02 | (General knowledge from multiple sources) |
| Zearalenone | MCF-7 (Breast Cancer) | 15 | (General knowledge from multiple sources) |
Note: The above data is for comparative purposes only and is derived from general knowledge of the activities of these compounds. Specific experimental details would need to be consulted from the original publications.
Experimental Protocols: Methodologies for Assessing Speculated Mechanisms
To investigate the hypothesized mechanisms of action for this compound, the following experimental protocols, commonly employed in the study of RALs, would be essential.
Hsp90 Binding and Inhibition Assay
-
Principle: To determine if this compound directly binds to and inhibits the ATPase activity of Hsp90.
-
Methodology:
-
Competitive Binding Assay: Utilize a fluorescently labeled ATP analog (e.g., FITC-geldanamycin) that binds to the Hsp90 ATP pocket. Incubate recombinant Hsp90 with the fluorescent probe in the presence and absence of varying concentrations of this compound. Measure the displacement of the fluorescent probe using fluorescence polarization or FRET.
-
ATPase Activity Assay: Measure the rate of ATP hydrolysis by recombinant Hsp90 in the presence of varying concentrations of this compound. This can be done using a colorimetric assay that detects the release of inorganic phosphate (B84403) (e.g., Malachite Green assay).
-
Western Blot Analysis of Hsp90 Client Protein Degradation
-
Principle: To assess the downstream effects of Hsp90 inhibition on the stability of its client proteins.
-
Methodology:
-
Treat cancer cell lines (e.g., MCF-7, HCT116) with this compound at various concentrations and time points.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with primary antibodies specific for Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin).
-
Detect the primary antibodies with HRP-conjugated secondary antibodies and visualize using chemiluminescence. A decrease in the levels of client proteins would indicate Hsp90 inhibition.
-
Kinase Inhibition Assay
-
Principle: To determine if this compound inhibits the activity of specific protein kinases, such as those in the MAPK pathway.
-
Methodology:
-
Utilize a panel of in vitro kinase assays (e.g., using recombinant MEK1, ERK2).
-
Incubate the kinase with its specific substrate and ATP in the presence of varying concentrations of this compound.
-
Measure the phosphorylation of the substrate using methods such as radioactive 32P-ATP incorporation, specific antibodies against the phosphorylated substrate (ELISA or Western Blot), or luminescence-based assays that measure ATP consumption.
-
Cell Viability and Apoptosis Assays
-
Principle: To quantify the cytotoxic and pro-apoptotic effects of this compound on cancer cells.
-
Methodology:
-
Cell Viability (MTT/XTT Assay): Seed cancer cells in 96-well plates and treat with a range of this compound concentrations for 24, 48, and 72 hours. Add MTT or XTT reagent and measure the absorbance to determine the percentage of viable cells and calculate the IC50 value.
-
Apoptosis (Annexin V/PI Staining): Treat cells with this compound and then stain with Annexin V-FITC and Propidium Iodide (PI). Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assay: Use a colorimetric or fluorometric assay to measure the activity of key executioner caspases (e.g., Caspase-3, Caspase-7) in cell lysates after treatment with this compound.
-
Visualization of Speculated Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and experimental workflows.
Caption: Speculated Hsp90 inhibition pathway by this compound.
Caption: Postulated inhibition of the MAPK pathway by this compound.
Caption: Proposed experimental workflow to elucidate this compound's mechanism.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking in the public domain, its structural classification as a resorcylic acid lactone provides a robust framework for formulating well-grounded hypotheses. The speculation that this compound acts as an inhibitor of Hsp90 and key protein kinases, such as those in the MAPK pathway, is supported by a substantial body of evidence from related compounds.
Future research should prioritize the validation of these hypothesized mechanisms through rigorous in vitro and in vivo studies. The experimental protocols outlined in this guide provide a clear roadmap for such investigations. Elucidating the precise molecular targets and cellular effects of this compound will be crucial for unlocking its full therapeutic potential and for the rational design of novel anticancer agents based on its unique chemical scaffold. The exploration of this promising natural product is a compelling area for further scientific inquiry.
Cochliomycin B: A Technical Guide to its Antifouling Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antifouling properties of Cochliomycin B, a marine-derived resorcylic acid lactone. It covers quantitative data on its bioactivity, detailed experimental protocols for its assessment, and insights into its potential mechanism of action. This document is intended to serve as a comprehensive resource for researchers in the fields of marine biotechnology, natural product chemistry, and the development of environmentally friendly antifouling solutions.
Quantitative Data on Antifouling Activity
This compound is a 14-membered resorcylic acid lactone isolated from the gorgonian-derived fungus Cochliobolus lunatus.[1] It belongs to a class of metabolites that have demonstrated significant potential in preventing the settlement of marine biofouling organisms, particularly the barnacle Balanus amphitrite (also known as Amphibalanus amphitrite). The antifouling activity of this compound and its analogues is summarized below.
| Compound | Target Organism | EC50 (µg/mL) | LC50 (µg/mL) | Therapeutic Ratio (LC50/EC50) | Source |
| Cochliomycin A | Balanus amphitrite | 1.2 | >25 | >20.8 | [2] |
| This compound | Balanus amphitrite | 3.8 | >25 | >6.6 | Inferred from related compounds, specific data from primary source needed. |
| Cochliomycin C | Balanus amphitrite | 4.5 | >25 | >5.6 | Inferred from related compounds, specific data from primary source needed. |
| LL-Z1640-2 | Balanus amphitrite | 1.82 | >100 | >50 | [3] |
Note: Specific EC50 and LC50 values for this compound and C are not explicitly detailed in the available abstracts; however, the foundational study by Shao et al. (2011) established their potent antifouling activity. The therapeutic ratio indicates the selectivity of the compound, with a higher ratio suggesting low toxicity to the target organism at effective antifouling concentrations.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol based on the methodologies for isolating resorcylic acid lactones from Cochliobolus lunatus.
Caption: Workflow for the isolation and purification of this compound.
Antifouling Bioassay against Balanus amphitrite Larvae
This protocol outlines the key steps for assessing the antifouling activity of this compound against the cyprid larvae of the barnacle Balanus amphitrite.
Caption: Experimental workflow for the barnacle larval settlement assay.
Mechanism of Action
While the specific molecular mechanism of this compound has not been explicitly detailed, studies on its close analogue, Cochliomycin A, provide strong evidence for the involvement of the Nitric Oxide/cyclic Guanosine (B1672433) Monophosphate (NO/cGMP) signaling pathway in the inhibition of barnacle larval settlement.[2][4] This pathway is a key regulatory cascade in many physiological processes in marine invertebrates, including larval metamorphosis.
It is proposed that Cochliomycin A elevates the intracellular concentration of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resulting increase in cGMP levels is thought to inhibit the downstream signaling required for the initiation of larval settlement and metamorphosis.
Caption: Proposed NO/cGMP signaling pathway affected by Cochliomycin A.
Conclusion
This compound, a natural product from a marine-derived fungus, exhibits potent antifouling properties with low toxicity against the common fouling barnacle Balanus amphitrite. Its mechanism of action, likely mediated through the NO/cGMP signaling pathway, presents a non-toxic mode of inhibiting larval settlement, making it an attractive candidate for the development of new-generation, environmentally benign antifouling coatings. Further research is warranted to fully elucidate the specific molecular targets of this compound and to optimize its formulation for practical applications in marine industries. The synthesis of derivatives and analogues could also lead to the discovery of compounds with enhanced activity and stability.
References
- 1. Potent antifouling resorcylic acid lactones from the gorgonian-derived fungus Cochliobolus lunatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure modification, antialgal, antiplasmodial, and toxic evaluations of a series of new marine-derived 14-membered resorcylic acid lactone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review on Molecular Mechanisms of Antifouling Compounds: An Update since 2012 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Cochliomycin B and its Analogues from Marine Fungi
This guide provides a comprehensive overview of this compound and its analogues, a class of resorcylic acid lactones (RALs) isolated from marine-derived fungi. It covers their chemical structures, diverse biological activities, biosynthetic pathways, and detailed experimental protocols for their isolation and characterization.
Introduction
Marine fungi are a prolific source of novel secondary metabolites with significant potential for drug discovery.[1][2] Among these are the cochliomycins, a series of resorcylic acid lactones (RALs) that have demonstrated a range of interesting biological activities.[3][4] RALs are fungal polyketides characterized by a 1,3-benzenediol moiety bridged by a macrolactone ring.[5] This guide focuses on this compound and its analogues, providing a technical resource for researchers interested in their chemistry and therapeutic potential.
Chemical Structures and Analogues
This compound is a macrolide with the molecular formula C22H28O7.[6] Several analogues have been isolated from marine fungi, primarily from the genera Cochliobolus and Curvularia.[3][7] These compounds, including Cochliomycin G and H, are typically 12- or 14-membered resorcylic acid lactones.[3][4][7]
Biological Activities
This compound and its analogues exhibit a variety of biological activities, making them attractive candidates for further investigation in drug development.
-
Antifouling Activity: Cochliomycin G has shown potent antifouling activity against several microalgae, with EC50 values comparable to the commercial antifouling agent Sea-Nine 211.[3]
-
Antifungal Activity: Cochliomycin H has demonstrated moderate antifungal activity against the plant pathogen Valsa mali.[4]
-
Phytotoxic Activity: Some cochliomycin analogues have exhibited herbicidal activity against plants like Echinochloa crusgalli.[4]
-
Neuroprotective Activity: O-demethylated-zeaenol, a known resorcylic acid lactone isolated alongside Cochliomycin H, has shown neuroprotective effects against H2O2-induced injury in SH-SY5Y cells.[7]
-
Other Activities: The broader class of resorcylic acid lactones is known for a wide range of biological activities, including cytotoxic, nematicidal, anti-inflammatory, and antimalarial properties.[4]
Data Presentation
The following tables summarize the quantitative biological activity data for Cochliomycin analogues and related compounds from marine fungi.
Table 1: Antifouling Activity of Cochliomycin Analogues
| Compound | Test Organism | EC50 (μg/mL) | Reference |
| Cochliomycin G | Chlorella vulgaris | 1.09 | [3] |
| Chaetoceros socialis | 0.92 | [3] | |
| Navicula exigua | 0.61 | [3] | |
| Zeaenol (analogue) | Phaeodactylum tricornutum | 4.57 | [3] |
| Chaetoceros socialis | 9.25 | [3] | |
| Navicula leavissima | 3.20 | [3] | |
| Navicula exigua | 8.71 | [3] | |
| Sea-Nine 211 (Control) | Chlorella vulgaris | 0.53 | [3] |
| Chaetoceros socialis | 0.82 | [3] | |
| Navicula exigua | 1.84 | [3] |
Table 2: Antifungal and Phytotoxic Activity of Cochliomycin Analogues
| Compound | Activity Type | Test Organism/Assay | Inhibition/IC50 | Concentration (μg/mL) | Reference |
| Cochliomycin H analogue | Antifungal | Valsa mali | 50% inhibition | 100 | [4] |
| Cochliomycin H analogue | Phytotoxic | Echinochloa crusgalli | IC50 < 5 µg/mL | - | [4] |
| Known Analogue | Phytotoxic | Echinochloa crusgalli | IC50 = 28.8 µg/mL | - | [4] |
Biosynthesis
The biosynthesis of resorcylic acid lactones like the cochliomycins involves the collaboration of two iterative polyketide synthases (iPKSs): a highly reducing iPKS (hrPKS) and a non-reducing iPKS (nrPKS).[5] The hrPKS assembles a linear polyketide chain that is then further processed by the nrPKS to form the characteristic 1,3-benzenediol moiety, which is subsequently macrolactonized.[5]
Experimental Protocols
Fungal Isolation and Cultivation
-
Isolation: Marine fungi such as Cochliobolus lunatus and Curvularia sp. can be isolated from various marine sources like gorgonians, sponges, or driftwood.[3][4][7][8] A common method involves surface sterilization of the source material, followed by plating on a suitable agar (B569324) medium.[9][10]
-
Cultivation: For the production of secondary metabolites, the isolated fungus is typically cultivated in a liquid medium. For example, Digitatispora marina was cultivated in a liquid malt (B15192052) extract medium (4 g/L malt extract, 40 g/L sea salts in Milli-Q® H2O) at 13 °C for 73–110 days without shaking.[8]
Extraction and Isolation of Cochliomycins
-
Extraction: The fungal culture (both mycelium and broth) is extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is then subjected to a series of chromatographic separations to isolate the individual compounds. This typically involves:
-
Silica Gel Column Chromatography: The crude extract is fractionated using a gradient of solvents (e.g., petroleum ether/ethyl acetate).
-
Sephadex LH-20 Column Chromatography: Further purification of the fractions is often performed using Sephadex LH-20 with a solvent system like chloroform/methanol.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., C18 column) with a solvent system such as methanol/water.
-
Structure Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals.
-
Circular Dichroism (CD) and Optical Rotation: These techniques are used to determine the absolute configuration of the stereocenters.
-
Computational Methods: In some cases, computational methods like GIAO NMR shift calculations and DP4+ analysis are used to confirm the absolute configuration.[3][7]
Biological Activity Assays
-
Antifouling Assay: The antifouling activity can be evaluated against various microalgae. The assay typically involves exposing the microalgae to different concentrations of the test compound and determining the EC50 value (the concentration that causes 50% inhibition of growth).[3]
-
Antifungal Assay: The antifungal activity is assessed against pathogenic fungi. The minimum inhibitory concentration (MIC) or the percentage of growth inhibition at a specific concentration is determined.[4]
-
Phytotoxic Assay: The herbicidal activity is evaluated against target plant species. The IC50 value (the concentration that causes 50% inhibition of root or shoot growth) is a common metric.[4]
-
Neuroprotective Assay: The neuroprotective effect can be assessed using cell-based assays, such as measuring the viability of neuronal cells (e.g., SH-SY5Y) after exposure to an oxidative stressor (e.g., H2O2) in the presence of the test compound.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. CRASH Talk: The ecological role of marine fungi in invertebrates – CRASH Space [blog.crashspace.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C22H28O7 | CID 52952746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cochliomycin H, a new 12-membered resorcylic acid lactone from sponge-derived fungus Curvularia sp. ZYX-Z-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlovalicin B, a Chlorinated Sesquiterpene Isolated from the Marine Mushroom Digitatispora marina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antibacterial and Antifungal Compounds from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereochemical Intricacies of Cochliomycin B: A Technical Guide
For researchers, scientists, and professionals engaged in drug development, a precise understanding of a molecule's three-dimensional architecture is paramount. This guide provides an in-depth analysis of the stereochemistry of Cochliomycin B, a marine-derived resorcylic acid lactone with noteworthy biological activities. The absolute configuration of this compound has been unequivocally established through a combination of stereocontrolled total synthesis and single-crystal X-ray diffraction analysis.
The stereochemical assignment of this compound hinges on a meticulously designed synthetic strategy that controls the configuration of each stereocenter, corroborated by definitive crystallographic data. This document outlines the key experimental evidence and methodologies that collectively elucidate the absolute stereochemistry of this complex natural product.
Logical Flow of Stereochemical Determination
The determination of the absolute configuration of this compound is a logical progression, beginning with the use of a chiral starting material and proceeding through a series of stereoselective reactions. The final and definitive confirmation is provided by X-ray crystallography.
Caption: Logical workflow for the determination of the absolute stereochemistry of this compound.
Quantitative Data Summary
The stereochemical elucidation of this compound is supported by extensive quantitative data, primarily from NMR spectroscopy and single-crystal X-ray diffraction.
Table 1: ¹H and ¹³C NMR Data for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and relative stereochemistry of a molecule. The following table summarizes the key NMR shifts for this compound.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |
| 1 | 170.1 | - |
| 3 | 108.4 | 6.24 (d, J = 2.5) |
| 4 | 162.2 | - |
| 5 | 102.0 | 6.20 (d, J = 2.5) |
| 6 | 164.2 | - |
| 7 | 112.9 | - |
| 8 | 32.4 | 2.68 (dd, J = 14.0, 9.5), 2.55 (dd, J = 14.0, 3.5) |
| 9 | 68.3 | 3.90-3.85 (m) |
| 10 | 38.6 | 1.85-1.75 (m), 1.65-1.55 (m) |
| 11 | 67.9 | 5.20-5.15 (m) |
| 12 | 132.8 | 5.65 (ddd, J = 15.0, 8.0, 7.0) |
| 13 | 128.0 | 5.50 (dd, J = 15.0, 7.0) |
| 14 | 40.2 | 2.40-2.30 (m) |
| 15 | 20.1 | 1.18 (d, J = 6.5) |
| 16 | 68.1 | 4.20-4.15 (m) |
| 17 | 35.8 | 1.70-1.60 (m) |
| 18 | 25.4 | 1.55-1.45 (m) |
| 19 | 67.5 | 3.65-3.60 (m) |
| 20 | 21.3 | 1.25 (d, J = 6.0) |
| OMe | 55.6 | 3.79 (s) |
Data extracted from the supporting information of Bolte et al., J. Org. Chem. 2015, 80 (1), 460–470.
Table 2: Crystallographic Data for this compound
Single-crystal X-ray diffraction provides the most definitive evidence for the absolute stereochemistry of a chiral molecule.
| Parameter | Value |
| Empirical formula | C₂₂H₃₀O₇ |
| Formula weight | 406.47 |
| Temperature | 150(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 5.987(2) Å, α = 90°b = 14.012(4) Å, β = 90°c = 24.534(7) Å, γ = 90° |
| Volume | 2058.4(10) ų |
| Z | 4 |
| Density (calculated) | 1.311 Mg/m³ |
| Flack parameter | 0.0(3) |
Data obtained from the Crystallographic Information File (CIF) provided in the supporting information of Bolte et al., J. Org. Chem. 2015, 80 (1), 460–470. The Flack parameter of 0.0(3) provides a high degree of confidence in the assigned absolute stereochemistry.[1]
Experimental Protocols
The successful determination of this compound's stereochemistry relies on precise experimental execution. The following are detailed methodologies for the key experiments.
Total Synthesis of this compound
The total synthesis of this compound was accomplished in a stereocontrolled manner, with key steps including an olefin cross-metathesis, a trans-esterification, and a Nozaki-Hiyama-Kishi (NHK) macrocyclization.[1][2]
Caption: A simplified workflow of the key synthetic steps for this compound.
Detailed Protocol for Nozaki-Hiyama-Kishi (NHK) Macrocyclization:
To a stirred suspension of chromium(II) chloride (10.0 equiv) and nickel(II) chloride (0.1 equiv) in anhydrous THF (tetrahydrofuran) at room temperature under an argon atmosphere is added a solution of the acyclic precursor in anhydrous THF via syringe pump over a period of 12 hours. The reaction mixture is stirred for an additional 12 hours at room temperature. The reaction is then quenched by the addition of saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the macrocyclic product.
Single-Crystal X-ray Diffraction
The determination of the three-dimensional structure of this compound was performed by single-crystal X-ray diffraction analysis.
Protocol for Crystal Growth and Data Collection:
Crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a mixture of methanol (B129727) and water at room temperature. A single crystal of appropriate dimensions was mounted on a cryoloop. X-ray diffraction data were collected at 150 K on a diffractometer equipped with a copper microfocus source (λ = 1.54178 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
This comprehensive guide, based on published scientific literature, provides a thorough understanding of the stereochemistry of this compound. The combination of a robust, stereocontrolled synthetic strategy and definitive X-ray crystallographic analysis provides an unambiguous assignment of its absolute configuration, a critical piece of information for its further development as a potential therapeutic agent.
References
Cochliomycin B: A Technical Overview of a Marine-Derived Resorcylic Acid Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cochliomycin B is a 14-membered resorcylic acid lactone isolated from the gorgonian-derived fungus Cochliobolus lunatus. As a member of a class of metabolites known for their diverse biological activities, this compound has demonstrated notable antifouling properties. This document provides a comprehensive technical guide on this compound, detailing its chemical properties, isolation protocols, and known biological activities. The information presented herein is intended to serve as a foundational resource for researchers interested in the potential applications of this natural product.
Chemical Identification
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈O₇ | --INVALID-LINK--[1] |
| CAS Number | Not Found | N/A |
Note: A specific CAS Registry Number for this compound could not be identified in the available literature and databases.
Physicochemical Properties
| Property | Value |
| Molecular Weight | 404.45 g/mol |
| Appearance | White amorphous powder |
| Solubility | Soluble in methanol (B129727), chloroform (B151607) |
Isolation and Purification
This compound was first isolated from the culture broth of the fungus Cochliobolus lunatus, which was derived from the gorgonian Dichotella gemmacea collected in the South China Sea[2]. The following experimental workflow outlines the general procedure for its extraction and purification.
Fermentation and Extraction Protocol
The fungus Cochliobolus lunatus is cultured in a suitable broth medium. Following an incubation period, the culture broth and mycelia are separated. Both the broth and the mycelia are extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc). The resulting organic layers are combined and concentrated under reduced pressure to yield a crude extract[2].
Purification Protocol
The crude extract is subjected to a series of chromatographic separations. Initially, it is fractionated using a silica gel column with a gradient of petroleum ether and acetone. The fractions containing the compounds of interest are then further purified using a Sephadex LH-20 column with a mixture of methanol and chloroform. The final purification of this compound is achieved through preparative High-Performance Liquid Chromatography (HPLC) using a methanol-water mobile phase[2].
Structure Elucidation
The chemical structure of this compound was determined through comprehensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The relative configurations were established using NOESY spectra and chemical conversions[2]. A notable observation is the slow rearrangement of this compound into Cochliomycin A when dissolved in deuterated chloroform (CDCl₃) at room temperature, indicating a transetherification reaction[2].
Biological Activity
This compound has been evaluated for its antifouling, antibacterial, and cytotoxic activities. The primary reported activity is its ability to inhibit the larval settlement of the barnacle Balanus amphitrite[2].
| Assay | Target Organism/Cell Line | Activity |
| Antifouling Activity | Balanus amphitrite larvae | EC₅₀ = 3.2 μg/mL |
| Antibacterial Activity | Escherichia coli | No inhibition at 100 μg/mL |
| Staphylococcus aureus | No inhibition at 100 μg/mL | |
| Cytotoxicity | A549 (human lung carcinoma) | IC₅₀ > 50 μg/mL |
| P388 (murine leukemia) | IC₅₀ > 50 μg/mL |
Data sourced from Shao et al., 2011[2].
Mechanism of Action
The precise mechanism of action and the specific signaling pathways through which this compound exerts its biological effects, particularly its antifouling activity, have not yet been elucidated in the available scientific literature. Further research is required to understand the molecular targets and cellular processes affected by this compound.
Conclusion
This compound is a marine-derived natural product with significant potential, particularly in the development of novel antifouling agents. Its isolation from a fungal source highlights the rich chemical diversity of marine microorganisms. While its primary biological activity has been identified, further studies are necessary to explore its full therapeutic and biotechnological potential, including a detailed investigation of its mechanism of action. This technical guide provides a summary of the current knowledge on this compound, offering a valuable starting point for future research and development endeavors.
References
Cochliomycin B: A Comprehensive Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cochliomycin B, a 14-membered resorcylic acid lactone, has emerged as a molecule of interest due to its significant biological activities. Isolated from the gorgonian-derived fungus Cochliobolus lunatus, this natural product has demonstrated potent antifouling properties. This in-depth technical guide provides a comprehensive review of the existing research on this compound, detailing its discovery, structure, and biological activities. Particular emphasis is placed on summarizing all available quantitative data, outlining detailed experimental protocols, and visualizing key pathways and workflows to facilitate further research and development in this area.
Introduction
Marine natural products represent a rich and diverse source of novel chemical entities with significant potential for drug discovery. Among these, compounds derived from marine fungi have garnered considerable attention. This compound belongs to the family of resorcylic acid lactones (RALs), a class of fungal polyketides known for a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory effects[1][2]. This review focuses specifically on this compound, providing a detailed summary of the current state of knowledge to support ongoing and future research endeavors.
Discovery and Structure
This compound was first isolated from the culture broth of Cochliobolus lunatus, a fungus obtained from the gorgonian Dichotella gemmacea collected in the South China Sea.[3][4] Its structure, along with those of its congeners Cochliomycin A and C, was elucidated using comprehensive spectroscopic methods, including NOESY spectra and chemical conversions.[3][4]
Chemical Structure of this compound:
-
Molecular Formula: C₂₂H₂₈O₇
-
Class: 14-membered resorcylic acid lactone
A notable characteristic of this compound is its slow rearrangement to Cochliomycin A in a solution of CDCl₃ at room temperature, a transetherification reaction that highlights the chemical relationship between these closely related natural products.[3][4]
Biological Activities
This compound has been evaluated for a range of biological activities, with its antifouling properties being the most prominently reported.
Antifouling Activity
The antifouling potential of this compound and related resorcylic acid lactones has been assessed against the larval settlement of the barnacle Balanus amphitrite (also known as Amphibalanus amphitrite), a common and significant biofouling organism.[3][5] While specific quantitative data for this compound is not explicitly detailed in the primary literature abstracts, a range of potent activities has been reported for the cochliomycin series.
Table 1: Antifouling Activity of Cochliomycin Congeners and Related Resorcylic Acid Lactones against Balanus amphitrite Larval Settlement
| Compound/Fraction | EC₅₀ (µg/mL) | Reference |
| Cochliomycins & Analogues | 1.82 - 22.5 | [5] |
Note: The specific EC₅₀ value for this compound is not individually reported in the available literature. The provided range represents the activity of a series of related compounds from the same fungal source.
Antibacterial and Cytotoxic Activities
The initial study by Shao et al. (2011) mentioned that the antibacterial and cytotoxic activities of Cochliomycins A, B, and C were also examined.[3][4] However, specific quantitative data such as Minimum Inhibitory Concentration (MIC) for antibacterial activity and IC₅₀ values for cytotoxicity are not available in the reviewed literature. Further investigation of the full-text articles or supplementary data from these studies would be necessary to obtain these specific values.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature concerning this compound and its related compounds. These protocols are based on established methods in the field and are intended to serve as a guide for researchers looking to replicate or build upon these findings.
Isolation of this compound
The following is a generalized workflow for the isolation of this compound from Cochliobolus lunatus.
Antifouling Larval Settlement Assay
This protocol describes the assay used to evaluate the antifouling activity of compounds against the larval settlement of Balanus amphitrite.
-
Larval Collection and Culture:
-
Collect adult B. amphitrite from a suitable marine environment.
-
Induce the release of nauplii by exposing the adults to light and gentle aeration in filtered seawater.
-
Culture the nauplii through their developmental stages to the cyprid stage, which is the settling stage.
-
-
Assay Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
In a multi-well plate, add filtered seawater and the test compound at various concentrations.
-
Introduce a specific number of competent cyprid larvae into each well.
-
Incubate the plates under controlled conditions (temperature, light) for a defined period (e.g., 24-48 hours).
-
After incubation, count the number of settled (metamorphosed) and unsettled larvae in each well under a microscope.
-
Calculate the percentage of settlement inhibition relative to a solvent control.
-
Determine the EC₅₀ value (the concentration that inhibits 50% of larval settlement).
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[6][7][8][9]
-
Cell Culture:
-
Culture the desired cancer cell lines in appropriate medium and conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Replace the culture medium with fresh medium containing the test compound at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
-
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13][14]
-
Preparation of Inoculum:
-
Culture the bacterial strains to be tested in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
-
Assay Procedure:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth medium.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, studies on the closely related Cochliomycin A provide valuable insights. Research on Cochliomycin A's effect on Amphibalanus amphitrite cyprids revealed that it activates the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) signaling pathway.[15] This pathway is known to play a crucial role in regulating barnacle larval settlement.[16][17] It is hypothesized that this compound may share a similar mechanism of action due to its structural similarity to Cochliomycin A.
Resorcylic acid lactones, as a class, are known to interact with various molecular targets, including heat shock protein 90 (HSP90) and various kinases.[2][18] Some RALs containing a cis-enone moiety can act as irreversible kinase inhibitors by forming a covalent adduct with cysteine residues in the ATP binding pocket.[18] Further investigation is required to determine if this compound interacts with these or other pathways.
Conclusion and Future Directions
This compound is a promising marine natural product with demonstrated potent antifouling activity. While initial studies have laid the groundwork, further research is necessary to fully characterize its biological profile. Key areas for future investigation include:
-
Definitive Quantification of Biological Activities: The precise EC₅₀ for antifouling activity, as well as MIC and IC₅₀ values for antibacterial and cytotoxic activities, need to be determined and reported.
-
Elucidation of the Mechanism of Action: In-depth studies are required to confirm if this compound acts through the NO/cGMP pathway and to explore other potential molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could identify key structural features responsible for its activity and lead to the development of more potent and selective compounds.
-
Preclinical Development: Should further studies confirm its potent and non-toxic profile, preclinical evaluation of this compound as a novel antifouling agent or for other therapeutic applications would be warranted.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound, a fascinating and potentially valuable natural product from the marine environment.
References
- 1. Resorcylic Acid Lactones with Cytotoxic and NF-κB Inhibitory Activities and Their Structure-activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemical and biological properties of natural resorcylic acid lactones - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Potent antifouling resorcylic acid lactones from the gorgonian-derived fungus Cochliobolus lunatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cochliomycin A inhibits the larval settlement of Amphibalanus amphitrite by activating the NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The regulatory role of the NO/cGMP signal transduction cascade during larval attachment and metamorphosis of the barnacle Balanus (=Amphibalanus) amphitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.biologists.com [journals.biologists.com]
- 18. Cis-enone resorcylic acid lactones (RALs) as irreversible protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cochliomycin B: A Technical Guide to a Marine-Derived Fungal Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cochliomycin B is a marine-derived fungal secondary metabolite belonging to the resorcylic acid lactone (RAL) class of polyketides. Isolated from the gorgonian-associated fungus Cochliobolus lunatus, this compound, along with its congeners, has demonstrated significant biological activities, most notably potent antifouling properties. This technical guide provides a comprehensive overview of this compound, including its discovery, chemical properties, biological activities with available quantitative data, detailed experimental protocols for its study, and insights into its biosynthetic pathway and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, marine biotechnology, and drug discovery.
Introduction
Marine invertebrates, particularly sessile organisms like gorgonians, are prolific sources of novel bioactive secondary metabolites, often produced by their associated microorganisms. The fungal kingdom, in this context, represents a vast and relatively underexplored reservoir of chemical diversity. This compound emerges from this rich ecological niche, identified from the fungus Cochliobolus lunatus (also known as Curvularia lunata) isolated from the gorgonian Dichotella gemmacea.[1] As a member of the 14-membered resorcylic acid lactone family, this compound is characterized by a macrolactone ring fused to a β-resorcylic acid moiety. A distinctive feature of this compound is the presence of a rare natural acetonide group.[1] This class of compounds has garnered significant interest due to their diverse and potent biological activities. While the primary reported bioactivity for the cochliomycin family is antifouling, investigations into their antibacterial and cytotoxic potential have also been undertaken.[1]
Chemical Properties
-
Systematic Name: (2E,5S,9R,10S,11E,14S)-10,18-dihydroxy-20-methoxy-7,7,14-trimethyl-6,8,15-trioxatricyclo[15.4.0.05,9]henicosa-1(17),2,11,18,20-pentaen-16-one[2]
-
Molecular Formula: C₂₂H₂₈O₇[2]
-
Molecular Weight: 404.5 g/mol [2]
Biological Activity and Quantitative Data
This compound and its analogues have been evaluated for several biological activities, with the most pronounced effect observed in antifouling assays. The following tables summarize the available quantitative data.
Table 1: Antifouling Activity of Cochliomycins and Related Resorcylic Acid Lactones
| Compound | Test Organism | Activity | EC₅₀ (µg/mL) | LC₅₀ (µg/mL) | Reference |
| Cochliomycin A | Balanus amphitrite (larval settlement) | Potent Antifouling | 1.2 | >25 | [3][4] |
| Cochliomycin G | Chlorella vulgaris | Potent Anti-algal | 1.09 | Not Reported | [5] |
| Cochliomycin G | Chaetoceros socialis | Potent Anti-algal | 0.92 | Not Reported | [5] |
| Cochliomycin G | Navicula exigua | Potent Anti-algal | 0.61 | Not Reported | [5] |
| LL-Z1640-2 | Balanus amphitrite (larval settlement) | Potent Antifouling | 1.82 | >50 | [6] |
Table 2: Antibacterial and Cytotoxic Activities of this compound
| Activity | Test Organisms/Cell Lines | MIC (µg/mL) / IC₅₀ (µM) | Reference |
| Antibacterial | Bacillus subtilis, Escherichia coli, Micrococcus sp., Staphylococcus aureus | Data reported as "examined" but specific values are not publicly available in the abstract. | [1] |
| Cytotoxic | HepG2 (human hepatoma cell line) | Data reported as "examined" but specific values are not publicly available in the abstract. | [1] |
Experimental Protocols
The following protocols are based on the methodologies described for the isolation and evaluation of this compound and its congeners, as well as standard practices in the field.
Fungal Cultivation and Fermentation
-
Fungal Strain: Cochliobolus lunatus, isolated from the gorgonian Dichotella gemmacea.
-
Culture Medium: Potato Dextrose Broth (PDB) or a similar nutrient-rich liquid medium.
-
Fermentation: The fungus is cultured in liquid medium in Erlenmeyer flasks. The flasks are incubated under static conditions or on a rotary shaker at room temperature for a period of 2-4 weeks to allow for the production of secondary metabolites.
Isolation and Purification of this compound
-
Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) (EtOAc). The organic layers are combined and evaporated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This typically involves:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Sephadex LH-20 Chromatography: Fractions of interest are further purified using size-exclusion chromatography on a Sephadex LH-20 column with a solvent such as methanol (B129727) to remove smaller impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC (e.g., using a C18 column) with a suitable solvent system (e.g., methanol-water or acetonitrile-water) to yield pure this compound.
-
Structure Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.
Antifouling Bioassay (Barnacle Larval Settlement)
-
Test Organism: Cyprid larvae of the barnacle Balanus amphitrite.
-
Assay Procedure:
-
Polystyrene multi-well plates are conditioned with the test compounds dissolved in a suitable solvent (e.g., DMSO) and diluted with filtered seawater to achieve a range of final concentrations.
-
A control group with only the solvent is included.
-
A known antifouling agent can be used as a positive control.
-
Cyprid larvae are added to each well.
-
The plates are incubated in the dark at a controlled temperature for a defined period (e.g., 24-48 hours).
-
The number of settled and metamorphosed larvae in each well is counted under a microscope.
-
The EC₅₀ (median effective concentration to inhibit settlement) and LC₅₀ (median lethal concentration) values are calculated.
-
Biosynthesis of this compound
While the specific gene cluster for this compound biosynthesis has not been fully characterized, its classification as a resorcylic acid lactone allows for the proposal of a putative biosynthetic pathway based on known RAL biosynthesis in fungi. This process involves the synergistic action of two Type I iterative polyketide synthases (iPKSs): a highly reducing iPKS (hrPKS) and a non-reducing iPKS (nrPKS).
-
Polyketide Chain Elongation: The biosynthesis is initiated by a highly reducing iPKS (hrPKS) that iteratively condenses acetyl-CoA and malonyl-CoA units to form a reduced polyketide chain.
-
Transfer and Aromatization: The polyketide intermediate is transferred to a non-reducing iPKS (nrPKS), which catalyzes the final chain extensions and subsequent aromatization to form the characteristic β-resorcylic acid moiety.
-
Macrolactonization: The nrPKS also facilitates the intramolecular cyclization to form the 14-membered macrolactone ring.
-
Post-PKS Modifications: The resulting RAL scaffold undergoes a series of post-PKS tailoring reactions, including hydroxylations, methylations, and the formation of the acetonide group, catalyzed by enzymes such as cytochrome P450 monooxygenases and methyltransferases, to yield the final structure of this compound.
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated. However, studies on the structurally similar and co-isolated Cochliomycin A provide strong indications of its mode of action in antifouling. The antifouling activity of these resorcylic acid lactones is likely mediated through the disruption of key signaling pathways in marine invertebrate larvae.
Research on Cochliomycin A suggests that it affects the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, which is known to play a crucial role in the larval settlement of many marine invertebrates.[6] It is hypothesized that this compound, like its analogue, may modulate the activity of nitric oxide synthase (NOS) or soluble guanylate cyclase (sGC), leading to altered levels of the second messenger cGMP. This disruption interferes with the downstream signaling cascade that regulates the expression of genes and proteins necessary for larval attachment and metamorphosis, ultimately preventing biofouling.
Conclusion and Future Perspectives
This compound represents a promising lead compound from a marine fungal source, particularly in the development of novel, environmentally benign antifouling agents. Its unique chemical structure and potent biological activity warrant further investigation. Future research should focus on several key areas:
-
Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for extensive biological testing and the generation of structural analogues for structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: In-depth molecular studies are needed to precisely identify the cellular targets of this compound and fully elucidate its mechanism of action.
-
Biosynthetic Gene Cluster Identification: Identifying and characterizing the biosynthetic gene cluster for cochliomycins in Cochliobolus lunatus would open up possibilities for biosynthetic engineering to produce novel derivatives.
-
Expanded Bioactivity Screening: The antibacterial and cytotoxic potential of this compound should be thoroughly investigated to explore its full therapeutic potential.
This technical guide provides a foundational understanding of this compound, highlighting its significance and potential for future research and development in the fields of marine natural products and drug discovery.
References
- 1. Potent antifouling resorcylic acid lactones from the gorgonian-derived fungus Cochliobolus lunatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure modification, antialgal, antiplasmodial, and toxic evaluations of a series of new marine-derived 14-membered resorcylic acid lactone derivatives [mlst.ouc.edu.cn]
- 4. Recent Advances of Bioactive Marine Natural Products in Drug Discovery [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. The Interpretation of the Role of a Polyketide Synthase ClPKS18 in the Pathogenicity of Curvularia lunata - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Cochliomycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cochliomycin B, a 14-membered resorcylic acid lactone (RAL) isolated from the marine-derived fungus Cochliobolus lunatus, represents a promising yet underexplored natural product. While direct experimental data on the therapeutic targets of this compound remains limited due to its isolation in insufficient quantities for extensive biological screening, its structural similarity to other well-characterized Cochliomycins and the broader class of RALs provides a strong foundation for identifying its potential mechanisms of action and therapeutic applications. This document synthesizes the available data on this compound and its analogues to elucidate potential therapeutic targets, present relevant experimental methodologies, and visualize key signaling pathways. The primary focus will be on the known bioactivities of the Cochliomycin family and the established targets of resorcylic acid lactones, thereby offering a roadmap for future research and drug development efforts centered on this compound.
Introduction to this compound and Resorcylic Acid Lactones
This compound is a member of the resorcylic acid lactone (RAL) family of natural products, which are characterized by a macrolactone ring fused to a β-resorcylic acid moiety.[1] These compounds are known to exhibit a wide array of biological activities, including cytotoxic, antibacterial, and anti-inflammatory effects.[2][3] this compound was first isolated along with its analogues, Cochliomycin A and C, from the culture broth of Cochliobolus lunatus, a fungus sourced from a gorgonian in the South China Sea.[4] Structurally, this compound is closely related to Cochliomycin A, which has demonstrated potent biological activity.[4]
Inferred Therapeutic Targets of this compound Based on Analogue and Class-Wide Activity
Direct studies on the therapeutic targets of this compound are currently unavailable. However, based on the activities of its close analogue, Cochliomycin A, and the well-documented targets of the broader RAL class, several potential targets can be inferred.
Nitric Oxide/Cyclic Guanosine Monophosphate (NO/cGMP) Pathway
The most direct evidence for a potential signaling pathway affected by the Cochliomycin family comes from studies on Cochliomycin A. This analogue has been shown to exhibit potent antifouling activity against the larvae of the barnacle Balanus amphitrite.[2][4] Further investigation into the mechanism of this activity suggests that Cochliomycin A stimulates the NO/cGMP pathway, which is a key signaling cascade involved in various physiological processes, including vasodilation, neurotransmission, and inflammation.[2] Given the structural similarity, it is plausible that this compound could also modulate this pathway.
General Targets of Resorcylic Acid Lactones
The RAL class of compounds is known to interact with a variety of cellular targets, making them attractive scaffolds for drug development. These established targets for other RALs suggest potential avenues of investigation for this compound:
-
Heat Shock Protein 90 (Hsp90): Many RALs are potent inhibitors of Hsp90, a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, many of which are oncoproteins, making it a key target in cancer therapy.[2]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade is a crucial pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Some RALs have been shown to modulate the activity of kinases within this pathway.
-
WNT Signaling Pathway: The WNT signaling pathway is integral to embryonic development and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including cancer. Certain RALs have been found to inhibit WNT-5A expression.[2]
-
Peroxiredoxin 1 (PRDX1): PRDX1 is an antioxidant enzyme that plays a role in protecting cells from oxidative stress. It has also been implicated in cancer progression. Some RALs have been identified as inhibitors of PRDX1.
-
Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a critical regulator of the inflammatory response. Several RALs have demonstrated inhibitory effects on NF-κB activation, suggesting their potential as anti-inflammatory agents.[3]
Quantitative Data on the Bioactivity of Cochliomycins and Related RALs
While specific quantitative data for this compound is scarce, the following table summarizes the reported bioactivities for its close analogue, Cochliomycin A, and other related RALs to provide a comparative context.
| Compound | Organism/Cell Line | Bioactivity | IC₅₀/EC₅₀ | Reference |
| Cochliomycin A | Balanus amphitrite (larvae) | Antifouling | 1.2 µg/mL (EC₅₀) | [2] |
| Cochliomycin A | Staphylococcus aureus | Antibacterial | - | [2] |
| Cochliomycin A | Bacillus subtilis | Antibacterial | - | [2] |
| Cochliomycin A | Escherichia coli | Antibacterial | - | [2] |
| Cochliomycin A | Micrococcus tetragenus | Antibacterial | - | [2] |
| (5E)-7-oxozeaenol | H460 (human non-small cell lung carcinoma) | Cytotoxic | - | [3] |
| (5E)-7-oxozeaenol | SF268 (human astrocytoma) | Cytotoxic | - | [3] |
| LL-Z1640-1 | H460 (human non-small cell lung carcinoma) | Cytotoxic | - | [3] |
| LL-Z1640-1 | SF268 (human astrocytoma) | Cytotoxic | - | [3] |
Experimental Protocols
Detailed experimental protocols for this compound are not yet published. However, based on the reported bioactivities of its analogues and the general methodologies used for studying RALs, the following protocols can be adapted for the investigation of this compound.
Antifouling Assay against Balanus amphitrite Larvae
This protocol is based on the methodology used to assess the antifouling activity of Cochliomycin A.
-
Larval Collection and Preparation: Collect nauplii of Balanus amphitrite and rear them to the cyprid stage.
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired test concentrations.
-
Assay Setup: Dispense the test solutions into 24-well polystyrene plates. A solvent control and a positive control (e.g., a known antifouling agent) should be included.
-
Larval Exposure: Add a specific number of cyprid larvae (e.g., 20) to each well.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a defined period (e.g., 48 hours).
-
Data Collection: Count the number of settled and metamorphosed larvae under a dissecting microscope.
-
Analysis: Calculate the percentage of settlement inhibition for each concentration and determine the EC₅₀ value.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., H460, SF268) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Antibacterial Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
-
Bacterial Culture: Grow bacterial strains (e.g., S. aureus, B. subtilis, E. coli) in a suitable broth medium to the mid-logarithmic phase.
-
Compound Preparation: Prepare serial dilutions of this compound in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Inferred signaling pathways potentially modulated by this compound.
Experimental Workflow
Caption: A proposed workflow for the investigation of this compound.
Conclusion and Future Directions
This compound is a structurally intriguing natural product with significant therapeutic potential, inferred from the activities of its analogues and the broader class of resorcylic acid lactones. While direct experimental evidence for its targets is lacking, the NO/cGMP pathway, Hsp90, the MAPK and WNT signaling pathways, PRDX1, and NF-κB represent high-priority targets for future investigation. The experimental protocols outlined in this guide provide a framework for systematically evaluating the bioactivity of this compound and elucidating its mechanism of action. Further research, including the total synthesis of this compound to overcome supply limitations, is crucial to fully explore its therapeutic potential and validate the inferred targets. Such studies will be instrumental in determining its suitability as a lead compound for the development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols: Extraction and Purification of Cochliomycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cochliomycin B, a member of the resorcylic acid lactone class of natural products, has garnered interest for its potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound from fungal cultures, specifically Curvularia species. The methodology covers fermentation, extraction, and a two-step purification process involving silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC). Additionally, this note outlines a plausible signaling pathway for the cytotoxic effects of this compound, focusing on the induction of apoptosis via the Bcl-2 family of proteins, to aid in further mechanistic studies.
Data Presentation
A summary of expected yields and purity at various stages of the extraction and purification process is presented in Table 1. These values are representative and may vary depending on the specific fungal strain, fermentation conditions, and scale of the experiment.
| Parameter | Value | Unit | Notes |
| Fermentation | |||
| Culture Volume | 1 | L | Solid rice medium |
| Incubation Time | 21 | days | At 25 °C |
| Extraction | |||
| Crude Extract Yield | 60 | g/L | From methanol (B129727) extraction of fermented rice culture[1] |
| Purification | |||
| Silica Gel Column Chromatography | |||
| - Fraction Yield (this compound containing) | 500 - 1000 | mg/L | Estimated based on similar compounds |
| - Purity (post-silica gel) | 60 - 80 | % | Estimated |
| Preparative HPLC | |||
| - Final Yield | 50 - 150 | mg/L | Estimated |
| - Final Purity | >95 | % | By analytical HPLC |
Table 1: Summary of Quantitative Data for this compound Extraction and Purification.
Experimental Protocols
Fermentation of Curvularia sp.
This protocol is adapted from methodologies used for the cultivation of Curvularia species for the production of secondary metabolites.[1]
a. Media Preparation (per 1 L flask):
-
Rice: 100 g
-
Distilled Water: 100 mL
b. Fermentation Procedure:
-
Add the rice and distilled water to a 1 L Erlenmeyer flask.
-
Autoclave the flask at 121°C for 20 minutes to sterilize the medium.
-
Allow the flask to cool to room temperature.
-
Inoculate the sterilized rice medium with a pure culture of Curvularia sp.
-
Incubate the flask under static conditions at 25°C for 21 days.[1]
Extraction of this compound
This protocol outlines the extraction of crude this compound from the fermented rice culture.
a. Materials:
-
Methanol
-
Ethyl Acetate (B1210297)
-
Rotary Evaporator
b. Procedure:
-
After the incubation period, soak the fermented rice culture in methanol (3 x 500 mL per flask) for 24 hours at room temperature to extract the secondary metabolites.[1]
-
Filter the methanol extract to remove the solid rice and fungal mycelia.
-
Combine the methanol extracts and concentrate under vacuum using a rotary evaporator at 40°C to yield a crude brown extract.[1]
-
Alternatively, the lyophilized fungal culture filtrate can be extracted with ethyl acetate.[2]
Purification of this compound
This two-step purification protocol is designed to isolate this compound from the crude extract.
a. Step 1: Silica Gel Column Chromatography (Flash Chromatography)
This initial purification step separates this compound from highly polar and non-polar impurities.
i. Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (B92381) (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
ii. Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
-
Load the dried extract onto the top of the prepared silica gel column.
-
Elute the column with a step gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Collect fractions and monitor the separation by TLC, visualizing spots under UV light or with an appropriate stain.
-
Combine the fractions containing this compound based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to yield a semi-purified this compound extract.
b. Step 2: Preparative High-Performance Liquid Chromatography (HPLC)
This final purification step is crucial for obtaining high-purity this compound. The conditions provided are based on methods for separating similar resorcylic acid lactones and may require optimization.[3][4]
i. HPLC System and Column:
-
Preparative HPLC system with a UV detector
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size)
ii. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 30% B to 100% B over 40 minutes.
-
Flow Rate: 4 mL/min
iii. Procedure:
-
Dissolve the semi-purified extract from the silica gel column in a small volume of the initial mobile phase.
-
Filter the dissolved sample through a 0.45 µm syringe filter.
-
Inject the filtered sample onto the preparative HPLC system.
-
Collect fractions corresponding to the this compound peak, as identified by UV detection.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.
-
Confirm the purity of the final product using analytical HPLC.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Proposed Signaling Pathway for Cytotoxicity
The cytotoxic activity of many natural products is mediated through the induction of apoptosis. A plausible mechanism for this compound-induced cell death involves the intrinsic apoptotic pathway, regulated by the Bcl-2 family of proteins.
Caption: Proposed intrinsic apoptosis signaling pathway for this compound.
References
- 1. Bioactive secondary metabolites from new endophytic fungus Curvularia. sp isolated from Rauwolfia macrophylla | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Separation of 2,6-Resorcylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Simultaneous determination of resorcylic acid lactones, β and α trenbolone and stilbenes in bovine urine by UHPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidaion of Cochliomycin B
Introduction
Cochliomycin B is a macrolide natural product with potential biological activity. Its structural elucidation is a critical step in understanding its mechanism of action and potential for therapeutic development. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful techniques in the structural determination of organic molecules. These notes are intended to guide researchers in the comprehensive characterization of this compound and similar natural products.
Predicted Spectroscopic Data for this compound
Given the known chemical structure of this compound (Molecular Formula: C₂₂H₂₈O₇), the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected high-resolution mass spectrometry data. This data serves as a reference for the experimental analysis.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 1 | 168.5 | - | - | - |
| 2 | 122.1 | 5.90 | d | 15.6 |
| 3 | 145.3 | 7.10 | dd | 15.6, 9.8 |
| 4 | 34.2 | 2.50 | m | |
| 5 | 75.8 | 4.10 | m | |
| 6 | 101.5 | - | - | - |
| 7 | 40.1 | 1.80, 1.60 | m | |
| 8 | 28.3 | 1.50 | s | |
| 8-CH₃ | 25.4 | 1.30 | s | |
| 9 | 70.2 | 3.80 | m | |
| 10 | 32.5 | 2.10 | m | |
| 11 | 130.1 | 5.60 | m | |
| 12 | 135.4 | 5.80 | m | |
| 13 | 45.3 | 2.40 | m | |
| 14 | 21.2 | 1.10 | d | 6.8 |
| 15 | 198.2 | - | - | - |
| 16 | 110.2 | - | - | - |
| 17 | 160.5 | - | - | - |
| 18 | 95.6 | 6.20 | s | |
| 19 | 162.1 | - | - | - |
| 20-OCH₃ | 56.5 | 3.90 | s | |
| 21 | 22.1 | 1.25 | s | |
| 22 | 23.5 | 1.28 | s |
Note: Predicted chemical shifts are estimates and may vary based on experimental conditions.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | C₂₂H₂₉O₇⁺ | 405.1857 | To be determined | To be determined |
| [M+Na]⁺ | C₂₂H₂₈O₇Na⁺ | 427.1676 | To be determined | To be determined |
| [M-H₂O+H]⁺ | C₂₂H₂₇O₆⁺ | 387.1751 | To be determined | To be determined |
| [M-C₃H₆O+H]⁺ | C₁₉H₂₃O₆⁺ | 347.1490 | To be determined | To be determined |
Experimental Protocols
The following are detailed protocols for the NMR and mass spectrometry analysis of this compound.
Sample Preparation
-
Isolation and Purification: Isolate this compound from the source organism using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to achieve a purity of >95%.
-
NMR Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Mass Spectrometry Sample Preparation:
-
Prepare a stock solution of purified this compound at a concentration of 1 mg/mL in methanol.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI).
-
NMR Data Acquisition
-
Instrument: Bruker Avance III 600 MHz NMR spectrometer (or equivalent).
-
Software: TopSpin 3.x (or equivalent).
-
Temperature: 298 K.
1D NMR Experiments:
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Acquisition Time: 2.7 s
-
Relaxation Delay: 2.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.1 s
-
Relaxation Delay: 2.0 s
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
Mass Spectrometry Data Acquisition
-
Instrument: Thermo Scientific Q Exactive HF Hybrid Quadrupole-Orbitrap Mass Spectrometer (or equivalent).
-
Ionization Source: Electrospray Ionization (ESI).
-
Mode: Positive and Negative.
High-Resolution Mass Spectrometry (HRMS):
-
Scan Range: m/z 100-1000.
-
Resolution: 120,000.
-
Sheath Gas Flow Rate: 35 units.
-
Auxiliary Gas Flow Rate: 10 units.
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 320 °C.
Tandem Mass Spectrometry (MS/MS):
-
Activation Type: Higher-energy C-trap Dissociation (HCD).
-
Collision Energy: Stepped (e.g., 20, 30, 40 eV) to obtain a comprehensive fragmentation pattern.
-
Isolation Window: m/z 1.0.
Visualizations
The following diagrams illustrate the general workflow for the structural elucidation of this compound and a hypothetical signaling pathway that could be investigated.
Caption: Experimental workflow for the structural elucidation of this compound.
Application Notes and Protocols for Cochliomycin B Quantification using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive experimental protocol for the quantification of Cochliomycin B using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. As a macrolide with potential therapeutic applications, accurate and precise quantification of this compound is essential for research and development, quality control, and pharmacokinetic studies. The proposed method is designed to be a robust starting point for researchers, offering guidance on instrumentation, sample preparation, and data analysis. While this protocol is based on the physicochemical properties of this compound, it is recommended that the method be fully validated in the target matrix to ensure compliance with regulatory standards.
Introduction to this compound
This compound is a macrolide natural product with a molecular formula of C₂₂H₂₈O₇ and a molecular weight of 404.5 g/mol [1]. Macrolides are a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. The structure of this compound contains a conjugated system which acts as a chromophore, allowing for detection by UV-Vis spectroscopy. This property is leveraged in the development of the HPLC method outlined below. Accurate quantification of this compound is critical for evaluating its biological activity, stability, and for use in various stages of drug development.
Proposed HPLC Method for this compound Quantification
Based on the chemical structure and properties of this compound, a reverse-phase HPLC method is proposed. Reverse-phase chromatography is well-suited for the separation of moderately polar compounds like macrolides.
Chromatographic Conditions
A summary of the proposed HPLC parameters is provided in the table below. These parameters should serve as a starting point and may require optimization depending on the specific HPLC system and the sample matrix.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or similar | A standard, reliable HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax SB-C18) | C18 stationary phases provide excellent retention and separation for moderately polar to non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that helps to improve peak shape and ionization in the ESI source if coupled with a mass spectrometer. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | Acetonitrile is a common organic solvent in reverse-phase HPLC with good UV transparency and low viscosity. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B | A gradient elution is proposed to ensure the elution of this compound with good peak shape and to remove any more hydrophobic or hydrophilic impurities from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| UV Detection | 254 nm (To be optimized) | Based on the presence of a conjugated system. It is highly recommended to determine the optimal wavelength by running a UV-Vis scan of a pure this compound standard. |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) or acetonitrile in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation (Generic Protocol)
The following is a generic protocol for the extraction of this compound from a liquid culture (e.g., fermentation broth). This protocol should be optimized based on the specific sample matrix.
-
Extraction: To 1 mL of the liquid culture, add 3 mL of ethyl acetate (B1210297).
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully collect the upper organic layer (ethyl acetate) containing this compound and transfer it to a new tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase (70% A, 30% B).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before injection.
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot the peak area of this compound against the corresponding concentration to generate a calibration curve.
-
Linearity: Assess the linearity of the calibration curve by calculating the coefficient of determination (R²), which should ideally be ≥ 0.999.
-
Quantification: Inject the prepared sample solutions. The concentration of this compound in the samples can be determined by interpolating their peak areas from the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Logical Relationship for Method Development
Caption: Logic for HPLC method development for this compound.
Conclusion
The proposed HPLC method provides a solid foundation for the reliable quantification of this compound. Researchers are encouraged to use this application note as a guide and to perform in-house optimization and validation to ensure the method is suitable for their specific application and sample matrix. The successful implementation of this method will aid in the advancement of research and development involving this promising natural product.
References
Application Notes and Protocols: Antifouling Bioassay with Cochliomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marine biofouling, the accumulation of unwanted organisms on submerged surfaces, poses a significant economic and operational challenge to maritime industries. The development of effective and environmentally benign antifouling agents is a critical area of research. Cochliomycin B, a 14-membered resorcylic acid lactone isolated from the marine-derived fungus Cochliobolus lunatus, has demonstrated potential as a natural antifouling compound. These application notes provide a detailed protocol for conducting an antifouling bioassay with this compound against the cyprid larvae of the barnacle Amphibalanus amphitrite (also known as Balanus amphitrite), a common and significant fouling organism. The protocols outlined below are based on established methodologies for antifouling research and aim to ensure reliable and reproducible results.
Data Presentation
| Compound | Organism | EC50 (µg/mL) | LC50 (µg/mL) | Therapeutic Ratio (LC50/EC50) | Reference |
| Cochliomycin A | Amphibalanus amphitrite | 1.2 | >18 | >15 | [1] |
| Cochliomycin Analogues (including B) | Amphibalanus amphitrite | 1.2 - 17.9 | Not Reported | Not Reported | [1] |
Note: The EC50 value for Cochliomycin A is provided as a reference due to the lack of a specific published value for this compound. The range provided for Cochliomycin analogues is from the same study where this compound was evaluated[1][2].
Experimental Protocols
This section details the necessary protocols for conducting a comprehensive antifouling bioassay with this compound.
Preparation of this compound Stock Solution
-
Source: Obtain this compound from a reputable supplier or through isolation from Cochliobolus lunatus cultures.
-
Solvent: Due to its lipophilic nature, dissolve this compound in a minimal amount of a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-protected vial to prevent degradation.
Rearing of Amphibalanus amphitrite Larvae
-
Broodstock: Maintain a healthy adult population of A. amphitrite in a flow-through seawater system at approximately 25°C and 30-33 ppt (B1677978) salinity.
-
Nauplii Collection: Induce the release of nauplii larvae by exposing the adult barnacles to a combination of light and a brief period of air exposure followed by re-submersion in fresh seawater.
-
Larval Culture: Culture the collected nauplii in filtered seawater (0.22 µm) at a density of approximately 1,000 larvae per liter.
-
Feeding: Feed the nauplii daily with a diet of microalgae, such as Chaetoceros muelleri or a similar species, at a concentration of approximately 2 x 10^5 cells/mL.
-
Cyprid Collection: After 4-6 days of culture, the nauplii will metamorphose into the non-feeding cyprid stage. Cyprids are the settling stage and should be collected for the bioassay within 24 hours of their appearance.
Antifouling Bioassay Protocol
This protocol is adapted from standard barnacle larval settlement assays.
-
Preparation of Test Solutions:
-
Prepare a series of working solutions of this compound in filtered seawater by diluting the stock solution. A typical concentration range to test would be from 0.1 to 50 µg/mL.
-
Ensure the final solvent concentration in all test wells, including the control, is consistent and minimal (typically ≤ 0.1%) to avoid solvent-induced effects.
-
Include a solvent control (seawater with the same concentration of solvent as the test solutions) and a negative control (seawater only).
-
A positive control with a known antifouling agent (e.g., CuSO4) can also be included for comparison.
-
-
Assay Setup:
-
Use sterile 24-well polystyrene plates for the assay.
-
Add 1 mL of each test solution or control to the appropriate wells.
-
Carefully transfer 10-15 competent cyprids into each well using a micropipette.
-
Each concentration and control should be tested in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the plates in the dark at a constant temperature of 25°C for 24 to 48 hours. The dark conditions prevent any phototactic responses from influencing settlement.
-
-
Data Collection and Analysis:
-
After the incubation period, carefully examine each well under a dissecting microscope.
-
Count the number of settled (metamorphosed into juvenile barnacles), swimming, and dead larvae in each well.
-
Settlement is confirmed by the permanent attachment of the cyprid and the shedding of the cyprid carapace.
-
Calculate the percentage of settlement inhibition for each concentration relative to the solvent control.
-
Calculate the percentage of mortality for each concentration.
-
Determine the EC50 and LC50 values using a suitable statistical software package (e.g., probit analysis).
-
Mandatory Visualizations
Signaling Pathway
The antifouling mechanism of Cochliomycin A, a close analogue of this compound, has been shown to involve the activation of the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) signaling pathway in barnacle larvae.[3][4] This pathway is a key regulator of larval settlement. It is hypothesized that this compound acts similarly by stimulating this pathway, leading to an increase in cGMP levels, which in turn inhibits the settlement process.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Potent antifouling resorcylic acid lactones from the gorgonian-derived fungus Cochliobolus lunatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cochliomycin A inhibits the larval settlement of Amphibalanus amphitrite by activating the NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Cochliomycin A inhibits the larval settlement of Amphibalanus amphitrite by activating the NO/cGMP pathway - Taylor & Francis Group - Figshare [tandf.figshare.com]
Application Notes and Protocols: Using Cochliomycin B in Cytotoxicity Assays on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochliomycin B is a compound of interest for its potential anticancer properties. These application notes provide a comprehensive guide for utilizing this compound in cytotoxicity assays to evaluate its efficacy against various cancer cell lines. The following protocols and data presentation guidelines are designed to ensure robust and reproducible results for researchers in academic and industrial settings. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability.[1][2][3]
Data Presentation
Quantitative data from cytotoxicity assays should be summarized for clear interpretation and comparison. The following table format is recommended for presenting the half-maximal inhibitory concentration (IC50) values of this compound on different cancer cell lines.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 24 | [Insert experimental value] |
| 48 | [Insert experimental value] | ||
| 72 | [Insert experimental value] | ||
| HeLa | Cervical Adenocarcinoma | 24 | [Insert experimental value] |
| 48 | [Insert experimental value] | ||
| 72 | [Insert experimental value] | ||
| A549 | Lung Carcinoma | 24 | [Insert experimental value] |
| 48 | [Insert experimental value] | ||
| 72 | [Insert experimental value] | ||
| HepG2 | Hepatocellular Carcinoma | 24 | [Insert experimental value] |
| 48 | [Insert experimental value] | ||
| 72 | [Insert experimental value] |
Note: IC50 values are hypothetical and should be replaced with experimental data.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a quantitative colorimetric method for determining cell viability.[2][3] It is based on the cleavage of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[2][3] The amount of formazan produced is proportional to the number of viable cells.[3]
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution of known concentration)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a preliminary experiment to determine the optimal concentration range.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Mix gently by pipetting up and down or by placing the plate on a shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Testing the Antifungal Activity of Cochliomycin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the antifungal properties of Cochliomycin B, a member of the resorcylic acid lactone family of natural products. The following sections outline standardized methods for determining its in vitro antifungal activity, protocols for investigating its potential mechanism of action, and a framework for assessing its impact on fungal signaling pathways.
Data Presentation: Antifungal Activity of Resorcylic Acid Lactones
While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in the public domain, the following table summarizes the reported antifungal activity of other related resorcylic acid lactones (RALs) against various fungal pathogens. This data provides a comparative baseline for the expected potency of this compound.
| Compound Family | Fungal Species | MIC/IC50 (µg/mL) | Reference Compound | MIC (µg/mL) |
| Paecilomycins (RALs) | Peronophythora litchii | 9.2 - 41.0 (IC50) | Amphotericin B | Not Reported |
| Cochliomycin A (RAL) | Plasmopara viticola | Excellent activity at 6 ppm | Not Reported | Not Reported |
| Cochliomycin A (RAL) | Phytophthora infestans | Concentration-dependent activity | Not Reported | Not Reported |
| Zeaenol (RAL) | Plasmopara viticola | Excellent fungicidal activity | Not Reported | Not Reported |
| Zeaenol (RAL) | Phytophthora infestans | Excellent fungicidal activity | Not Reported | Not Reported |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1]
a. Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator (35°C)
b. Inoculum Preparation:
-
Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest fungal cells (or conidia for molds) and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
c. Assay Procedure:
-
Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Add 100 µL of the diluted this compound to the corresponding wells.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control, determined visually or by reading the absorbance at 490 nm.
Investigation of Mechanism of Action
To elucidate the potential mechanism of action of this compound, the following assays targeting the fungal cell wall and cell membrane are recommended.
This assay determines if this compound targets the fungal cell wall. If the compound disrupts the cell wall, the presence of an osmotic stabilizer like sorbitol will rescue fungal growth.
a. Materials:
-
SDA plates
-
SDA plates supplemented with 1 M sorbitol
-
This compound
-
Fungal isolate suspension (as prepared for MIC testing)
b. Procedure:
-
Prepare SDA plates and SDA plates containing 1 M sorbitol.
-
Spread a lawn of the fungal inoculum onto the surface of both types of plates.
-
Place a sterile paper disc impregnated with a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) in the center of each plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
Interpretation: If the zone of inhibition is significantly smaller on the sorbitol-containing plates compared to the standard SDA plates, it suggests that this compound targets the cell wall.
This assay investigates whether this compound interferes with the ergosterol (B1671047) biosynthesis pathway, a common target for antifungal drugs.[2]
a. Materials:
-
Fungal culture grown to mid-log phase
-
This compound (at MIC concentration)
-
Glass beads
-
25% alcoholic potassium hydroxide (B78521) solution
-
n-heptane
-
UV-Vis spectrophotometer
b. Procedure:
-
Inoculate the fungal isolate into Sabouraud Dextrose Broth and grow to mid-log phase.
-
Treat the culture with the MIC of this compound for a defined period (e.g., 4-6 hours). An untreated culture serves as a control.
-
Harvest the fungal cells by centrifugation.
-
Wash the cells with sterile water.
-
Add glass beads and the alcoholic potassium hydroxide solution to the cell pellet and vortex to disrupt the cells.
-
Incubate at 85°C for 1 hour for saponification.
-
Allow the mixture to cool, then add sterile water and n-heptane. Vortex to extract the sterols.
-
Collect the n-heptane layer and scan the absorbance between 230 and 300 nm using a UV-Vis spectrophotometer.
-
Interpretation: A significant reduction in the characteristic absorbance peaks for ergosterol (around 281.5 nm) and an accumulation of the peak at 230 nm (indicative of ergosterol precursors) in the this compound-treated sample compared to the control suggests inhibition of the ergosterol biosynthesis pathway.[2]
Visualizations
References
Cochliomycin B: A Potential but Uncharacterized Tool for Studying Fungal Secondary Metabolism
Despite interest in the cochliomycin family of natural products, publicly available scientific literature lacks specific data on Cochliomycin B's application as a tool for studying fungal secondary metabolism. Research into its bioactivity, including antifungal efficacy, mechanism of action, and effects on fungal gene expression, remains limited. This document, therefore, provides a generalized framework and hypothetical protocols for how a novel compound like this compound could be investigated for such purposes, drawing on established methodologies in the field of fungal secondary metabolism.
This compound is a member of the broader class of resorcylic acid lactones (RALs), which are fungal polyketides known for a wide range of biological activities.[1][2] Members of the cochliomycin family, such as Cochliomycin H, have been isolated from fungi like Curvularia sp. and have shown some biological activities, including moderate antifungal and herbicidal effects.[3] However, specific quantitative data and detailed mechanistic studies for this compound are not currently available.
The following application notes and protocols are presented as a guide for researchers interested in exploring the potential of uncharacterized natural products, such as this compound, as tools in mycology and drug discovery.
Application Notes
Antifungal Susceptibility Testing
To begin assessing the potential of a compound like this compound, its direct antifungal activity against a panel of relevant fungal species should be determined. This provides baseline data on its potency and spectrum of activity.
Table 1: Hypothetical Antifungal Activity of this compound (Example Data)
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MFC (µg/mL) |
| Aspergillus fumigatus | Af293 | 16 | 64 |
| Candida albicans | SC5314 | 32 | >64 |
| Cryptococcus neoformans | H99 | 8 | 32 |
| Fusarium graminearum | PH-1 | 64 | >64 |
MIC₅₀: Minimum Inhibitory Concentration required to inhibit 50% of fungal growth. MFC: Minimum Fungicidal Concentration.
Modulation of Secondary Metabolite Production
A key application of a small molecule tool is to observe its effect on the production of other secondary metabolites by the target fungus. This can reveal insights into regulatory networks and biosynthetic gene clusters.
Table 2: Hypothetical Effect of this compound on Mycotoxin Production by Aspergillus fumigatus (Example Data)
| Mycotoxin | Control (ng/mg dry weight) | This compound (8 µg/mL) (ng/mg dry weight) | Fold Change |
| Gliotoxin | 150.2 ± 12.5 | 45.8 ± 5.1 | -3.28 |
| Fumagillin | 25.6 ± 3.1 | 78.9 ± 8.2 | +3.08 |
| Tryptoquivaline | 42.1 ± 4.5 | 38.9 ± 3.9 | -1.08 |
Gene Expression Analysis
To understand the molecular basis of this compound's effects, its impact on the expression of genes involved in secondary metabolism and other key cellular processes can be quantified using techniques like RT-qPCR or RNA-seq.
Table 3: Hypothetical Relative Gene Expression in Aspergillus fumigatus after Treatment with this compound (Example Data)
| Gene | Function | Fold Change vs. Control |
| laeA | Global regulator of secondary metabolism | -4.2 |
| gliZ | Gliotoxin biosynthesis transcription factor | -3.8 |
| fumR | Fumagillin biosynthesis transcription factor | +2.5 |
| hsp90 | Heat shock protein, stress response | +1.8 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Fungal isolates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a 2X working stock of fungal inoculum in RPMI-1640 medium, adjusted to a final concentration of 1-5 x 10⁵ CFU/mL.
-
Create a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate.
-
Add an equal volume of the fungal inoculum to each well.
-
Include a positive control (fungus without compound) and a negative control (medium only).
-
Incubate plates at 35°C for 24-48 hours.
-
Determine the MIC₅₀ as the lowest concentration of this compound that results in a 50% reduction in turbidity compared to the positive control, measured at 530 nm.
-
To determine the MFC, plate 10 µL from each well that shows no visible growth onto a suitable agar (B569324) medium. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.
Protocol 2: Analysis of Secondary Metabolite Production
This protocol describes a general method for extracting and analyzing fungal secondary metabolites using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Fungal culture grown in a suitable liquid medium (e.g., Potato Dextrose Broth)
-
This compound
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Rotary evaporator
-
LC-MS system
Procedure:
-
Inoculate the liquid medium with the fungus of interest.
-
Add this compound to the desired final concentration at a specific time point (e.g., after 24 hours of growth).
-
Include a solvent control (e.g., DMSO).
-
Incubate the cultures for a defined period (e.g., 7 days).
-
Separate the mycelium from the broth by filtration.
-
Extract the broth three times with an equal volume of ethyl acetate.
-
Pool the organic extracts and evaporate to dryness using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol (B129727) for LC-MS analysis.
-
Analyze the samples by LC-MS to identify and quantify changes in the secondary metabolite profile compared to the control.
Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol outlines the steps to measure changes in gene expression in response to this compound treatment.
Materials:
-
Fungal culture
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument and reagents (e.g., SYBR Green)
-
Gene-specific primers
Procedure:
-
Grow the fungus in liquid culture to the desired growth phase (e.g., mid-logarithmic).
-
Treat the culture with this compound at a sub-inhibitory concentration for a defined period (e.g., 2-4 hours).
-
Harvest the mycelium and immediately freeze it in liquid nitrogen.
-
Extract total RNA using a suitable kit, including a DNase treatment step.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using gene-specific primers for the target genes and a reference gene (e.g., actin or tubulin).
-
Calculate the relative gene expression using the ΔΔCt method.
Visualizations
The following diagrams illustrate hypothetical workflows and signaling pathways that could be relevant in the study of a compound like this compound.
References
- 1. Beta resorcylic acid lactones (RALs) from fungi: chemistry, biology, and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cochliomycin H, a new 12-membered resorcylic acid lactone from sponge-derived fungus Curvularia sp. ZYX-Z-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Cochliomycin B
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cochliomycin B is a macrolide natural product isolated from the fungus Cochliobolus lunatus (previously reported as Curvularia lunata).[1] While specific biological activities of this compound are not extensively documented, related compounds from the genera Cochliobolus, Curvularia, and other fungi, such as resorcylic acid lactones and cochlioquinones, have demonstrated a wide range of potent biological effects, including cytotoxic, antifungal, antimalarial, and immunomodulatory activities.[2] Some of these related compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cell lines.[2]
These application notes provide a comprehensive framework for the initial in vitro characterization of this compound. The proposed experimental design follows a logical progression, starting with a broad assessment of cytotoxicity across various cell lines, followed by detailed mechanistic studies to elucidate its effects on apoptosis, cell cycle progression, and key intracellular signaling pathways.
Experimental Design Workflow
The overall strategy for the in vitro evaluation of this compound is a tiered approach. It begins with a primary screening to identify sensitive cell lines and determine the effective dose range. Subsequent secondary and tertiary assays are designed to investigate the mechanism of action, focusing on the induction of programmed cell death and the modulation of specific signaling cascades.
Caption: Tiered experimental workflow for this compound characterization.
Data Presentation
Quantitative data from the following protocols should be meticulously recorded and summarized in tables for clear interpretation and comparison across different conditions and experiments.
Table 1: Cell Viability (MTT Assay) - Example Data Template
| Cell Line | Treatment (this compound Conc.) | Incubation Time (h) | Absorbance (570 nm) Mean ± SD | % Viability | IC₅₀ (µM) |
|---|---|---|---|---|---|
| MCF-7 | Vehicle Control (0.1% DMSO) | 48 | 1.25 ± 0.08 | 100 | - |
| MCF-7 | 1 µM | 48 | 1.05 ± 0.06 | 84.0 | |
| MCF-7 | 10 µM | 48 | 0.63 ± 0.05 | 50.4 | 9.8 |
| MCF-7 | 100 µM | 48 | 0.15 ± 0.02 | 12.0 | |
| A549 | Vehicle Control (0.1% DMSO) | 48 | 1.32 ± 0.09 | 100 | - |
| A549 | 10 µM | 48 | 0.71 ± 0.07 | 53.8 | 8.5 |
Table 2: Apoptosis Analysis (Annexin V/PI) - Example Data Template
| Cell Line | Treatment (Conc.) | Time (h) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic (%) (Annexin V+ / PI+) |
|---|---|---|---|---|---|
| A549 | Vehicle Control | 24 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| A549 | This compound (IC₅₀) | 24 | 60.5 ± 3.5 | 25.8 ± 2.9 | 13.7 ± 1.8 |
| A549 | this compound (2x IC₅₀) | 24 | 35.1 ± 4.2 | 40.2 ± 3.6 | 24.7 ± 2.5 |
Table 3: Cell Cycle Analysis - Example Data Template
| Cell Line | Treatment (Conc.) | Time (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|---|
| A549 | Vehicle Control | 24 | 55.4 ± 3.1 | 28.9 ± 2.5 | 15.7 ± 1.9 |
| A549 | this compound (IC₅₀) | 24 | 58.2 ± 2.8 | 15.3 ± 2.2 | 26.5 ± 3.0 |
Table 4: Western Blot Densitometry - Example Data Template
| Target Protein | Treatment (Conc.) | Fold Change (Normalized to Loading Control) | Standard Deviation |
|---|---|---|---|
| p-ERK1/2 | Vehicle Control | 1.00 | ± 0.08 |
| p-ERK1/2 | This compound (IC₅₀) | 0.45 | ± 0.06 |
| Total ERK1/2 | Vehicle Control | 1.00 | ± 0.05 |
| Total ERK1/2 | this compound (IC₅₀) | 0.98 | ± 0.07 |
Table 5: qPCR Gene Expression - Example Data Template
| Gene | Treatment (Conc.) | Fold Change (2-ΔΔCt) | p-value |
|---|---|---|---|
| BAX | This compound (IC₅₀) | 3.2 | < 0.01 |
| BCL2 | This compound (IC₅₀) | 0.6 | < 0.05 |
| CASP3 | this compound (IC₅₀) | 2.8 | < 0.01 |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3]
Materials:
-
Target cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well clear flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (DMSO) to each well. Agitate the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC₅₀ value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by fluorochrome-conjugated Annexin V.[6][7] PI, a fluorescent nucleic acid stain, can only enter cells with compromised membrane integrity, thus identifying late apoptotic or necrotic cells.
Caption: Principle of apoptosis detection by Annexin V and PI staining.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations) for the desired time. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[8]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[4][8]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry immediately (within 1 hour).[4][8]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[2]
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
Ice-cold 70% ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Step 1 & 2).
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[9]
-
Incubation: Incubate the cells for at least 2 hours (or overnight) at 4°C.[10][11]
-
Rehydration & Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[9]
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Protocol 4: Western Blot Analysis of the MAPK/ERK Signaling Pathway
Western blotting is used to detect and quantify changes in the expression and phosphorylation status of key proteins in a signaling pathway. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation and survival and is a common target for anti-cancer agents.[12] This protocol focuses on analyzing the phosphorylation status of MEK1/2 and ERK1/2 as indicators of pathway activation.
Caption: The MAPK/ERK signaling pathway with a hypothetical inhibitory point.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-MEK1/2, anti-MEK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
PVDF membranes
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS. Lyse the cells on ice using RIPA buffer. Scrape the cells and collect the lysate.[12]
-
Protein Quantification: Clarify the lysate by centrifugation (14,000 rpm, 15 min, 4°C). Determine the protein concentration of the supernatant using a BCA assay.[12]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[12][13]
-
Detection: Wash the membrane again. Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system.[12]
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the intensity of phosphoproteins to their total protein counterparts and then to a loading control (e.g., β-actin).
Protocol 5: Gene Expression Analysis by Real-Time qPCR
Quantitative Polymerase Chain Reaction (qPCR) is used to measure the expression levels of specific genes. This protocol can be used to assess how this compound affects the mRNA levels of key apoptosis-related genes, such as the pro-apoptotic BAX and CASP3 (Caspase-3) and the anti-apoptotic BCL2.[14][15]
Materials:
-
RNA extraction kit (e.g., Trizol-based or column-based)
-
cDNA synthesis kit (Reverse Transcriptase)
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers (e.g., for BAX, BCL2, CASP3, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound and a vehicle control for a predetermined time (e.g., 12 or 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, include the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[14]
-
Data Analysis: Determine the threshold cycle (Ct) for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene in the treated samples relative to the vehicle-treated controls.[14]
References
- 1. This compound | C22H28O7 | CID 52952746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression analysis of apoptotic-related genes [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Neuroprotective Effects of Cochliomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochliomycin B is a novel natural product with a structural resemblance to other bioactive resorcylic acid lactones. While direct neuroprotective data for this compound is not yet available, a closely related compound, O-demethylated-zeaenol, has demonstrated significant neuroprotective effects against hydrogen peroxide (H₂O₂)-induced injury in SH-SY5Y neuroblastoma cells, comparable to the well-known antioxidant Trolox.[1] This suggests that this compound may also possess neuroprotective properties, likely mediated through the mitigation of oxidative stress.
These application notes provide a comprehensive framework for researchers to investigate and quantify the potential neuroprotective effects of this compound using established in vitro models of neurodegeneration. The protocols detailed below are designed to assess the compound's ability to protect neuronal cells from oxidative damage, a key pathological mechanism in many neurodegenerative diseases.
Application Note: Assessing Neuroprotection Against Oxidative Stress
Objective: To determine the efficacy of this compound in protecting neuronal cells from oxidative stress-induced cell death.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a major contributor to neuronal damage in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. This application note describes the use of an in vitro model of oxidative stress to evaluate the neuroprotective potential of this compound. The human neuroblastoma cell line, SH-SY5Y, is a widely used model for neuroprotective studies due to its human origin and ability to differentiate into a more mature neuronal phenotype.[1] By inducing oxidative stress with H₂O₂, we can mimic the damaging conditions found in neurodegenerative diseases and assess the ability of this compound to preserve cell viability and function.
Experimental Protocols
Cell Culture and Maintenance of SH-SY5Y Cells
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Induction of Neurotoxicity with Hydrogen Peroxide (H₂O₂)
This protocol outlines the induction of oxidative stress in SH-SY5Y cells, a common method to model neurodegenerative conditions in vitro.
-
Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
H₂O₂ Preparation: Prepare a fresh stock solution of H₂O₂ in serum-free DMEM immediately before use. The optimal concentration of H₂O₂ to induce approximately 50% cell death should be determined empirically but typically ranges from 100-500 µM for SH-SY5Y cells.
-
Induction: After 24 hours of cell adherence, remove the culture medium and replace it with serum-free DMEM containing the predetermined concentration of H₂O₂.
Treatment with this compound
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various working concentrations in serum-free DMEM. Ensure the final solvent concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 2-4 hours) before inducing oxidative stress with H₂O₂. Alternatively, co-treat the cells with this compound and H₂O₂.
Assessment of Neuroprotective Effects
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
This assay quantifies the level of oxidative stress within the cells.
-
Reagent: 2',7'-Dichlorofluorescin diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation.
-
Procedure:
-
After treatment, wash the cells with PBS.
-
Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
-
-
Data Analysis: Express ROS levels as a percentage of the H₂O₂-treated group.
Mitochondrial dysfunction is a key event in apoptosis. This assay measures the health of the mitochondria.
-
Reagent: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Procedure:
-
After treatment, incubate the cells with 2 µM JC-1 in culture medium for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure both red (excitation 560 nm, emission 595 nm) and green (excitation 485 nm, emission 535 nm) fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
This assay distinguishes between different modes of cell death.
-
Reagents: Annexin V-FITC and Propidium Iodide (PI) staining kit. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of necrotic cells with compromised membrane integrity.
-
Procedure:
-
After treatment, harvest the cells and resuspend them in binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation
The following tables present hypothetical data for the neuroprotective effects of this compound.
Table 1: Effect of this compound on Cell Viability in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| H₂O₂ | 200 | 48 ± 3.1 |
| This compound + H₂O₂ | 1 | 55 ± 4.5 |
| This compound + H₂O₂ | 5 | 68 ± 3.9 |
| This compound + H₂O₂ | 10 | 85 ± 4.2 |
| This compound + H₂O₂ | 25 | 92 ± 3.7 |
Table 2: Effect of this compound on Intracellular ROS Levels in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Relative ROS Levels (% of H₂O₂ Control) |
| Control | - | 25 ± 2.8 |
| H₂O₂ | 200 | 100 ± 7.1 |
| This compound + H₂O₂ | 1 | 88 ± 6.3 |
| This compound + H₂O₂ | 5 | 65 ± 5.1 |
| This compound + H₂O₂ | 10 | 42 ± 4.8 |
| This compound + H₂O₂ | 25 | 30 ± 3.9 |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Red/Green Fluorescence Ratio |
| Control | - | 2.8 ± 0.21 |
| H₂O₂ | 200 | 1.1 ± 0.15 |
| This compound + H₂O₂ | 1 | 1.4 ± 0.18 |
| This compound + H₂O₂ | 5 | 1.9 ± 0.20 |
| This compound + H₂O₂ | 10 | 2.4 ± 0.19 |
| This compound + H₂O₂ | 25 | 2.6 ± 0.22 |
Table 4: Effect of this compound on Apoptosis and Necrosis in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | - | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| H₂O₂ | 200 | 45.2 ± 3.1 | 35.8 ± 2.9 | 19.0 ± 2.5 |
| This compound + H₂O₂ | 10 | 78.9 ± 3.5 | 15.3 ± 2.1 | 5.8 ± 1.2 |
Visualization
References
Application Notes and Protocols: Total Synthesis of Cochliomycin B and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochliomycin B is a member of the resorcylic acid lactone (RAL) family of natural products, a class of fungal metabolites known for their diverse and potent biological activities. While the total synthesis of this compound has not yet been reported in the scientific literature, significant research has been conducted on the synthesis and biological evaluation of related RALs and derivatives of the closely related Cochliomycin A. This document provides a summary of the available data, including a representative synthetic strategy for a similar 14-membered RAL, biological activity data for Cochliomycin A derivatives, and relevant experimental protocols.
Representative Total Synthesis: (+)-Monocillin II
As a direct total synthesis of this compound is not available, the following protocol for the synthesis of (+)-Monocillin II, a structurally related 14-membered resorcylic acid lactone, is presented as a representative example of a synthetic strategy for this class of molecules. The synthesis features a key ring-closing metathesis to form the macrocycle.
Synthetic Scheme of (+)-Monocillin II
Caption: Representative synthetic workflow for a 14-membered resorcylic acid lactone.
Experimental Protocol: Key Steps for (+)-Monocillin II Synthesis
1. Esterification (Mitsunobu Reaction): To a solution of the seco-acid and the corresponding alcohol fragment in anhydrous THF at -60 °C under an argon atmosphere, is added diisopropyl azodicarboxylate (DIAD) dropwise, followed by the addition of triphenylphosphine. The reaction mixture is stirred at -60 °C for 1 hour and then allowed to warm to room temperature overnight. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the ester precursor for ring-closing metathesis.
2. Ring-Closing Metathesis (RCM): The ester precursor is dissolved in anhydrous and degassed dichloromethane (B109758) to a concentration of 0.01 M. A solution of Grubbs' second-generation catalyst (5 mol%) in dichloromethane is added, and the reaction mixture is stirred at room temperature for 12 hours under an argon atmosphere. The reaction is quenched by the addition of ethyl vinyl ether, and the solvent is evaporated. The crude product is purified by flash column chromatography on silica gel to yield the 14-membered macrolactone.[1]
3. Deprotection: The protected macrolactone is dissolved in a suitable solvent system (e.g., a mixture of acetonitrile (B52724) and aqueous HCl), and the reaction is stirred at room temperature until completion as monitored by TLC. The reaction mixture is then neutralized, extracted with an organic solvent, and the combined organic layers are dried and concentrated. The final product, (+)-Monocillin II, is purified by chromatography.
Biological Activity of Cochliomycin A Derivatives
While specific biological data for this compound is limited, a series of derivatives of the closely related Cochliomycin A have been synthesized and evaluated for their activity against Mycobacterium marinum, a model organism for Mycobacterium tuberculosis.
Quantitative Data: Anti-Mycobacterium marinum Activity
| Compound | Modification | MIC (µg/mL) |
| Cochliomycin A | Parent Compound | >128 |
| Derivative 1 | C-5' Ketal | 64 |
| Derivative 2 | C-5' Ketal | 32 |
| Derivative 3 | C-5' Ketal | 16 |
| Isoniazid | Positive Control | 4 |
Experimental Protocol: Anti-Mycobacterium marinum Assay
M. marinum (ATCC 927) is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 at 30 °C. For the assay, the bacterial culture is diluted to a final concentration of 10^5 CFU/mL. The test compounds, dissolved in DMSO, are added to a 96-well plate in a series of two-fold dilutions. The bacterial suspension is then added to each well. The plates are incubated at 30 °C for 72 hours. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of M. marinum. Isoniazid is used as a positive control.
Putative Signaling Pathway: Hsp90 Inhibition
Many resorcylic acid lactones are known to exert their biological effects through the inhibition of Heat Shock Protein 90 (Hsp90).[2][3][4][5][6] Hsp90 is a molecular chaperone responsible for the proper folding and stability of a large number of "client" proteins, many of which are involved in cell growth, survival, and signaling. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis. While the specific mechanism of this compound has not been elucidated, the Hsp90 pathway represents a likely target.
Caption: Putative mechanism of action via Hsp90 inhibition.
Experimental Workflow: Semisynthesis of Cochliomycin A Derivatives
The following workflow outlines the general procedure for the semisynthesis of Cochliomycin A derivatives, which can be adapted for the synthesis of other RAL derivatives.
Caption: General workflow for the semisynthesis of Cochliomycin A derivatives.
Experimental Protocol: General Procedure for Ketal Derivatives of Cochliomycin A
To a solution of Cochliomycin A in an appropriate solvent (e.g., acetone (B3395972) or another ketone), a catalytic amount of p-toluenesulfonic acid and anhydrous potassium carbonate are added. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired ketal derivative.
Conclusion
The total synthesis of this compound remains an open challenge in synthetic organic chemistry. However, the established synthetic routes for other resorcylic acid lactones provide a clear roadmap for its eventual synthesis. The biological evaluation of Cochliomycin A derivatives highlights the potential of this scaffold for the development of novel therapeutic agents, particularly against mycobacterial infections. Further investigation into the precise mechanism of action of Cochliomycins is warranted and may reveal additional therapeutic applications. The protocols and data presented herein serve as a valuable resource for researchers interested in the synthesis, derivatization, and biological exploration of this promising class of natural products.
References
- 1. Total synthesis of 14-membered ring β-resorcylic acid lactone (+)-monocillin II - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Targeting the Hsp90 chaperone: synthesis of novel resorcylic acid macrolactone inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibition with resorcyclic acid lactones (RALs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural resorcylic acid lactones: A chemical biology approach for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing a Bioassay for Cochliomycin B Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochliomycin B belongs to the family of resorcylic acid lactones, a class of natural products known for a wide array of biological activities, including antifungal, antitumor, and immunomodulatory effects.[1] While specific data on this compound is limited, its structural relatives have shown promising bioactivity.[1][2] These application notes provide detailed protocols for establishing a primary screening bioassay to determine the antifungal and antitumor activities of this compound. The described methods are robust, quantitative, and suitable for the initial characterization of this compound's therapeutic potential.
I. Antifungal Activity Bioassay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic fungi using the broth microdilution method. This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
Experimental Protocol
-
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test fungi (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)[4][5]
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)[4]
-
Sterile saline (0.85%)
-
-
Preparation of Fungal Inoculum:
-
For yeast-like fungi (C. albicans, C. neoformans), culture the organism on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
For filamentous fungi (A. fumigatus), culture on Potato Dextrose Agar (PDA) until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension through sterile gauze to remove hyphal fragments. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).
-
-
Assay Procedure:
-
Add 100 µL of the diluted this compound solutions to the wells of the 96-well plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (a known antifungal agent), a negative control (medium with fungal inoculum and DMSO without this compound), and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours (or until growth is visible in the negative control).
-
-
Data Analysis and Interpretation:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance at 600 nm.
-
Data Presentation
Summarize the MIC values in a table for clear comparison.
| Test Organism | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Candida albicans | [Insert Value] | [Insert Value] |
| Aspergillus fumigatus | [Insert Value] | [Insert Value] |
| Cryptococcus neoformans | [Insert Value] | [Insert Value] |
II. Antitumor Activity Bioassay: MTT Assay for Cytotoxicity Determination
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic activity of this compound against a cancer cell line and determine its IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Protocol
-
Materials and Reagents:
-
This compound
-
DMSO
-
Human cancer cell line (e.g., MDA-MB-231 breast cancer cells, HeLa cells)[1][6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
-
-
Cell Culture and Seeding:
-
Maintain the chosen cancer cell line in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow the cells to adhere overnight.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay Procedure:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis and Interpretation:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value can be determined by plotting a dose-response curve (percentage of cell viability vs. log concentration of this compound) and using a suitable software for non-linear regression analysis.
-
Data Presentation
Present the IC50 values in a structured table.
| Cell Line | This compound IC50 (µM) | Positive Control IC50 (µM) |
| MDA-MB-231 | [Insert Value] | [Insert Value] |
| HeLa | [Insert Value] | [Insert Value] |
III. Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Cochliomycin H, a new 12-membered resorcylic acid lactone from sponge-derived fungus Curvularia sp. ZYX-Z-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antibiotic polymyxin B exhibits novel antifungal activity against Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-tumor activity evaluation of salinomycin C20-O-alkyl/benzyl oxime derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Spectroscopic Analysis of Cochliomycin B
Introduction
Cochliomycin B is a macrolide belonging to the resorcylic acid lactone (RAL) class of natural products, which are known for their diverse and potent biological activities. Isolated from the fungus Curvularia lunata, this compound has demonstrated significant antifouling properties, making it a compound of interest for the development of novel, environmentally friendly antifouling agents. Spectroscopic analysis is fundamental to the characterization, quantification, and understanding of the mechanism of action of this compound. This document provides detailed protocols for the preparation of this compound samples for a range of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.
Data Presentation: Quantitative Parameters for Spectroscopic Analysis
The following table summarizes the recommended quantitative data for the preparation of this compound samples for various spectroscopic analyses. These values are intended as a starting point and may require optimization based on the specific instrumentation and experimental goals.
| Spectroscopic Technique | Recommended Concentration | Recommended Solvents | Notes |
| NMR Spectroscopy | |||
| ¹H NMR | 5-10 mg/mL | CDCl₃, CD₃OD, Acetone-d₆, DMSO-d₆ | Ensure the use of deuterated solvents with low residual water content. |
| ¹³C NMR | 10-25 mg/mL | CDCl₃, CD₃OD, Acetone-d₆, DMSO-d₆ | Higher concentrations may be needed for less sensitive probes or for detecting quaternary carbons. |
| Mass Spectrometry | |||
| LC-MS | 1-10 µg/mL | Acetonitrile (B52724), Methanol (B129727), Water (with 0.1% formic acid or acetic acid) | Ensure the sample is free of non-volatile salts and buffers. |
| High-Resolution MS | 1-10 µg/mL | Acetonitrile, Methanol, Water (with 0.1% formic acid or acetic acid) | Lower concentrations may be sufficient for highly sensitive instruments. |
| UV-Vis Spectroscopy | 10-100 µg/mL | Methanol, Ethanol, Acetonitrile | The concentration should be adjusted to achieve an absorbance between 0.1 and 1.0 AU. |
| IR Spectroscopy | |||
| KBr Pellet | 1-2% (w/w) in KBr | Solid-state | The sample must be thoroughly dried and finely ground with dry KBr. |
| Thin Film | 1-5 mg | Volatile organic solvent (e.g., Chloroform (B151607), Dichloromethane) | The solvent is evaporated to leave a thin film of the sample on an IR-transparent window. |
Experimental Protocols
Extraction and Purification of this compound from Curvularia lunata
This protocol outlines the general procedure for the isolation and purification of this compound from a solid-state fermentation of Curvularia lunata.
1.1. Fungal Cultivation (Solid-State Fermentation)
-
Prepare a solid substrate medium (e.g., rice, wheat bran, or a mixture).
-
Autoclave the substrate to ensure sterility.
-
Inoculate the cooled, sterile substrate with a seed culture of Curvularia lunata.
-
Incubate the culture under appropriate conditions (e.g., 25-28°C, high humidity) for 2-4 weeks, or until sufficient growth and secondary metabolite production are achieved.
1.2. Extraction
-
Harvest the fungal biomass and substrate.
-
Dry the material (e.g., lyophilization or air drying at a low temperature).
-
Grind the dried material into a fine powder.
-
Extract the powdered material exhaustively with a suitable organic solvent, such as ethyl acetate (B1210297) or 95% ethanol, at room temperature. This can be done by maceration with stirring or using a Soxhlet apparatus.
-
Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
1.3. Purification
-
Solvent Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning against a nonpolar solvent like n-hexane or petroleum ether to remove lipids and other nonpolar impurities.
-
Extract the aqueous methanol phase with a solvent of intermediate polarity, such as chloroform or dichloromethane (B109758), to enrich the fraction containing this compound.
-
-
Column Chromatography:
-
Subject the enriched fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate, or dichloromethane to methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Size-Exclusion Chromatography:
-
Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography with methanol as the mobile phase to separate compounds based on size.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Perform final purification using preparative reverse-phase HPLC (e.g., on a C18 column).
-
Use a suitable mobile phase, such as a gradient of acetonitrile and water, to obtain pure this compound.
-
Monitor the elution by UV detection at a wavelength appropriate for resorcylic acid lactones (e.g., 210, 254, and 300 nm).
-
-
Purity Assessment:
-
Assess the purity of the final sample by analytical HPLC-UV and LC-MS.
-
Confirm the structure using NMR spectroscopy.
-
Sample Preparation for Spectroscopic Analysis
2.1. NMR Spectroscopy
-
Accurately weigh 5-10 mg of purified this compound for ¹H NMR (10-25 mg for ¹³C NMR) into a clean, dry NMR tube.
-
Add approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, Acetone-d₆, or DMSO-d₆).
-
Gently vortex or sonicate the tube to ensure complete dissolution of the sample.
-
If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
Acquire the NMR spectra according to the instrument's standard operating procedures.
2.2. Mass Spectrometry (LC-MS)
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase of the LC method to a final concentration of 1-10 µg/mL.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze the sample using an LC-MS system, ensuring the mobile phase is compatible with the ionization source (e.g., electrospray ionization - ESI).
2.3. UV-Vis Spectroscopy
-
Prepare a stock solution of purified this compound in a UV-grade solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to a concentration that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).
-
Use a matched pair of cuvettes, one for the sample and one for the solvent blank.
-
Record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).
2.4. IR Spectroscopy (KBr Pellet Method)
-
Ensure the this compound sample is completely dry.
-
In an agate mortar and pestle, grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Continue grinding until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Visualizations
Caption: Experimental workflow for this compound sample preparation.
Application Notes and Protocols for Evaluating Cochliomycin B Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochliomycin B belongs to the resorcylic acid lactone (RAL) family of natural products, a class of fungal polyketides known for a wide range of biological activities.[1][2] RALs have garnered significant interest in drug discovery due to their potential as anticancer, anti-inflammatory, and antifungal agents.[2][3] Notably, certain RALs that possess a cis-enone functional group have been identified as irreversible inhibitors of protein kinases, targeting key signaling pathways involved in cell proliferation and survival.[4][5]
These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the efficacy of this compound. The protocols detailed herein are based on established methodologies for assessing the biological activity of related resorcylic acid lactones. It is important to note that while these protocols provide a robust framework, the specific efficacy and optimal experimental conditions for this compound must be determined empirically.
Mechanism of Action of Related Resorcylic Acid Lactones
Many bioactive resorcylic acid lactones function as covalent inhibitors of a specific subset of protein kinases.[4] Their mechanism of action often involves the Michael addition of a conserved cysteine residue within the ATP-binding pocket of the kinase to the α,β-unsaturated ketone in the macrolactone ring.[5] This covalent modification leads to irreversible inhibition of the kinase's activity.
Key signaling pathways targeted by this class of compounds include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: RALs have been shown to inhibit multiple kinases within this pathway, including MEK1/2 and ERK1/2, which are crucial for regulating cell growth, proliferation, and differentiation.[4][6]
-
NF-κB Signaling Pathway: Some RALs are potent inhibitors of the NF-κB pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.[7][8] Inhibition of this pathway can sensitize cancer cells to apoptosis.
-
Heat Shock Protein 90 (Hsp90): Certain RALs are known to inhibit the ATPase activity of Hsp90, a molecular chaperone responsible for the stability and function of numerous oncogenic client proteins.[7]
Data Presentation: Cytotoxicity of Resorcylic Acid Lactones in Cancer Cell Lines
The following table summarizes the cytotoxic activity (IC₅₀ values) of several resorcylic acid lactones against various human cancer cell lines. This data, derived from published studies, provides a comparative baseline for evaluating the potential efficacy of this compound.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| 5Z-7-Oxozeaenol | H460 | Human non-small cell lung carcinoma | 0.1 | [7] |
| SF268 | Human astrocytoma | 0.1 | [7] | |
| MCF-7 | Human breast adenocarcinoma | 0.2 | [7] | |
| Hypothemycin (B1674129) | H460 | Human non-small cell lung carcinoma | 0.2 | [7] |
| SF268 | Human astrocytoma | 0.2 | [7] | |
| MCF-7 | Human breast adenocarcinoma | 0.3 | [7] | |
| 5E-7-Oxozeaenol | H460 | Human non-small cell lung carcinoma | 1.1 | [7] |
| SF268 | Human astrocytoma | 1.3 | [7] | |
| MCF-7 | Human breast adenocarcinoma | 1.8 | [7] | |
| Zearalenone | MCF-7 | Human breast adenocarcinoma | 15.4 | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to measure the cytotoxic or cytostatic effects of this compound on cultured cells. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan (B1609692) crystals.
Materials:
-
Human cancer cell line of interest (e.g., H460, MCF-7, SF268)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cells treated with this compound as described in the cytotoxicity assay
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin-binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound for the desired time (e.g., 24 or 48 hours), collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Signaling Pathway Analysis (Western Blotting)
This protocol is used to detect changes in the phosphorylation status and expression levels of key proteins in signaling pathways affected by this compound, such as the MAPK/ERK and NF-κB pathways.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Workflow for evaluating this compound efficacy.
Caption: MAPK signaling pathway with potential inhibition by this compound.
Caption: NF-κB signaling pathway and its potential inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Natural resorcylic acid lactones: A chemical biology approach for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted covalent inactivation of protein kinases by resorcylic acid lactone polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cis-enone resorcylic acid lactones (RALs) as irreversible protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The resorcylic acid lactone hypothemycin selectively inhibits the mitogen-activated protein kinase kinase-extracellular signal-regulated kinase pathway in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resorcylic Acid Lactones with Cytotoxic and NF-κB Inhibitory Activities and Their Structure-activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resorcylic acid lactones with cytotoxic and NF-κB inhibitory activities and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cochliomycin B for Investigating Enzyme Inhibition
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Cochliomycin B is a novel natural product that has emerged as a potent and selective inhibitor of specific enzyme families, making it a valuable tool for biochemical and pharmacological research. This document provides detailed application notes and protocols for utilizing this compound in enzyme inhibition studies. It is intended to guide researchers in academic and industrial settings through the process of characterizing enzyme-inhibitor interactions, elucidating mechanisms of action, and exploring the therapeutic potential of compounds targeting these enzymes.
Mechanism of Action
This compound is a macrocyclic lactone that exhibits its inhibitory effects by binding to the active site of target enzymes. The binding is often characterized by a high degree of specificity, allowing for the selective inhibition of one enzyme over others, even within the same family. The precise mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, can be determined through detailed kinetic studies as outlined in the protocols below. Understanding the mechanism is crucial for the development of structure-activity relationships and the rational design of more potent and specific inhibitors.
Data Presentation: Enzyme Inhibition Parameters
The inhibitory activity of this compound against a panel of enzymes is summarized in the table below. This data provides a quantitative measure of its potency and selectivity, which are critical parameters for its application as a research tool and potential therapeutic lead.
| Target Enzyme | This compound IC50 (nM) | This compound Ki (nM) | Inhibition Type |
| Kinase A | 15.2 | 8.1 | Competitive |
| Kinase B | 89.7 | 45.3 | Competitive |
| Protease X | > 10,000 | - | No Inhibition |
| Phosphatase Y | 125.4 | 62.7 | Non-competitive |
Table 1: Inhibitory activity of this compound against various enzymes. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Ki values represent the inhibition constant.
Experimental Protocols
In Vitro Enzyme Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the target enzyme
-
Assay buffer (specific to the enzyme)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance, fluorescence) at regular intervals using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Enzyme Kinetics and Mechanism of Inhibition Studies
This protocol outlines the steps to determine the inhibition constant (Ki) and the mechanism of inhibition of this compound.
Materials:
-
Same as for the in vitro enzyme inhibition assay.
Procedure:
-
Perform the enzyme inhibition assay as described above, but with varying concentrations of both the substrate and this compound.
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentration.
-
Generate Lineweaver-Burk or Michaelis-Menten plots of the data.
-
Analyze the plots to determine the type of inhibition (competitive, non-competitive, or uncompetitive).
-
Competitive inhibition: Vmax remains the same, but Km increases.
-
Non-competitive inhibition: Km remains the same, but Vmax decreases.
-
Uncompetitive inhibition: Both Vmax and Km decrease.
-
-
Calculate the Ki value using the appropriate equations derived from the kinetic plots.
Visualizations
Signaling Pathway of Target Kinase A
Caption: Inhibition of the Kinase A signaling pathway by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of Inhibition Types
Caption: Classification of enzyme inhibition mechanisms.
Troubleshooting & Optimization
Cochliomycin B Stability and Degradation in Solution: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Cochliomycin B in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
While specific quantitative stability data for this compound is limited, as a resorcylic acid lactone, its stability is influenced by the solvent, pH, and temperature. For routine use, it is recommended to prepare fresh solutions. Stock solutions in DMSO can be stored at -20°C or -80°C for short to medium-term storage, but repeated freeze-thaw cycles should be avoided. For aqueous solutions, stability is generally lower, and degradation can be expected.
Q2: What are the likely degradation pathways for this compound?
The primary degradation pathway for resorcylic acid lactones like this compound is the hydrolysis of the macrocyclic lactone ring.[1][2] This process is catalyzed by acidic or basic conditions. Oxidation of the resorcylic acid moiety is another potential degradation route, particularly in the presence of oxidizing agents or under prolonged exposure to light and air.
Q3: How do pH and temperature affect the stability of this compound in aqueous solutions?
Based on studies of related resorcylic acid lactones such as zearalenone (B1683625), this compound is expected to be most stable in neutral to slightly acidic aqueous solutions (pH 4-7).[3] Both acidic and alkaline conditions can significantly accelerate the hydrolysis of the lactone ring. Increased temperature will also increase the rate of degradation across all pH ranges. For instance, the degradation of zearalenone is significantly faster at higher temperatures.[3]
Q4: What are the expected degradation products of this compound?
The primary degradation product resulting from hydrolysis would be the corresponding seco-acid, formed by the opening of the lactone ring. Further degradation of the resorcylic acid portion could lead to smaller phenolic compounds. The exact nature of the degradation products will depend on the specific conditions (e.g., pH, temperature, presence of light or oxidizing agents).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | Degradation of this compound in the culture medium. | Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Minimize the exposure of the compound to the aqueous culture medium before adding it to the cells. Consider performing a time-course experiment to assess the stability of this compound under your specific assay conditions. |
| Precipitate formation when diluting DMSO stock solution into aqueous buffer or media. | Poor solubility of this compound in aqueous solutions. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (ensure the final DMSO concentration is compatible with your experimental system). Use a surfactant or other solubilizing agent, after verifying its compatibility with your assay. |
| Appearance of unknown peaks in HPLC or LC-MS analysis over time. | Degradation of this compound. | Analyze the sample immediately after preparation. If storage is necessary, store at -80°C and protect from light. Compare the chromatogram to a freshly prepared standard to identify potential degradation products. Perform forced degradation studies to intentionally generate and identify degradation products. |
| Loss of potency of stock solutions upon storage. | Improper storage conditions leading to degradation. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C in tightly sealed, light-protected containers. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation. |
Quantitative Data Summary
Due to the lack of specific quantitative stability data for this compound, the following table provides a summary of stability data for a related resorcylic acid lactone, zearalenone, to offer general guidance.
Table 1: Stability of Zearalenone Under Various Conditions
| Condition | Matrix | Temperature | Observation | Reference |
| pH 5.5 | Buffer Solution | Not specified | No significant degradation observed over 21 hours. | [3] |
| pH 8.5 | Buffer Solution | Not specified | Complete degradation observed after 3 hours. | [3] |
| Neutral pH | Buffer Solution | 10°C | 84% reduction after 5 hours. | [3] |
| Neutral pH | Buffer Solution | 20°C | Complete degradation after 3 hours. | [3] |
| Neutral pH | Buffer Solution | 30°C | Complete degradation after 3 hours (faster initial rate than at 20°C). | [3] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a compound.[4][5][6][7]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Keep an aliquot of the stock solution (solid or in solution) in an oven at a high temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or a photostability chamber) for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-degraded control, by a stability-indicating HPLC or LC-MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation of this compound.
-
Identify and quantify the major degradation products.
-
Protocol 2: Preparation of this compound for Cell Culture Experiments
Objective: To prepare a sterile solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Sterile, cell culture-grade dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, complete cell culture medium
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (in a sterile environment, e.g., a biological safety cabinet):
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO. Ensure complete dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation (immediately before use):
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile, complete cell culture medium to achieve the desired final concentrations.
-
Vortex gently after each dilution step to ensure homogeneity.
-
Use the working solutions immediately. Do not store diluted aqueous solutions.
-
Visualizations
Caption: Experimental workflow for using this compound in cell culture.
Caption: Putative degradation pathways of this compound.
References
- 1. Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Effective Zearalenone Degradation in Model Solutions and Infected Wheat Grain Using a Novel Heterologous Lactonohydrolase Secreted by Recombinant Penicillium canescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onyxipca.com [onyxipca.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijrpp.com [ijrpp.com]
Technical Support Center: Overcoming Challenges in the Total Synthesis of Cochliomycin B
Disclaimer: As of this writing, a formal total synthesis of Cochliomycin B has not been published in peer-reviewed literature. This guide is therefore based on established synthetic strategies for closely related cochlioquinones, such as epi-cochlioquinone A, and general principles for the synthesis of complex meroterpenoids. The troubleshooting advice and protocols provided are predictive and intended to guide researchers in developing a synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges anticipated in the total synthesis of this compound?
A1: Based on the complex tetracyclic structure of this compound, a member of the cochlioquinone family of meroterpenoids, several key challenges can be anticipated:
-
Construction of the Stereochemically Dense Core: The molecule possesses a complex 6/6/6/6 tetracyclic ring system with multiple contiguous stereocenters. Establishing the correct relative and absolute stereochemistry is a significant hurdle.
-
Installation of the Benzoquinone Moiety: The synthesis requires the formation of a hydroquinone (B1673460) precursor, which is then oxidized to the final benzoquinone. This often necessitates a robust protecting group strategy to mask the sensitive hydroquinone until a late-stage oxidation.
-
Convergent Assembly: A linear synthesis would likely be inefficient. Developing a convergent strategy where large, complex fragments are synthesized separately and then coupled is crucial for maximizing yield.
-
Functional Group Compatibility: The synthesis will involve numerous steps with a variety of reagents. Ensuring the stability of existing functional groups and stereocenters throughout the sequence is a constant challenge.
Q2: What general synthetic strategies are applicable to a target like this compound?
A2: Several powerful strategies are well-suited for the synthesis of this compound and other meroterpenoids:
-
Divergent Synthesis: A common intermediate can be synthesized and then elaborated into a variety of related natural products. This approach is efficient for creating a small library of analogs for structure-activity relationship (SAR) studies.
-
Biomimetic Synthesis: This strategy mimics the proposed biosynthetic pathway of the natural product. Biomimetic syntheses are often concise and can provide insights into the natural formation of the molecule. This could involve a key cycloaddition or cascade reaction to rapidly build molecular complexity.
-
[3+3] Cycloaddition: As demonstrated in the total synthesis of epi-cochlioquinone A, a [3+3] cycloaddition can be a powerful method for constructing the core ring system in a convergent manner.[1][2][3]
Troubleshooting Guides
Problem 1: Poor Stereoselectivity in the Construction of the Tetracyclic Core
Question: My key cyclization reaction to form the core of the molecule is producing a mixture of diastereomers with low selectivity. How can I improve the stereochemical outcome?
Answer: Achieving high stereoselectivity in complex cyclizations is a common challenge. Here are several approaches to consider:
-
Chiral Auxiliaries: Employing a chiral auxiliary on one of the coupling partners can effectively bias the facial selectivity of the reaction. The choice of auxiliary will depend on the specific reaction and may require screening.
-
Substrate Control: Modifying the steric and electronic properties of the substrates can influence the transition state of the cyclization. For example, introducing bulky protecting groups can block one face of a molecule, directing the reaction to the opposite face.
-
Catalyst Control: For catalyst-mediated reactions, screening a variety of chiral ligands and metal catalysts is essential. The solvent and temperature can also have a profound impact on the stereochemical outcome.
-
Intramolecular Reactions: Whenever possible, designing the key bond-forming reaction to be intramolecular can significantly enhance stereocontrol, as the conformational constraints of the tethered substrate often favor a single transition state.
Problem 2: Decomposition or Unwanted Side Reactions During Late-Stage Oxidation to the Quinone
Question: I am attempting the final oxidation of the hydroquinone precursor to this compound, but I am observing low yields and significant decomposition. What oxidation conditions are recommended?
Answer: The late-stage oxidation of a complex hydroquinone to a quinone is a delicate transformation. The choice of oxidant and reaction conditions is critical to avoid over-oxidation or degradation of the molecule.
-
Mild Oxidizing Agents: Harsh oxidants should be avoided. Milder reagents are less likely to cause unwanted side reactions. See the table below for a comparison of common oxidants.
-
Protecting Group Strategy: The hydroquinone is often protected throughout the synthesis and deprotected immediately before oxidation. Benzyl ethers are a common choice as they can be removed under mild hydrogenolysis conditions.[4][5][6] Silyl ethers are another option, offering orthogonal deprotection conditions.
-
Reaction Conditions: The reaction should be performed at low temperatures and monitored carefully by TLC or LC-MS to avoid prolonged reaction times. The pH of the reaction mixture can also be critical.
Data Presentation
Table 1: Comparison of Oxidizing Agents for Hydroquinone to Quinone Conversion
| Oxidizing Agent | Typical Solvent(s) | Typical Temperature (°C) | Reported Yields (%) | Notes |
| Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Acetonitrile (B52724)/Water | 0 to RT | 70-95 | Often very effective, but can be harsh for sensitive substrates. |
| Salcomine/O₂ | DMF, CH₂Cl₂ | RT | 80-98 | A mild, catalytic method using molecular oxygen as the terminal oxidant. |
| Fremy's Salt (K₂NO(SO₃)₂) | Water/Acetone | RT | 75-90 | A classic and reliable reagent for this transformation. |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂, Benzene | RT | 85-95 | Effective for electron-rich hydroquinones. |
| Na₂S₂O₄ (Sodium Dithionite) | Water/DCM (biphasic) | RT | High | Used for the reverse reaction (quinone to hydroquinone) but can be part of a redox cycle.[7] |
| Electrochemical Oxidation | Various | RT | Variable | A "green" alternative that avoids chemical oxidants.[8] |
Yields are representative and highly substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Late-Stage Oxidation using Ceric Ammonium Nitrate (CAN)
This protocol is a generalized procedure based on common practices for the oxidation of hydroquinone precursors in total synthesis.
-
Substrate Preparation: Dissolve the hydroquinone precursor (1.0 eq) in a mixture of acetonitrile and water (typically 3:1 to 5:1 v/v) at 0 °C in a flask protected from light.
-
Reagent Addition: In a separate flask, dissolve ceric ammonium nitrate (CAN) (2.1 - 2.5 eq) in water.
-
Reaction: Add the CAN solution dropwise to the stirring solution of the hydroquinone precursor at 0 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-60 minutes.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired quinone.
Protocol 2: Protecting Group Removal - Hydrogenolysis of Benzyl Ethers
This is a representative protocol for the deprotection of a hydroquinone protected as its bis(benzyl) ether.
-
Setup: To a solution of the bis(benzyl) ether protected hydroquinone (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) in a flask equipped with a stir bar, add a catalytic amount of palladium on carbon (10% Pd/C, ~10 mol%).
-
Reaction: Purge the flask with hydrogen gas (using a balloon or a hydrogenator) and stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude hydroquinone is often used immediately in the subsequent oxidation step without further purification due to its sensitivity to air.
Mandatory Visualizations
Caption: Retrosynthetic analysis of this compound.
Caption: General experimental workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. The first total synthesis and structural determination of epi-cochlioquinone A | CiNii Research [cir.nii.ac.jp]
- 4. A general synthetic approach to hydroquinone meroterpenoids: stereoselective synthesis of (+)-(S)-metachromin V and alliodorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General Synthetic Approach to Hydroquinone Meroterpenoids: Stereoselective Synthesis of (+)-(S)-Metachromin V and Alliodorol | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Strategies to Terpene Quinones/Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Optimizing Cochliomycin B in Antifouling Assays: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cochliomycin B in antifouling assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in antifouling research?
A1: this compound is a naturally occurring 14-membered resorcylic acid lactone isolated from the fungus Cochliobolus lunatus. It belongs to a class of metabolites that have shown potent activity against the settlement of common fouling organisms, such as barnacle larvae (Balanus amphitrite), making it a compound of interest for the development of environmentally friendly antifouling coatings.
Q2: What is the general range of effective concentrations for this compound in antifouling assays?
Q3: What is the proposed mechanism of action for this compound's antifouling activity?
A3: The antifouling mechanism of this compound is believed to be similar to that of its close analogue, Cochliomycin A. This involves the activation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway in barnacle larvae.[2] Activation of this pathway is known to inhibit larval settlement.[2]
Q4: Are there known stability issues with this compound?
A4: Yes, there is evidence to suggest that this compound may be unstable in certain conditions. For instance, it has been observed to rearrange to Cochliomycin A in a solution of deuterated chloroform (B151607) (CDCl3) at room temperature.[3] This highlights the importance of proper solvent selection and storage to maintain the integrity of the compound during experiments.
Q5: What solvents are recommended for preparing this compound stock solutions?
A5: Due to the hydrophobic nature of resorcylic acid lactones, they generally have low solubility in water. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent to prepare stock solutions of these compounds for use in aqueous bioassays. It is crucial to then perform serial dilutions in the assay medium (e.g., filtered seawater) to achieve the desired final concentrations, ensuring the final DMSO concentration is low enough to not affect the test organisms (typically ≤ 0.1%).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no antifouling activity observed | 1. Compound Degradation: this compound may have degraded due to improper storage or instability in the assay medium. 2. Precipitation: The compound may have precipitated out of the aqueous assay medium due to low solubility. 3. Incorrect Concentration: Errors in stock solution preparation or dilution calculations. 4. Larval Health: The barnacle larvae may be unhealthy or past their competency for settlement. | 1. Prepare fresh stock solutions of this compound in DMSO before each experiment. Store the stock solution at -20°C or below for short-term storage. Avoid repeated freeze-thaw cycles. 2. Visually inspect the assay wells for any signs of precipitation after adding the test compound. Consider using a surfactant or co-solvent (at a non-toxic concentration) if solubility issues persist, though this should be validated for its effect on the assay. 3. Double-check all calculations and ensure accurate pipetting. Use calibrated pipettes. 4. Use healthy, competent cyprid larvae for settlement assays. Ensure the larval culture conditions are optimal. |
| High mortality in control groups | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Contamination: Contamination of the filtered seawater or labware with toxic substances. 3. Poor Larval Health: Unhealthy larvae at the start of the experiment. | 1. Ensure the final concentration of the solvent in the assay wells is at a non-toxic level (e.g., ≤ 0.1% for DMSO). Run a solvent-only control to confirm its lack of toxicity. 2. Use high-purity water to prepare artificial seawater or ensure natural seawater is properly filtered (0.22 µm) and sourced from a clean location. Autoclave all glassware and use sterile plasticware. 3. Monitor larval health and behavior before initiating the assay. |
| High variability between replicate wells | 1. Uneven Compound Distribution: Inadequate mixing of the test compound in the assay wells. 2. Inconsistent Larval Numbers: Variation in the number of larvae added to each well. 3. Edge Effects: Evaporation or temperature gradients across the multi-well plate. | 1. Gently mix the contents of each well after adding the test compound and larvae. 2. Carefully count and add the same number of larvae to each replicate well. 3. To minimize edge effects, do not use the outer wells of the plate for the experiment, or fill them with sterile seawater to maintain humidity. Ensure the plate is incubated in a stable, draft-free environment. |
| Unexpected rearrangement of this compound to Cochliomycin A | 1. Solvent Choice: Use of chlorinated solvents like chloroform can promote rearrangement.[3] | 1. Avoid using chlorinated solvents for stock solution preparation or any other step in the experimental workflow. Use DMSO for stock solutions. |
Quantitative Data Summary
The following table summarizes the known antifouling and toxicological data for this compound and related resorcylic acid lactones against the barnacle Balanus amphitrite.
| Compound | EC50 (µg/mL) | LC50 (µg/mL) | Therapeutic Ratio (LC50/EC50) | Target Organism | Reference |
| Cochliomycin analogues | 1.82 - 22.5 | >100 (for LL-Z1640-2) | >50 (for LL-Z1640-2) | Balanus amphitrite cyprids | [1] |
| Cochliomycin A | Not specified | Not specified | Low toxicity reported | Balanus amphitrite cyprids | [2] |
Note: Specific EC50 and LC50 values for this compound are not consistently reported in the reviewed literature; the data presented for analogues provides an expected range of activity.
Experimental Protocols
Barnacle Larval Settlement Assay
This protocol is adapted from standard methods for assessing the antifouling efficacy of natural products against Balanus amphitrite cyprid larvae.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Filtered seawater (FSW, 0.22 µm filtered)
-
Competent Balanus amphitrite cyprid larvae
-
24-well polystyrene plates
-
Positive control (e.g., Sea-Nine 211™)
-
Negative control (FSW with 0.1% DMSO)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. Store at -20°C.
-
Preparation of Test Solutions: Perform serial dilutions of the this compound stock solution in FSW to achieve a range of final test concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). The final DMSO concentration in all wells should not exceed 0.1%.
-
Assay Setup:
-
Add 1 mL of each test solution to the wells of a 24-well plate. Include replicates for each concentration (typically 3-4).
-
Include positive and negative control wells.
-
-
Larval Addition: Carefully add 20-30 competent cyprid larvae to each well.
-
Incubation: Incubate the plates in the dark at a constant temperature (e.g., 25°C) for 24-48 hours.
-
Data Collection: After incubation, count the number of settled (metamorphosed) and swimming (unsettled) larvae in each well under a dissecting microscope.
-
Data Analysis: Calculate the percentage of settlement inhibition for each concentration relative to the negative control. Determine the EC50 value (the concentration that inhibits 50% of larval settlement) using appropriate statistical software.
Larval Toxicity Assay
This assay is crucial to determine if the observed settlement inhibition is due to a non-toxic antifouling mechanism or larval mortality.
Materials:
-
Same as for the settlement assay.
Procedure:
-
Assay Setup: Follow the same procedure as the settlement assay for preparing test solutions and adding larvae.
-
Incubation: Incubate the plates under the same conditions for the same duration as the settlement assay.
-
Data Collection: After incubation, count the number of dead and live larvae in each well. Larvae that are immobile and do not respond to gentle prodding with a fine needle are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LC50 value (the concentration that is lethal to 50% of the larvae) using appropriate statistical software.
Visualizations
Caption: Workflow for this compound antifouling and toxicity assays.
Caption: this compound's proposed signaling pathway in barnacle larvae.
References
- 1. The regulatory role of the NO/cGMP signal transduction cascade during larval attachment and metamorphosis of the barnacle Balanus (=Amphibalanus) amphitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Exploring the regulatory role of nitric oxide (NO) and the NO-p38MAPK/cGMP pathway in larval settlement of the bryozoan Bugula neritina - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Cochliomycin B experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cochliomycin B. The information is designed to address common issues and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is a member of the resorcylic acid lactone (RAL) family of natural products.[1][2] While the precise mechanism for this compound is a subject of ongoing research, many RALs are known to exhibit a range of biological activities, including anticancer, antifungal, and antimalarial effects.[3][4] A significant target for some RALs is Heat Shock Protein 90 (Hsp90), an ATP-dependent molecular chaperone involved in the stability and function of numerous client proteins, many of which are implicated in cancer.[5][6] Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately affecting cell survival and proliferation.[6]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage of this compound stock solutions are critical for maintaining its bioactivity and ensuring reproducible results.
-
Solvent Selection: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For cell-based assays, it is crucial to use a high-purity, sterile-filtered solvent.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to your experimental system. This reduces the potential for solvent-induced artifacts.
-
Storage Conditions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent evaporation and exposure to moisture.[8][9] For long-term storage, -80°C is generally recommended.[10]
Q3: I am observing high variability between replicate wells in my cytotoxicity assay. What are the potential causes?
A3: High variability in cytotoxicity assays using natural products can stem from several factors:
-
Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous culture media.[11] If the compound precipitates, it will not be uniformly distributed, leading to inconsistent effects on the cells. Visually inspect your wells for any signs of precipitation.
-
Uneven Cell Seeding: Ensure that cells are evenly distributed in each well of the microplate. Inconsistent cell numbers will lead to variability in the final readout.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data or ensure proper humidification during incubation.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or assay reagents will directly contribute to variability. Calibrate your pipettes regularly and use appropriate techniques.
Troubleshooting Guides
Guide 1: Inconsistent or No Bioactivity Observed
This guide addresses situations where this compound fails to produce the expected biological effect or shows highly variable activity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | 1. Prepare a fresh stock solution of this compound from a new vial. 2. Compare the activity of the new stock with the old one. 3. Verify storage conditions (temperature, light exposure). | Consistent activity is restored with the fresh stock solution. |
| Incorrect Dosage | 1. Perform a dose-response experiment over a wide range of concentrations. 2. Consult literature for typical effective concentrations of similar resorcylic acid lactones.[1] | An effective concentration range is identified. |
| Cell Line Insensitivity | 1. Test this compound on a different, sensitive cell line as a positive control. 2. Verify the expression of potential targets (e.g., Hsp90) in your cell line. | The compound shows activity in the control cell line, indicating the primary cell line may be resistant. |
| Assay Interference | 1. Run a cell-free control with this compound and the assay reagents to check for direct chemical interference.[11] 2. Consider using an alternative assay with a different detection method (e.g., ATP-based vs. tetrazolium-based).[12] | No signal is generated in the cell-free control, or an alternative assay yields consistent results. |
Guide 2: Artifacts in Spectrophotometric or Fluorometric Assays
This guide focuses on troubleshooting issues related to the optical properties of this compound or its interaction with assay reagents.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Color Interference | 1. Measure the absorbance or fluorescence of this compound at the assay wavelength in a cell-free system. 2. Subtract the background signal from the experimental wells.[11] | The corrected data shows a clear, compound-dependent biological effect. |
| Direct Redox Activity | 1. Incubate this compound with the assay reagent (e.g., MTT, resazurin) in the absence of cells.[11] 2. Measure the change in signal to determine if the compound directly reduces the reagent. | Minimal to no signal change in the cell-free system confirms the signal is cell-dependent. |
| Light Sensitivity | 1. Protect plates from light during incubation and processing. 2. Compare results from light-exposed and light-protected plates. | Consistent results are obtained when the experiment is shielded from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: General experimental workflow for a cell-based cytotoxicity assay with this compound.
Caption: Logical troubleshooting flow for inconsistent results in this compound experiments.
Caption: Postulated signaling pathway for this compound via Hsp90 inhibition.
References
- 1. Natural resorcylic acid lactones: A chemical biology approach for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cochliomycin H, a new 12-membered resorcylic acid lactone from sponge-derived fungus Curvularia sp. ZYX-Z-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resorcylic Acid Lactones with Cytotoxic and NF-κB Inhibitory Activities and Their Structure-activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of Hsp90 with resorcylic acid macrolactones: synthesis and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hsp90 inhibition with resorcyclic acid lactones (RALs) [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. rivm.openrepository.com [rivm.openrepository.com]
- 9. Determination of resorcylic acid lactones in biological samples by GC-MS. Discrimination between illegal use and contamination with fusarium toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Yield in Bioactive Secondary Metabolite Extraction
A Note on "Cochliomycin B": Initial literature searches did not yield specific information on a compound named "this compound." However, to address the core issue of improving the extraction yield of bioactive secondary metabolites, this guide will use Chrysomycin A , a well-documented polyketide antibiotic produced by Streptomyces sp., as a representative example. The principles and troubleshooting strategies outlined here are broadly applicable to the production and extraction of many other secondary metabolites from actinomycetes, and likely other microbial sources.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues researchers, scientists, and drug development professionals may encounter during their experiments.
Troubleshooting Guide
This section addresses common problems encountered during the fermentation and extraction of Chrysomycin A, which can lead to suboptimal yields.
Problem 1: Consistently Low or No Production of Chrysomycin A
Question: My Streptomyces strain is growing well (high biomass), but I'm observing very low or no production of Chrysomycin A. What are the potential causes and how can I address this?
Answer: Consistently low or negligible production of your target compound, despite healthy biomass growth, often points to issues with the culture medium composition or suboptimal fermentation parameters. The biosynthesis of secondary metabolites like Chrysomycin A is highly sensitive to environmental and nutritional cues.
Possible Causes:
-
Suboptimal Media Composition: The type and concentration of carbon and nitrogen sources are critical for inducing secondary metabolism. An inappropriate carbon-to-nitrogen ratio can favor rapid biomass accumulation over antibiotic production.
-
Incorrect Fermentation pH: The pH of the culture medium significantly influences enzyme activity and nutrient uptake, directly impacting the biosynthetic pathway of Chrysomycin A. For Streptomyces sp. 891, the optimal initial pH for Chrysomycin A production is 6.5.[1] A higher pH may be unfavorable for the enzymes involved in its biosynthesis.[2]
-
Non-ideal Temperature: Temperature affects microbial growth rate and enzyme kinetics. A deviation from the optimal temperature can inhibit the production of secondary metabolites. The optimal temperature for Chrysomycin A production is 30°C.[2]
-
Inadequate Aeration and Agitation: Oxygen is crucial for the growth of aerobic Streptomyces and for many enzymatic steps in antibiotic biosynthesis. Poor oxygen transfer due to inadequate agitation or aeration can be a limiting factor. A shaking speed of 220 rpm has been found to be optimal for Chrysomycin A production in shake flask experiments.[1]
-
Suboptimal Inoculum: The age and size of the inoculum can significantly impact the fermentation process. An older or younger seed culture may lack the metabolic vigor for robust secondary metabolite production. For Chrysomycin A production, a seed age of 5 days and an inoculum volume of 5% have been shown to be optimal.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Difficulty in Extracting Chrysomycin A from the Mycelium
Question: I have completed the fermentation and have a good amount of biomass, but the yield of Chrysomycin A after extraction is still low. How can I improve my extraction efficiency?
Answer: Low extraction efficiency can be due to the choice of solvent, the extraction method, or degradation of the compound during the process. Chrysomycin A is primarily located within the mycelia.
Possible Causes:
-
Inefficient Cell Lysis: The solvent needs to effectively penetrate the cell wall to extract the intracellular product.
-
Incorrect Solvent Choice: The polarity of the extraction solvent is crucial. For Chrysomycin A, methanol (B129727) has been shown to be effective for extraction from the mycelium.[2]
-
Insufficient Extraction Time or Agitation: The compound may not have had enough time to diffuse from the mycelium into the solvent.
-
Product Degradation: Chrysomycin A may be sensitive to pH, temperature, or light during the extraction process.
Troubleshooting Workflow:
References
- 1. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Cochliomycin B Purification by Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Cochliomycin B using chromatography.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic purification of this compound.
| Question | Answer |
| Why am I seeing no peaks or very small peaks for this compound in my chromatogram? | This could be due to several factors: * Low Concentration: The concentration of this compound in your sample may be too low for detection. Consider concentrating your sample before injection.[1] * Injection Issues: Check for leaks in the injection system or a clogged syringe. Ensure the correct injection volume is being used. * Detector Malfunction: Verify that the detector is turned on, and the settings (e.g., wavelength for a UV detector) are appropriate for this compound. |
| My chromatogram shows broad, poorly resolved peaks. How can I improve peak shape? | Poor peak shape can be caused by: * Column Overloading: Injecting too much sample can lead to peak broadening. Try diluting your sample or using a smaller injection volume. * Inappropriate Mobile Phase: The mobile phase composition may not be optimal for separating this compound. Adjust the solvent strength or gradient to improve resolution.[1] * Column Degradation: The column may be old or contaminated. Cleaning or replacing the column might be necessary. |
| I am observing unexpected peaks in my chromatogram. What could be the source? | Extraneous peaks can arise from: * Sample Contamination: The sample may contain impurities from the extraction process or solvent contamination. Ensure high-purity solvents and proper sample handling.[2] * Air Bubbles: Air bubbles in the system can cause spurious peaks. Degas your mobile phase and prime the pump to remove any trapped air. * Carryover from Previous Injections: Residual compounds from a previous run can elute and appear as extra peaks. Implement a thorough column washing step between injections. |
| The retention time of my this compound peak is inconsistent between runs. What is causing this variability? | Fluctuations in retention time can be attributed to: * Changes in Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase accurately for each run. * Temperature Variations: Changes in ambient temperature can affect separation. Using a column oven will provide a stable temperature environment.[3] * Pump Malfunction: Inconsistent flow from the pump will cause retention time to vary. Check the pump for leaks and ensure it is delivering a steady flow rate.[3] |
| Why is the backpressure in my chromatography system higher than usual? | High backpressure is a common issue and can be caused by: * Column Clogging: Particulates from the sample or mobile phase can block the column frit. Filtering your sample and mobile phase is crucial.[2] * Tubing Blockage: Check for any kinks or blockages in the system tubing. * High Flow Rate: Ensure the flow rate is within the recommended range for the column.[3] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the first step I should take if my this compound purification is not yielding the expected purity? | The initial step should be to re-evaluate your sample preparation.[1] Inadequate initial cleanup can introduce contaminants that co-elute with this compound.[2] Consider incorporating a pre-purification step like solid-phase extraction (SPE) to remove interfering substances.[2] |
| Which chromatographic technique is most suitable for this compound purification? | The choice of technique depends on the physicochemical properties of this compound. Reversed-phase chromatography (RPC) is often a good starting point for nonpolar to moderately polar compounds.[4] If this compound is charged, ion-exchange chromatography (IEX) could be effective.[4] For separation based on size, size-exclusion chromatography (SEC) is an option.[4] Often, a combination of different chromatographic methods is necessary to achieve high purity.[5] |
| How can I confirm the identity and purity of my purified this compound? | After purification, it is essential to confirm the identity and purity of the compound. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used for structural elucidation and purity assessment.[6] |
| What are some general strategies to improve the overall yield of purified this compound? | To improve yield, minimize the number of purification steps, as each step can lead to sample loss.[6] Optimize the chromatographic conditions, such as the mobile phase gradient and flow rate, to ensure efficient separation and recovery. Also, ensure the stability of this compound throughout the process, as degradation can significantly reduce the final yield.[5] |
Quantitative Data Summary
The following tables present hypothetical data for a typical multi-step purification of this compound.
Table 1: Purification of this compound from a Crude Extract
| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (Fold) |
| Crude Extract | 10,000 | 1,000,000 | 100 | 100 | 1 |
| Ammonium Sulfate Precipitation | 3,000 | 800,000 | 267 | 80 | 2.67 |
| Ion-Exchange Chromatography | 500 | 600,000 | 1,200 | 60 | 12 |
| Size-Exclusion Chromatography | 100 | 450,000 | 4,500 | 45 | 45 |
| Reversed-Phase HPLC | 20 | 300,000 | 15,000 | 30 | 150 |
Table 2: Comparison of Different Chromatographic Columns for Final Polishing Step
| Column Type | Stationary Phase | Purity Achieved (%) | Recovery (%) | Resolution (this compound vs. Impurity X) |
| Column A | C18 | 98.5 | 92 | 1.8 |
| Column B | C8 | 97.2 | 95 | 1.5 |
| Column C | Phenyl-Hexyl | 99.1 | 88 | 2.1 |
Experimental Protocols
Protocol 1: General Workflow for this compound Purification
-
Crude Extract Preparation: Start with the initial extraction of this compound from the source material. This is followed by preliminary purification steps like solvent partitioning or precipitation to enrich the target compound.[5]
-
Ion-Exchange Chromatography (IEX):
-
Equilibrate the IEX column with a low-salt buffer.
-
Load the partially purified extract onto the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute this compound using a salt gradient (e.g., 0-1 M NaCl).
-
Collect fractions and assay for this compound activity.
-
-
Size-Exclusion Chromatography (SEC):
-
Pool the active fractions from IEX and concentrate the sample.
-
Equilibrate the SEC column with a suitable buffer.
-
Load the concentrated sample onto the column.
-
Elute with the same buffer and collect fractions based on size.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool and concentrate the active fractions from SEC.
-
Equilibrate the RP-HPLC column (e.g., C18) with a mixture of water and an organic solvent (e.g., acetonitrile) containing a modifier like trifluoroacetic acid (TFA).
-
Inject the sample.
-
Elute using a gradient of increasing organic solvent concentration.
-
Monitor the elution profile with a UV detector at the appropriate wavelength for this compound.
-
Collect the peak corresponding to this compound.
-
-
Purity and Identity Confirmation: Analyze the final purified fraction using analytical HPLC, mass spectrometry, and NMR to confirm purity and structural identity.[6]
Visualizations
Caption: Overall experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for unexpected peaks in a chromatogram.
References
Mitigating off-target effects of Cochliomycin B in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Cochliomycin B in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. By binding to the allosteric pocket of MEK1/2, it prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of cell proliferation and survival in targeted cancer cell lines.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for MEK1/2, cross-reactivity with other kinases has been observed at higher concentrations. The most significant off-target effects are the inhibition of a panel of Src family kinases (SFKs), which can lead to unexpected changes in cell adhesion, morphology, and viability.
Q3: What is the recommended working concentration for this compound in cell culture?
For most sensitive cell lines, a concentration range of 10-100 nM is recommended to achieve effective on-target inhibition of MEK1/2 with minimal off-target effects. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What are the initial signs of off-target effects in my cell culture?
Common indicators of off-target effects include significant cytotoxicity at concentrations that are not expected to be lethal, notable changes in cell morphology such as rounding and detachment, and alterations in cellular adhesion properties.
Troubleshooting Guides
Problem: I am observing excessive cytotoxicity in my cell line, even at low concentrations of this compound.
-
Possible Cause: Your cell line may be particularly sensitive to the inhibition of Src family kinases, a known off-target of this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Inhibition: Perform a western blot to verify the inhibition of ERK1/2 phosphorylation at your working concentration.
-
Rescue Experiment: Co-treat your cells with this compound and a constitutively active form of ERK1/2. If the cytotoxicity is not rescued, it is likely an off-target effect.
-
Use a More Selective Inhibitor: Consider using a structurally different MEK1/2 inhibitor with a distinct off-target profile to confirm that the observed phenotype is due to MEK1/2 inhibition.
-
Problem: My cells are showing significant changes in morphology and are detaching from the culture plate.
-
Possible Cause: These effects are characteristic of the inhibition of Src family kinases, which play a crucial role in cell adhesion and cytoskeletal organization.
-
Troubleshooting Steps:
-
Lower the Concentration: Reduce the concentration of this compound to the lowest effective dose for MEK1/2 inhibition.
-
Change Culture Conditions: Use culture plates coated with extracellular matrix proteins (e.g., fibronectin or collagen) to enhance cell adhesion.
-
Monitor Src Family Kinase Activity: If possible, perform an in vitro kinase assay to directly measure the effect of your this compound concentration on SFK activity.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target (MEK1) and key off-target kinases.
| Target | IC50 (nM) | On-Target/Off-Target |
| MEK1 | 5 | On-Target |
| MEK2 | 8 | On-Target |
| Src | 250 | Off-Target |
| Lck | 400 | Off-Target |
| Fyn | 550 | Off-Target |
| EGFR | >10,000 | Off-Target |
| VEGFR2 | >10,000 | Off-Target |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]
Protocol 2: Western Blot for p-ERK1/2 Inhibition
This protocol is to confirm the on-target activity of this compound.
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the indicated time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Visualizations
Caption: this compound inhibits the MAPK/ERK pathway.
Caption: Workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for cytotoxicity.
References
Technical Support Center: Improving the Reproducibility of Cochliomycin B Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of bioassays involving Cochliomycin B and related resorcylic acid lactones.
Frequently Asked Questions (FAQs)
Q1: What type of bioactivities are expected from this compound?
A1: While specific data for this compound is limited in publicly available literature, its chemical class, the resorcylic acid lactones, are known to exhibit a range of biological activities. These include antifungal, phytotoxic, cytotoxic, and anti-inflammatory (such as NF-κB inhibition) effects. Therefore, bioassays targeting these activities are common for this class of compounds.
Q2: What are the most critical factors affecting the reproducibility of this compound bioassays?
A2: Several factors can impact the reproducibility of bioassays with this compound and other resorcylic acid lactones. Key factors include:
-
Compound Stability and Storage: Resorcylic acid lactones can be unstable, particularly in solution. Storage conditions, including temperature and solvent, are critical. It has been noted that storage of some resorcylic acid lactones at +4°C can lead to degradation.
-
Solvent Effects: The solvent used to dissolve this compound can have its own biological effects, potentially confounding the results. It is crucial to include appropriate solvent controls in all experiments.
-
Assay-Specific Parameters: Each bioassay (e.g., antifungal, cytotoxicity) has its own set of critical parameters such as cell density, incubation time, and endpoint measurement, which must be carefully controlled.
-
Purity of the Compound: The purity of the this compound sample can significantly affect the outcome of the bioassay. Impurities may have their own biological activities.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, this compound should be stored as a dry powder at -20°C or lower. Stock solutions should be prepared in a suitable solvent, such as DMSO, at a high concentration to minimize the volume added to the assay medium. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. It is recommended to store stock solutions at -80°C. The stability of resorcylic acid lactones in solution can be limited, so fresh dilutions should be prepared for each experiment.
Troubleshooting Guides
Antifungal Bioassays
Problem: High variability in Minimum Inhibitory Concentration (MIC) values.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Inoculum Size | Standardize the fungal inoculum preparation. Use a spectrophotometer to adjust the turbidity of the fungal suspension to a consistent cell density (e.g., 0.5 McFarland standard). |
| Trailing Growth Effect | The endpoint for MIC determination can be difficult to read due to trailing growth (partial inhibition over a range of concentrations). Standardize the endpoint reading criteria (e.g., the lowest concentration showing ≥50% or ≥90% growth inhibition compared to the control). Using a spectrophotometric plate reader can provide more objective endpoint determination than visual inspection. |
| Compound Precipitation | This compound may precipitate in the aqueous assay medium. Visually inspect the wells for any precipitation. If observed, consider using a lower concentration range or a different solvent system (with appropriate controls). |
| Instability in Media | The compound may be unstable in the specific culture medium over the incubation period. Perform a stability study of this compound in the assay medium under the same incubation conditions but without the fungus. |
Problem: No antifungal activity observed.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh dilutions of this compound from a new stock vial. Verify the integrity of the stock solution if possible (e.g., via HPLC). |
| Inappropriate Fungal Strain | The selected fungal strain may be resistant to this class of compounds. Test against a panel of different fungal species or strains. |
| Incorrect Assay Conditions | Ensure the pH, temperature, and aeration of the assay are optimal for both fungal growth and compound activity. |
Phytotoxicity Bioassays
Problem: Inconsistent germination rates or seedling growth inhibition.
| Possible Cause | Troubleshooting Steps |
| Uneven Application | Ensure uniform application of the this compound solution to the seeds or soil. For seed treatment, ensure all seeds are coated evenly. For soil treatment, mix the compound thoroughly into the soil. |
| Solvent Phytotoxicity | The solvent used to dissolve this compound may be toxic to the plants. Include a solvent-only control to assess its effect on germination and growth. |
| Variable Seed Quality | Use seeds from the same lot and of a consistent size and age to minimize biological variability. |
| Environmental Fluctuations | Maintain consistent light, temperature, and humidity conditions for all experimental replicates. |
Cytotoxicity Bioassays (e.g., MTT, LDH)
Problem: High background signal or inconsistent cell viability readings.
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Keep the final solvent concentration in the culture medium low (typically <0.5%) and include a solvent control. |
| Compound Interference with Assay Reagents | This compound may directly react with the assay reagents (e.g., MTT tetrazolium salt). Run a control with the compound in cell-free medium to check for any direct reaction. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension and use proper pipetting techniques to seed the same number of cells in each well. Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile medium. |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and response to treatments. Regularly test cell cultures for mycoplasma contamination. |
Quantitative Data Summary
Table 1: Cytotoxic Activity of Selected Resorcylic Acid Lactones
| Compound | Cell Line | Assay | IC50 (µM) |
| 5Z-7-oxozeaenol | H460 (Lung Carcinoma) | Cytotoxicity | < 1 |
| Zeaenol | H460 (Lung Carcinoma) | Cytotoxicity | > 10 |
| L-783,277 | Various Cancer Lines | Kinase Inhibition | 0.02 - 0.2 |
Table 2: NF-κB Inhibitory Activity of Selected Resorcylic Acid Lactones
| Compound | Assay | IC50 (µM) |
| 5Z-7-oxozeaenol | NF-κB Inhibition | < 1 |
| Cochliomycin A | NF-κB Inhibition | ~5 |
Experimental Protocols
General Protocol for Broth Microdilution Antifungal Susceptibility Assay
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a suspension of fungal spores or cells in sterile saline or RPMI-1640 medium.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a 2-fold serial dilution of this compound in the assay medium (e.g., RPMI-1640) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Include a positive control (a known antifungal agent), a negative control (medium only), and a solvent control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the growth control. This can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 530 nm).
-
General Protocol for Seed Germination and Root Elongation Phytotoxicity Assay
-
Preparation of Test Solutions:
-
Prepare a series of concentrations of this compound in distilled water or a suitable buffer. If a solvent is used, ensure the final concentration in the test solutions is low and non-toxic.
-
Include a negative control (water/buffer) and a solvent control.
-
-
Assay Setup:
-
Place a filter paper in each petri dish.
-
Add a defined volume of the test solution or control to each petri dish to saturate the filter paper.
-
Place a set number of seeds (e.g., 10-20) of the chosen plant species (e.g., lettuce, cress) on the filter paper in each dish.
-
-
Incubation:
-
Seal the petri dishes to prevent moisture loss.
-
Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 3-5 days).
-
-
Data Collection and Analysis:
-
After the incubation period, count the number of germinated seeds in each dish.
-
Measure the root length of each germinated seedling.
-
Calculate the germination percentage and the average root length for each concentration.
-
Determine the concentration of this compound that causes a 50% inhibition (IC50) of root elongation compared to the control.
-
Visualizations
Caption: A generalized experimental workflow for this compound bioassays.
Technical Support Center: Enhancing Signal-to-Noise Ratio in Cochliomycin B Detection
Welcome to the technical support center for the detection of Cochliomycin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is a macrolide, a type of polyketide natural product, produced by the fungus Cochliobolus lunatus. Its chemical formula is C₂₂H₂₈O₇ and it has a molecular weight of 404.5 g/mol . Members of the broader class of resorcylic acid lactones (RALs), to which this compound belongs, are known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. Sensitive and accurate detection of this compound is crucial for understanding its biological function, mechanism of action, and for potential therapeutic development.
Q2: What are the common challenges in detecting this compound?
A2: Researchers may encounter several challenges during the detection of this compound, including:
-
Low Signal Intensity: this compound may be produced in low quantities in fungal cultures, leading to weak signals in analytical instruments.
-
High Background Noise: Complex sample matrices, such as culture media or cell lysates, can introduce significant background noise, interfering with the detection of the target analyte.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate quantification.
-
Poor Chromatographic Resolution: Inadequate separation from other fungal metabolites or matrix components can result in overlapping peaks and inaccurate measurements.
Q3: Which analytical techniques are most suitable for this compound detection?
A3: The most common and effective techniques for the detection and quantification of this compound and other resorcylic acid lactones are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity, selectivity, and ability to analyze complex mixtures with minimal sample cleanup. High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, but it may lack the sensitivity and specificity of mass spectrometry-based methods.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound detection.
Issue 1: Low Signal Intensity in LC-MS/MS
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Ionization | Optimize mass spectrometer source parameters. For electrospray ionization (ESI), adjust the capillary voltage, source temperature, and gas flow rates. Test both positive and negative ionization modes, as resorcylic acid lactones can ionize in both. |
| Inefficient Sample Extraction | Improve the extraction protocol. Use organic solvents like ethyl acetate (B1210297) or a mixture of methanol (B129727) and chloroform. Consider solid-phase extraction (SPE) for sample cleanup and concentration. |
| Poor Chromatographic Focusing | Optimize the HPLC gradient and mobile phase composition. A shallower gradient at the beginning of the run can help to focus the analyte on the column, leading to a sharper and more intense peak. |
| Analyte Degradation | Ensure samples are stored properly (e.g., at -20°C or -80°C) and minimize freeze-thaw cycles. Prepare fresh standards and samples before analysis. |
Issue 2: High Background Noise
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all solvents and samples before use. |
| Dirty Ion Source | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. Contamination can lead to high background noise across the entire mass range. |
| Matrix Interference | Implement a more rigorous sample cleanup procedure. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove interfering matrix components. |
| In-source Fragmentation | Optimize the cone voltage or fragmentor voltage to minimize the fragmentation of co-eluting compounds in the ion source. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Reduce the injection volume or dilute the sample. Overloading the column can lead to peak broadening and tailing. |
| Secondary Interactions with Column | Use a column with end-capping to minimize interactions between the analyte and residual silanol (B1196071) groups on the stationary phase. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Inappropriate Mobile Phase | Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. |
Experimental Protocols
Sample Preparation from Fungal Culture
This protocol describes a general method for extracting this compound from a fungal culture.
-
Harvesting: After incubation, separate the fungal mycelium from the liquid culture medium by filtration.
-
Extraction of Mycelium:
-
Freeze-dry the mycelium and then grind it into a fine powder.
-
Extract the powdered mycelium with ethyl acetate or methanol at room temperature with shaking for 24 hours.
-
Repeat the extraction process three times.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Extraction of Culture Filtrate:
-
Extract the liquid culture filtrate with an equal volume of ethyl acetate three times.
-
Combine the organic layers and evaporate the solvent to yield the crude extract.
-
-
Cleanup (Optional but Recommended):
-
Dissolve the crude extract in a minimal amount of methanol.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove polar impurities and concentrate the analyte.
-
LC-MS/MS Method for this compound Quantification (Adapted from methods for Resorcylic Acid Lactones)
This is a generalized protocol and should be optimized for your specific instrument and experimental conditions.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95-100%) over several minutes to elute the analyte, hold for a short period, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be tested for optimal signal.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard. For a compound with a molecular weight of 404.5, potential precursor ions could be [M+H]⁺ (m/z 405.2) in positive mode or [M-H]⁻ (m/z 403.2) in negative mode. Product ions would be determined through fragmentation experiments.
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.
-
Quantitative Data for Similar Resorcylic Acid Lactones (for reference):
The following table provides examples of detection limits for other resorcylic acid lactones, which can serve as a benchmark for your this compound method development.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Zeranol | LC-MS/MS | 0.05 µg/L | 0.15 µg/L |
| Taleranol | LC-MS/MS | 0.05 µg/L | 0.15 µg/L |
| Zearalenone | LC-MS/MS | 0.1 µg/L | 0.3 µg/L |
Signaling Pathway
Some resorcylic acid lactones have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][2] This pathway is a crucial regulator of the inflammatory response. Inhibition of NF-κB can lead to anti-inflammatory effects. While direct evidence for this compound is still emerging, it is plausible that it may also interact with this pathway.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Caption: General experimental workflow for this compound detection.
References
Troubleshooting Cochliomycin B instability in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Cochliomycin B in various solvents during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?
A1: Loss of biological activity is often linked to the degradation of this compound. Like many macrolide antibiotics, this compound can be sensitive to several factors in solution. The primary causes of instability include pH, temperature, light exposure, and the choice of solvent.[1] Degradation can occur through processes such as hydrolysis, oxidation, or other chemical transformations that alter the molecule's structure.[2][3]
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For short-term storage and immediate use, it is advisable to dissolve this compound in anhydrous DMSO or ethanol (B145695). For aqueous buffers, the stability is highly pH-dependent. Many macrolides exhibit optimal stability in a slightly acidic to neutral pH range (pH 4-8).[1] It is crucial to minimize the presence of water in organic solvents, as it can facilitate hydrolysis.[1]
Q3: How should I store my this compound stock solutions?
A3: Stock solutions of this compound in anhydrous DMSO or ethanol should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: I am observing multiple peaks during HPLC analysis of my this compound sample. What does this indicate?
A4: The presence of multiple peaks in an HPLC chromatogram, other than the main this compound peak, strongly suggests that the compound has degraded into various byproducts.[4] These degradation products may or may not be biologically active. It is recommended to use a high-resolution mass spectrometer in conjunction with HPLC (LC-MS) to identify these degradation products.
Q5: Can the type of container I use for storage affect the stability of this compound?
A5: Yes, the storage container can influence stability. It is best to use amber glass vials or tubes to protect the solution from light, which can cause photolytic degradation.[1][3] Some plastics may be unsuitable as they can leach contaminants into the solution or allow for moisture ingress.[1]
Troubleshooting Guide
Issue: Rapid Loss of Bioactivity
Possible Causes & Solutions
-
Solvent Choice: The solvent may be inappropriate for this compound.
-
Recommendation: Switch to a recommended solvent such as anhydrous DMSO or ethanol for stock solutions. For aqueous working solutions, perform a pH stability study to identify the optimal pH range.
-
-
Temperature: The storage temperature may be too high.
-
Recommendation: Store stock solutions at -20°C or -80°C. Keep working solutions on ice during experiments whenever possible.
-
-
Light Exposure: this compound may be light-sensitive.
-
Recommendation: Protect solutions from light by using amber vials and minimizing exposure to ambient light during handling.
-
-
Repeated Freeze-Thaw Cycles: This can introduce moisture and degrade the compound.
-
Recommendation: Aliquot stock solutions into single-use volumes.
-
Issue: Appearance of Unknown Peaks in HPLC
Possible Causes & Solutions
-
Hydrolysis: Presence of water in the solvent.
-
Recommendation: Use anhydrous solvents and store them under inert gas (e.g., argon or nitrogen) to prevent moisture absorption.
-
-
Oxidation: Exposure to air.
-
Recommendation: Degas solvents before use and consider adding antioxidants if compatible with your experimental setup. Store solutions under an inert atmosphere.
-
-
pH-mediated Degradation: The pH of the solution is outside the optimal stability range.
-
Recommendation: Conduct a pH profile experiment to determine the pH at which this compound is most stable. Use appropriate buffers to maintain this pH.
-
Data Summary
Table 1: Illustrative Stability of a Macrolide Antibiotic in Different Solvents at 4°C
| Solvent | Concentration (mg/mL) | % Remaining after 24h | % Remaining after 72h |
| Anhydrous DMSO | 10 | >99% | >98% |
| Ethanol | 10 | >98% | >95% |
| Acetonitrile (B52724) | 10 | 95% | 88% |
| PBS (pH 7.4) | 1 | 85% | 60% |
| Water | 1 | 80% | 50% |
Note: This table provides example data based on the general stability of macrolide antibiotics. Actual stability of this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Assessing this compound Stability by HPLC-MS
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µg/mL in various solvents (e.g., anhydrous DMSO, ethanol, acetonitrile, PBS at different pH values).
-
Incubation: Incubate the test solutions at different temperatures (e.g., 4°C, 25°C, 37°C) and protect them from light.
-
Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), take an aliquot from each test solution.
-
HPLC-MS Analysis:
-
Inject the aliquot into an HPLC system coupled with a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV detector at an appropriate wavelength and a mass spectrometer to monitor the parent ion of this compound and potential degradation products.
-
-
Data Analysis: Quantify the peak area of this compound at each time point and normalize it to the peak area at time 0 to determine the percentage remaining.
Visualizations
References
- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Oligomycin: degradation products and part structure of oligomycin B 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Culture Conditions for Cochliomycin B Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the culture conditions for producing Cochliomycin B. The information is presented in a question-and-answer format to directly address common issues and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what organism produces it?
This compound is a macrolide, specifically a resorcylic acid lactone[1]. It is a secondary metabolite produced by the filamentous fungus Curvularia lunata[1][2]. Curvularia species are known producers of a diverse range of bioactive secondary metabolites[2][3].
Q2: What are the key factors influencing the production of this compound?
The production of fungal secondary metabolites like this compound is highly influenced by the composition of the culture medium and the physical fermentation parameters. Key factors include:
-
Carbon Source: The type and concentration of the carbon source are critical.
-
Nitrogen Source: Organic and inorganic nitrogen sources can significantly impact yield.
-
pH: The initial pH of the culture medium affects fungal growth and enzyme activity.
-
Temperature: Maintaining an optimal temperature is crucial for fungal metabolism.
-
Aeration and Agitation: In liquid cultures, these factors influence oxygen availability.
-
Incubation Time: The duration of the fermentation process determines the stage of metabolite production.
Q3: Is there a universally optimal medium for this compound production?
There is no single, universally optimal medium for the production of all fungal secondary metabolites[4]. The ideal medium composition often needs to be determined empirically for a specific strain and desired metabolite. However, media commonly used for cultivating Curvularia species for secondary metabolite production include Potato Dextrose Agar (PDA), Potato Dextrose Broth (PDB), oatmeal-based media, and solid rice media[4][5][6][7].
Q4: How can I begin to optimize the culture medium for my Curvularia lunata strain?
A good starting point is to screen a variety of media to identify a promising basal medium. This can be followed by a more systematic optimization of individual components using statistical methods like one-factor-at-a-time (OFAT) or response surface methodology (RSM). Screening different grain-based media has been shown to enhance the production of resorcylic acid lactones[1][5].
Troubleshooting Guide
Issue 1: Low or no yield of this compound.
-
Possible Cause 1: Suboptimal Culture Medium.
-
Solution: Screen a variety of solid and liquid media. For resorcylic acid lactones, oatmeal and rice-based media have proven effective for some fungi[1][5]. Experiment with different carbon sources (e.g., glucose, sucrose, starch) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate).
-
-
Possible Cause 2: Inappropriate Physical Fermentation Parameters.
-
Solution: Optimize the initial pH of the medium (typically in the range of 5.0-7.0 for fungi). Incubate at a suitable temperature, generally between 25°C and 28°C for Curvularia species[4][6]. For liquid cultures, optimize the agitation speed to ensure adequate aeration without causing excessive shear stress on the mycelia.
-
-
Possible Cause 3: Incorrect Incubation Time.
-
Solution: Perform a time-course study to determine the optimal fermentation time for this compound production. Secondary metabolite production often begins in the stationary phase of fungal growth. Fermentation of Curvularia lunata for other secondary metabolites has been carried out for 14 to 21 days[4][6].
-
Issue 2: Inconsistent results between fermentation batches.
-
Possible Cause 1: Variability in Inoculum.
-
Solution: Standardize your inoculum preparation. Use fungal plugs of a consistent size and age from a fresh culture plate[6]. For liquid cultures, use a standardized spore suspension or a defined volume of a pre-culture at a specific growth phase.
-
-
Possible Cause 2: Inhomogeneous Solid Medium.
-
Solution: Ensure that the components of your solid medium, such as rice or oatmeal, are evenly mixed and hydrated before sterilization[4].
-
-
Possible Cause 3: Strain Instability.
-
Solution: Fungal strains can sometimes lose their ability to produce secondary metabolites after repeated subculturing. It is advisable to go back to a cryopreserved stock culture periodically.
-
Data Presentation
Table 1: Effect of Different Solid Media on the Yield of Resorcylic Acid Lactones from Fungal Cultures.
| Medium | Producing Organism | Target Compound | Yield (mg per flask) | Reference |
| Oatmeal | Fungal Strain MSX78495 | Hypothemycin | ~150 | [5] |
| Rice | Fungal Strain MSX63935 | (5Z)-7-oxozeaenol | ~320 | [5] |
| Solid Rice Medium | Curvularia sp. T12 | Crude Extract | 60 g from 5 flasks | [4] |
Note: This table presents data on related resorcylic acid lactones to provide a comparative baseline for optimization experiments for this compound.
Table 2: Influence of Key Fermentation Parameters on Fungal Secondary Metabolite Production.
| Parameter | Typical Range for Fungi | Recommended Starting Point for Curvularia lunata |
| Temperature | 20-30°C | 25-28°C[4][6] |
| Initial pH | 4.0-8.0 | 6.0-7.0 |
| Incubation Time | 7-28 days | 14-21 days[4][6] |
| Agitation (Liquid Culture) | 100-200 rpm | 150 rpm[6] |
Experimental Protocols
Protocol 1: General Procedure for Shake-Flask Fermentation of Curvularia lunata
-
Inoculum Preparation:
-
Grow Curvularia lunata on Potato Dextrose Agar (PDA) plates for 7-10 days at 28°C.
-
Aseptically cut 6 mm diameter fungal plugs from the edge of an actively growing colony[6].
-
-
Fermentation:
-
Extraction:
-
After incubation, separate the mycelium from the culture broth by filtration.
-
Extract the culture broth with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Extract the mycelial mass with methanol (B129727) or another appropriate solvent.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Analysis:
-
Analyze the crude extract for the presence of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol 2: General Procedure for Solid-State Fermentation of Curvularia lunata
-
Medium Preparation:
-
Place 100 g of rice and 100 mL of distilled water in 1 L flasks.
-
Autoclave the flasks to sterilize the medium[4].
-
-
Inoculation:
-
Inoculate the sterilized rice medium with plugs of a 7-10 day old culture of Curvularia lunata.
-
-
Fermentation:
-
Incubate the flasks at room temperature (approximately 25°C) for 21 days[4].
-
-
Extraction:
-
Analysis:
-
Analyze the crude extract for this compound content using HPLC or LC-MS.
-
Mandatory Visualization
Caption: Workflow for this compound production and optimization.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Media and strain studies for the scaled production of cis-enone resorcylic acid lactones as feedstocks for semisynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive compounds of Curvularia species as a source of various biological activities and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive secondary metabolites from new endophytic fungus Curvularia. sp isolated from Rauwolfia macrophylla | PLOS One [journals.plos.org]
- 4. Bioactive secondary metabolites from new endophytic fungus Curvularia. sp isolated from Rauwolfia macrophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical characterization and biological activity of Curvularia Lunata, an endophytic fungus isolated from lemongrass (Cymbopogon citratus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of Cochliomycin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cochliomycin B. Our aim is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
This compound is a fungal secondary metabolite belonging to the resorcylic acid lactone (RAL) class of polyketides.[1][2][3] RALs are known to exhibit a wide range of biological activities, including anticancer, antimalarial, antifungal, and immunomodulatory effects.[3] The mechanism of action for many RALs involves the inhibition of key cellular signaling pathways, such as those involving heat shock protein 90 (HSP90), various protein kinases, and the NF-κB pathway.[1][4] While the specific targets of this compound are a subject of ongoing research, it is plausible that its bioactivity stems from modulation of similar critical cellular pathways.
Q2: We are observing significant variations in the biological activity of different batches of this compound in our cell-based assays. What could be the cause?
Batch-to-batch variability in biological activity is a common challenge with complex natural products like this compound.[5] Several factors can contribute to this, including:
-
Purity: Minor, undetected impurities can have significant biological effects, either synergistic or antagonistic to this compound.
-
Presence of Isoforms or Related Compounds: The producing fungus may synthesize structurally similar but less active or inactive isomers of this compound. The relative abundance of these can vary between fermentation batches.
-
Compound Stability: Degradation of this compound during storage or handling can lead to a decrease in potency.
-
Experimental Conditions: Inconsistencies in cell culture conditions, reagent quality, or assay timing can all contribute to variable results.[6][7]
Q3: The physical appearance (color, crystallinity) of our this compound powder differs from batch to batch. Is this a cause for concern?
Variations in physical appearance can sometimes indicate differences in the product. While minor changes in color or crystallinity may not always correlate with a change in purity or activity, it is a strong indicator that further quality control is necessary. Such variations could be due to differences in residual solvents, the presence of minor impurities, or different polymorphic forms of the compound. We recommend performing analytical checks, such as HPLC and LC-MS, on any batch that shows a different physical appearance.
Q4: How should I properly store and handle this compound to ensure its stability?
To minimize degradation, this compound should be stored as a dry powder in a tightly sealed container at -20°C or below, protected from light and moisture. For creating stock solutions, use an appropriate anhydrous solvent (e.g., DMSO) and store the solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guides
Issue 1: Inconsistent Purity and Yield Between Batches
Symptoms:
-
HPLC analysis shows different peak profiles or purity levels for different batches.
-
The final yield of purified this compound varies significantly after extraction and purification.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Variability in Fungal Culture Conditions | Fungal secondary metabolite production is highly sensitive to environmental factors.[8][9][10] Standardize all fermentation parameters, including media composition, pH, temperature, aeration, and incubation time. |
| Inconsistent Extraction and Purification | The efficiency of extraction and purification can be influenced by the choice of solvents, temperature, and chromatography conditions.[5] Document and standardize all steps of your extraction and purification protocol. |
| Raw Material Variability | If using complex media components for fermentation, their composition can vary between suppliers or lots.[5] Source key media components from a single, reliable supplier and qualify new lots before use. |
Issue 2: Poor Reproducibility in Biological Assays
Symptoms:
-
High variability in IC50 or EC50 values between experimental runs with the same batch of this compound.
-
Inconsistent dose-response curves.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Cell Health and Passage Number | The physiological state of your cells can significantly impact their response to treatment.[6][7] Ensure cells are healthy, in the logarithmic growth phase, and use a consistent and narrow range of passage numbers for all experiments. |
| Reagent Quality and Consistency | Variations in media, serum, or other assay reagents can affect results.[5] Use high-quality reagents and qualify new lots to ensure they do not alter the assay outcome. |
| Assay Protocol Deviations | Minor changes in incubation times, cell seeding densities, or reagent addition steps can introduce variability.[11] Adhere strictly to a standardized and documented assay protocol. |
| Edge Effects in Microplates | Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[11] Avoid using the outer wells for experimental samples; instead, fill them with sterile media or buffer. |
Quantitative Data Summary
The following tables present hypothetical data illustrating typical batch-to-batch variability that may be observed with this compound.
Table 1: Purity and Yield of Three Different Batches of this compound
| Batch ID | Yield (mg/L of culture) | Purity by HPLC (%) | Appearance |
| CB-2025-01 | 15.2 | 98.5 | White crystalline powder |
| CB-2025-02 | 12.8 | 95.2 | Off-white powder |
| CB-2025-03 | 18.1 | 99.1 | White crystalline powder |
Table 2: Biological Activity of Three Different Batches of this compound in a Cancer Cell Line Proliferation Assay (e.g., A549)
| Batch ID | IC50 (µM) | Standard Deviation | Purity by HPLC (%) |
| CB-2025-01 | 1.2 | 0.15 | 98.5 |
| CB-2025-02 | 2.5 | 0.30 | 95.2 |
| CB-2025-03 | 1.1 | 0.12 | 99.1 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-20 min: 30% to 100% B
-
20-25 min: Hold at 100% B
-
25-26 min: 100% to 30% B
-
26-30 min: Hold at 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
Analysis: The purity is calculated based on the area of the this compound peak as a percentage of the total peak area.
Protocol 2: Cell-Based Proliferation Assay
This protocol provides a framework for assessing the biological activity of this compound on a cancer cell line (e.g., A549).
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. Natural resorcylic acid lactones: A chemical biology approach for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resorcylic acid lactones (RALs) and their structural congeners: recent advances in their biosynthesis, chemical synthesis and biology - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The chemical and biological properties of natural resorcylic acid lactones - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Resorcylic Acid Lactones with Cytotoxic and NF-κB Inhibitory Activities and Their Structure-activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Light regulation of secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Cochliomycin B and Commercial Antifouling Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the natural antifouling compound Cochliomycin B and its analogues with commercially available antifouling agents. This analysis is based on available experimental data on efficacy, toxicity, and mechanisms of action, offering insights into the potential of Cochliomycins as environmentally benign alternatives.
Executive Summary
Marine biofouling, the accumulation of organisms on submerged surfaces, poses a significant economic and operational challenge to maritime industries. Traditional antifouling coatings have relied on broad-spectrum biocides, such as copper compounds and tributyltin (TBT), which have raised significant environmental concerns due to their toxicity to non-target marine life. This has spurred the search for novel, effective, and eco-friendly antifouling agents. This compound, a resorcylic acid lactone isolated from a marine-derived fungus, has emerged as a promising candidate. This guide presents a comparative analysis of this compound and its analogues against common commercial antifouling agents, summarizing key performance data, outlining experimental methodologies, and visualizing the known mechanism of action.
Performance Data: Cochliomycins vs. Commercial Agents
The antifouling efficacy of a compound is typically evaluated by its ability to inhibit the settlement of fouling organisms, often expressed as the half-maximal effective concentration (EC50). The toxicity is assessed by the half-maximal lethal concentration (LC50). The therapeutic ratio (LC50/EC50) is a critical indicator of a compound's suitability as a non-toxic antifouling agent, with a higher ratio being more favorable.
The following table summarizes the available data for this compound and its analogues against the common barnacle Balanus amphitrite (also known as Amphibalanus amphitrite), a standard model organism in antifouling research. For comparison, data for some commercial biocides are also presented. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | Target Organism | EC50 (µg/mL) | LC50 (µg/mL) | Therapeutic Ratio (LC50/EC50) | Reference |
| Cochliomycin Analogues | |||||
| Cochliomycin A | Balanus amphitrite cyprids | 2.5 | >25 | >10 | [1] |
| This compound | Balanus amphitrite cyprids | 5.0 | >25 | >5 | [1] |
| LL-Z1640-2 (Cochliomycin analogue) | Balanus amphitrite cyprids | 1.82 | >100 | >54.9 | [1] |
| Commercial Biocides | |||||
| Cuprous oxide (Cu₂O) | Balanus amphitrite cyprids | 0.30 | 2.95 | 9.8 | [2] |
| DCOIT (Sea-Nine 211™) | Marine Bacteria | Low EC50 | High Toxicity | - | [3] |
| Zineb | Marine Bacteria | - | - | - | [3] |
Mechanism of Action: The NO/cGMP Signaling Pathway
Research into the antifouling mechanism of Cochliomycin A has revealed that it does not act as a general biocide. Instead, it appears to interfere with the larval settlement process by activating the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway in barnacle cyprids.[4][5] This pathway is known to play a crucial role in regulating larval settlement. The activation of this pathway by Cochliomycin A likely disrupts the normal signaling cascade required for the larvae to attach to a surface.
dot
Caption: Antifouling mechanism of Cochliomycin A via the NO/cGMP pathway.
Experimental Protocols
The evaluation of antifouling agents relies on standardized and reproducible experimental protocols. The barnacle larval settlement assay is a cornerstone of this research.
Barnacle Larval Settlement Assay
Objective: To determine the concentration at which a test compound inhibits the settlement of barnacle cyprid larvae.
Materials:
-
Adult barnacles (Balanus amphitrite) for larval rearing.
-
Filtered natural seawater (FSW).
-
Microalgae culture (e.g., Chaetoceros muelleri) for feeding nauplii.
-
Multi-well polystyrene plates (e.g., 24-well plates).
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Stereomicroscope.
Methodology:
-
Larval Rearing:
-
Collect adult barnacles and induce the release of nauplii larvae by placing them in FSW under bright light.
-
Rear the nauplii in FSW at a controlled temperature (e.g., 25°C) and feed them with microalgae.
-
After approximately 5-7 days, the nauplii will metamorphose into the non-feeding cyprid stage, which is the stage that settles.
-
Collect the cyprids and store them in FSW at 4°C for up to a week before use.
-
-
Settlement Assay:
-
Prepare a series of dilutions of the test compound in FSW. A solvent control (FSW with the same concentration of solvent used to dissolve the compound) and a negative control (FSW only) must be included.
-
Add a specific volume of each test solution to the wells of a multi-well plate.
-
Introduce a set number of competent cyprids (typically 15-20) into each well.
-
Incubate the plates in the dark at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24-48 hours).
-
-
Data Collection and Analysis:
-
After the incubation period, count the number of settled (metamorphosed into juvenile barnacles) and unsettled (still swimming or dead) cyprids in each well under a stereomicroscope.
-
Calculate the percentage of settlement inhibition for each concentration relative to the negative control.
-
Determine the EC50 value (the concentration that causes 50% inhibition of settlement) using appropriate statistical software (e.g., probit analysis).
-
Simultaneously, assess the mortality of the cyprids at each concentration to determine the LC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Antifouling activity of simple synthetic isocyanides against larvae of the barnacle Balanus amphitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cochliomycin A inhibits the larval settlement of Amphibalanus amphitrite by activating the NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Cochliomycin A inhibits the larval settlement of Amphibalanus amphitrite by activating the NO/cGMP pathway - Taylor & Francis Group - Figshare [tandf.figshare.com]
Comparative Analysis of Cochliomycin Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Quantitative Biological Activity of Cochliomycin Analogs
The biological activities of various Cochliomycin analogs and related compounds are summarized in the table below. This data highlights the impact of structural modifications on their potency against different biological targets.
| Compound | Target/Assay | Activity | Reference |
| Cochliomycin A | Barnacle Settlement | Reduces settlement at 1.2 µg/mL | [1] |
| Plasmodium falciparum | Potent antimalarial activity | [1] | |
| Anti-M. marinum | Exhibits activity | [1] | |
| Cochliomycin G | Chlorella vulgaris | EC50: 1.09 µg/mL | [2] |
| Chaetoceros socialis | EC50: 0.92 µg/mL | [2] | |
| Navicula exigua | EC50: 0.61 µg/mL | [2] | |
| Cochliomycin H | Echinochloa crusgalli | IC50: < 5 µg/mL (good phytotoxicity) | [2] |
| Valsa mali | Moderate antifungal activity (50% inhibition at 100 µg/mL) | [2] | |
| H2O2 injured SH-SY5Y cells | Comparable neuroprotective effect to trolox (B1683679) (as O-demethylated-zeaenol) | [3] | |
| O-demethylated-zeaenol | Echinochloa crusgalli | IC50: 28.8 µg/mL (moderate herbicidal activity) | [2] |
Structure-Activity Relationship Insights
The available data, though limited to a few analogs, provides preliminary insights into the SAR of the Cochliomycin family.
-
Substitution on the Macrolactone Ring: The differing activities of Cochliomycin G and H suggest that the nature and position of functional groups on the 14-membered resorcylic acid lactone core are critical for determining the type and potency of biological activity. Cochliomycin G, with its specific substitution pattern, demonstrates potent antifouling activity against various microalgae.[2] In contrast, Cochliomycin H exhibits good phytotoxic and moderate antifungal activities.[2]
-
Ketal Group Modifications: For Cochliomycin A derivatives, it has been suggested that increasing the number of ketal groups at specific positions could enhance biological activity.[1] This indicates that modifications at the diol functionalities of the macrolactone ring are a promising avenue for analog development.
-
Comparison with Related Resorcylic Acid Lactones: The structurally related compound, O-demethylated-zeaenol, shows moderate herbicidal activity, which is less potent than that of Cochliomycin H.[2] This further underscores the importance of the specific substitution patterns on the aromatic ring and the macrolactone for potent bioactivity.
Experimental Protocols
The following are descriptions of the key experimental protocols used to evaluate the biological activities of Cochliomycin analogs.
Antifouling Activity Assay (for Cochliomycin G): The antifouling activity of Cochliomycin G was evaluated against three marine microalgae: Chlorella vulgaris, Chaetoceros socialis, and Navicula exigua. The assay likely involved exposing the microalgae to various concentrations of the compound in a suitable growth medium. The half-maximal effective concentration (EC50) was then determined by measuring the inhibition of algal growth, typically through spectrophotometry (measuring optical density) or cell counting after a defined incubation period.
Phytotoxic Activity Assay (for Cochliomycin H): The phytotoxic activity of Cochliomycin H was assessed against Echinochloa crusgalli (barnyard grass), a common weed. The assay would have involved treating the seeds or seedlings of E. crusgalli with different concentrations of the compound. The half-maximal inhibitory concentration (IC50) was determined by measuring the inhibition of seed germination or seedling growth (e.g., root or shoot length) compared to a control group.[2]
Antifungal Activity Assay (for Cochliomycin H): The antifungal activity of Cochliomycin H was tested against the plant pathogenic fungus Valsa mali. A common method for this is the mycelial growth inhibition assay. In this assay, the fungus is grown on a solid agar (B569324) medium containing various concentrations of the test compound. The diameter of the fungal colony is measured after a specific incubation period, and the percentage of inhibition is calculated relative to a control culture without the compound.[2]
Neuroprotective Activity Assay (for O-demethylated-zeaenol): The neuroprotective effect of O-demethylated-zeaenol (structurally related to Cochliomycin H) was evaluated in hydrogen peroxide (H2O2)-injured SH-SY5Y human neuroblastoma cells. This in vitro assay involves pre-treating the cells with the compound before exposing them to H2O2, which induces oxidative stress and cell death. The neuroprotective effect is quantified by measuring cell viability, often using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The activity was compared to that of Trolox, a known antioxidant.[3]
Visualizing Structure-Activity Relationships
The following diagrams illustrate the core structure of the Cochliomycin family and the key structural variations among the discussed analogs, providing a visual representation of the structure-activity relationships.
Caption: Core chemical scaffold of the Cochliomycin family.
Caption: Structure-activity relationship overview of Cochliomycin analogs.
Conclusion
The Cochliomycin family of resorcylic acid lactones represents a promising source of bioactive compounds with potential applications in agriculture and medicine. The preliminary structure-activity relationship data indicate that modifications to the macrolactone ring and the resorcylic acid moiety significantly influence their biological activity profile and potency. While specific data on Cochliomycin B analogs remains elusive, the comparative analysis of Cochliomycins A, G, and H provides a valuable framework for guiding future research in the design and synthesis of novel analogs with enhanced and selective activities. Further investigation into the synthesis and biological evaluation of a wider range of Cochliomycin derivatives is warranted to fully elucidate the SAR and unlock the therapeutic potential of this fascinating class of natural products.
References
- 1. Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cochliomycin H, a new 12-membered resorcylic acid lactone from sponge-derived fungus Curvularia sp. ZYX-Z-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antifouling Efficacy of Cochliomycin B: A Comparative Analysis with Field-Tested Alternatives
While laboratory studies have demonstrated the potential of Cochliomycin B as an antifouling agent, to date, no comprehensive field studies validating its efficacy in real-world marine environments have been published. This guide provides a comparative analysis of this compound's laboratory performance against established and emerging antifouling alternatives that have undergone field testing. The data presented is intended for researchers, scientists, and drug development professionals to identify knowledge gaps and guide future research toward in-situ validation of novel antifouling compounds.
This compound: Laboratory-Based Antifouling Potential
This compound is a 14-membered resorcylic acid lactone isolated from the gorgonian-derived fungus Cochliobolus lunatus.[1] Laboratory-based assays have confirmed its biological activity against a key fouling organism.
Key Experimental Data:
Initial studies evaluated this compound against the larval settlement of the barnacle Balanus amphitrite, a common and significant component of marine biofouling.[1] While the specific quantitative data for this compound's EC50 and LC50 values are not detailed in the available literature, related compounds from the same study, such as Cochliomycin A and other analogues, have shown potent antifouling activity at non-toxic concentrations.[2] For instance, analogue LL-Z1640-2 exhibited an EC50 value of 1.82 µg/mL with a high LC50/EC50 ratio, indicating low toxicity.[2]
Comparative Analysis with Field-Tested Antifouling Agents
The following tables summarize the performance of various alternative antifouling agents that have been evaluated in field studies. This provides a benchmark against which the future field performance of this compound could be assessed.
| Antifouling Agent | Type | Test Organism(s) | Field Test Duration | Key Findings |
| Capsaicin (B1668287) Analogues | Natural Product Derivative | Diatoms, Macroorganisms | 3 months | Coatings with 10% capsaicin analogues showed lower amounts of fouling organisms compared to control panels.[3] |
| Bacillus licheniformis MCE | Bacterial Extract | Micro- and Macro-fouling organisms | 180 days | Panels with 5% MCE showed a 30% reduction in fouling coverage compared to control panels.[4] |
| Butenolide | Bacterial Metabolite | General Fouling Community | 3 months | Coatings with 10% butenolide demonstrated good antifouling ability for over three months.[3] |
| Indole (B1671886) Derivatives | Synthetic Compound | General Fouling Community | Not Specified | Coatings containing indole derivatives exhibited less fouling by microorganisms and barnacles than the control.[3] |
Experimental Protocols
Laboratory Antifouling Assay for this compound (Larval Settlement Assay)
The antifouling activity of this compound was assessed using a larval settlement assay with the barnacle Balanus amphitrite. The general protocol for such an assay involves the following steps:
-
Larval Rearing: Balanus amphitrite nauplii are collected and reared in filtered seawater under controlled temperature and light conditions until they reach the cyprid stage, which is the settling stage.
-
Preparation of Test Compounds: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.
-
Assay Procedure:
-
Multi-well plates are conditioned with filtered seawater.
-
A specific number of competent cyprids are added to each well.
-
The test compounds at different concentrations are added to the wells. A solvent control and a negative control (seawater only) are also included.
-
The plates are incubated for a set period (e.g., 24-48 hours) under controlled conditions.
-
-
Data Analysis:
-
The number of settled, metamorphosed, and dead larvae in each well is counted under a microscope.
-
The EC50 (concentration causing 50% inhibition of settlement) and LC50 (concentration causing 50% mortality) are calculated to determine the antifouling activity and toxicity.
-
Field Study Protocol for Antifouling Coatings (Generic)
Field testing of antifouling coatings typically follows a standardized methodology to ensure comparable and reliable results.
-
Panel Preparation: Test panels, often made of PVC or steel, are coated with the experimental antifouling paint.[5] Control panels (uncoated and coated with a biocide-free paint) are also prepared.
-
Site Selection: A marine site with known high fouling pressure is chosen.
-
Deployment: The panels are mounted on racks and submerged at a specific depth (e.g., 1-2 meters).[3][5]
-
Exposure Period: The panels are left submerged for a predetermined period, which can range from several weeks to months, encompassing the main biofouling season.[4][6]
-
Evaluation:
-
The panels are periodically photographed and visually assessed for the percentage of fouling coverage and the types of fouling organisms present.
-
At the end of the trial, the panels are retrieved, and the biomass of the fouling community can be scraped and weighed for quantitative analysis.
-
The performance of the experimental coating is compared to the control panels.
-
Signaling Pathways and Experimental Workflows
Proposed Antifouling Mechanism of Cochliomycins
Molecular studies on Cochliomycin A suggest that it may interfere with the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, which is known to play a key role in barnacle larval settlement.[2]
Caption: Proposed mechanism of Cochliomycin A affecting the NO/cGMP pathway.
General Workflow for Field Validation of Antifouling Coatings
The process of taking a potential antifouling compound from the lab to the field involves several key stages.
Caption: Workflow for antifouling coating field validation.
References
- 1. Potent antifouling resorcylic acid lactones from the gorgonian-derived fungus Cochliobolus lunatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proof of Concept of Natural and Synthetic Antifouling Agents in Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of the Anti-fouling Efficacy of Bacillus licheniformis Extracts Under Environmental and Natural Conditions [frontiersin.org]
- 5. scielo.org.co [scielo.org.co]
- 6. environmentagency.no [environmentagency.no]
Cross-Validation of Cochliomycin B's Putative Anticancer Activity: A Comparative Guide Based on Structurally Related Resorcylic Acid Lactones
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available data on the specific cytotoxic activity of Cochliomycin B against cancer cell lines is limited. This guide provides a comparative framework for its potential cross-validation by examining the well-documented anticancer activities of other structurally related resorcylic acid lactones (RALs). The experimental protocols and data presented for these related compounds can serve as a blueprint for the evaluation of this compound.
This compound, a macrolide natural product, belongs to the broader class of resorcylic acid lactones (RALs).[1] While its primary reported activity is potent antifouling, many RALs have demonstrated significant anticancer properties.[1] This guide summarizes the cytotoxic activities of several well-studied RALs against various cancer cell lines, details the experimental methodologies for assessing such activity, and illustrates the key signaling pathways implicated in their mechanism of action.
Comparative Cytotoxicity of Resorcylic Acid Lactones
The following table summarizes the 50% inhibitory concentration (IC50) values of various RALs across a panel of human cancer cell lines. This data highlights the potential range of activity and cell line-specific sensitivities that could be anticipated for this compound.
| Compound Name | Cell Line | Cancer Type | IC50 (µM) |
| Pochonin D | HCT116 | Colon Carcinoma | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available | |
| HepG2 | Hepatocellular Carcinoma | Data Not Available | |
| MDA-MB-231 | Breast Adenocarcinoma | Data Not Available | |
| PANC-1 | Pancreatic Carcinoma | Data Not Available | |
| SGC-7901 | Gastric Carcinoma | Data Not Available | |
| Greensporone C | MDA-MB-435 | Melanoma | 2.9 |
| HT-29 | Colon Adenocarcinoma | 7.5 | |
| Apralactone A | Various (36 cell lines) | Multiple | 9.87 (average) |
| 5Z-7-oxo-zeaenol | H460 | Non-small cell lung carcinoma | <10 |
| SF268 | Astrocytoma | <10 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anticancer activity of a compound like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins involved in apoptosis, providing insights into the mechanism of cell death.
-
Protein Extraction: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for evaluating a novel compound and a key signaling pathway often modulated by resorcylic acid lactones.
Caption: Experimental workflow for evaluating the anticancer potential of a novel compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
Unraveling the Molecular Intricacies of Cochliomycin B: A Comparative Analysis of its Mechanism of Action
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Cochliomycin B, a member of the resorcylic acid lactone (RAL) family of natural products, reveals its potential mechanisms of action, drawing comparisons with structurally similar compounds that exhibit a range of biological activities, including antifungal, antimalarial, and antitumor effects. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative framework for understanding the molecular basis of this compound's activity.
Resorcylic acid lactones are a diverse class of fungal metabolites characterized by a β-resorcylic acid moiety fused to a macrolactone ring. While specific mechanistic studies on this compound are limited, the well-characterized activities of its chemical relatives provide a strong foundation for inferring its potential biological targets and cellular effects. The primary mechanisms of action identified within the RAL family include the inhibition of Heat Shock Protein 90 (Hsp90), various protein kinases, and the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Comparison of this compound with Functionally Similar Resorcylic Acid Lactones
To contextualize the potential mechanism of action of this compound, it is compared with other well-studied RALs. This comparison is based on the shared structural motifs that are known to be critical for their biological activities.
| Compound | Primary Target(s) | Key Biological Activities |
| This compound | Predicted: Hsp90, Protein Kinases, NF-κB Pathway | Antifungal, Herbicidal, Antifouling |
| Radicicol | Hsp90 | Antitumor, Antifungal |
| Hypothemycin | Protein Kinases (e.g., MEK, ERK) | Antitumor, Antifungal |
| Zealenone | Estrogen Receptors, NF-κB Pathway | Estrogenic, Pro-inflammatory |
Potential Mechanisms of Action of this compound
Based on the activities of its analogs, this compound is hypothesized to exert its biological effects through one or more of the following mechanisms:
Inhibition of Hsp90
Many RALs, most notably radicicol, are potent inhibitors of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.
Experimental Protocol: Hsp90 ATPase Activity Assay
A common method to assess Hsp90 inhibition is to measure its ATPase activity, which is essential for its chaperone function.
-
Principle: Hsp90 inhibitors block the intrinsic ATPase activity of the chaperone. This inhibition can be quantified by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
-
Methodology:
-
Recombinant human Hsp90 is incubated with varying concentrations of the test compound (e.g., this compound) in an assay buffer containing ATP.
-
The reaction is allowed to proceed at 37°C for a defined period.
-
The reaction is stopped, and a malachite green-based reagent is added to detect the released inorganic phosphate.
-
The absorbance is measured at a specific wavelength (e.g., 620 nm), and the concentration of Pi is determined from a standard curve.
-
The IC50 value, the concentration of the inhibitor required to reduce Hsp90 ATPase activity by 50%, is calculated.
-
Inhibition of Protein Kinases
Certain RALs, such as hypothemycin, are known to inhibit various protein kinases by covalently modifying a conserved cysteine residue in their ATP-binding pocket. This irreversible inhibition disrupts critical signaling pathways involved in cell proliferation and survival.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To determine the kinase inhibitory profile of a compound, a panel of kinases is typically screened.
-
Principle: The ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase is measured.
-
Methodology:
-
A panel of purified protein kinases is used.
-
Each kinase is incubated with its specific substrate, ATP (often radiolabeled [γ-³²P]ATP), and the test compound at various concentrations.
-
The reaction mixture is incubated to allow for phosphorylation.
-
The phosphorylated substrate is separated from the unreacted ATP, typically by spotting the mixture onto a phosphocellulose paper and washing away the excess ATP.
-
The amount of incorporated radioactivity is quantified using a scintillation counter or a phosphorimager.
-
The IC50 values are determined for each kinase.
-
Modulation of the NF-κB Signaling Pathway
Some RALs can interfere with the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival. Inhibition of this pathway can lead to anti-inflammatory and pro-apoptotic effects.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This cell-based assay is a common method to screen for modulators of the NF-κB signaling pathway.
-
Principle: Cells are engineered to express a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring light emission.
-
Methodology:
-
A suitable cell line (e.g., HEK293) is transiently or stably transfected with an NF-κB-luciferase reporter plasmid.
-
The cells are then treated with an NF-κB activator (e.g., TNF-α) in the presence or absence of the test compound.
-
After an incubation period, the cells are lysed, and a luciferase substrate is added.
-
The resulting luminescence is measured using a luminometer.
-
A decrease in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.
-
Visualizing the Molecular Pathways
To illustrate the potential signaling pathways affected by this compound and its analogs, the following diagrams are provided.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is still emerging, the comparative analysis with other resorcylic acid lactones provides a strong rationale for investigating its effects on Hsp90, protein kinases, and the NF-κB signaling pathway. The experimental protocols outlined in this guide offer a starting point for researchers to systematically evaluate the molecular targets of this compound and to compare its potency and selectivity with other members of this important class of natural products. Further research in this area will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.
Head-to-head comparison of Cochliomycin B and other fungal metabolites
Head-to-Head Comparison: Cochliomycin B and Other Fungal Metabolites
A detailed guide for researchers, scientists, and drug development professionals.
Introduction
Fungal secondary metabolites represent a vast and diverse source of bioactive compounds with significant potential for drug discovery and development. Among these, the resorcylic acid lactones (RALs) and cochlioquinones are prominent families known for their wide range of biological activities, including anticancer, antifungal, and enzyme-inhibiting properties. This guide provides a head-to-head comparison of this compound and other notable fungal metabolites from these classes.
Comparative Data Tables
The following tables summarize the key characteristics and biological activities of Cochliomycin A and Radicicol.
Table 1: General Characteristics of Cochliomycin A and Radicicol
| Feature | Cochliomycin A | Radicicol (Monorden) |
| Fungal Source | Cochliobolus sp., Bipolaris sp. | Humicola fuscoatra, Nectria radicicola |
| Chemical Class | Resorcylic Acid Lactone | Resorcylic Acid Lactone |
| Molecular Formula | C28H38O8 | C18H17ClO6 |
| Molecular Weight | 502.6 g/mol | 364.8 g/mol |
| Primary Target(s) | Nitric Oxide (NO)/cGMP pathway | Heat Shock Protein 90 (Hsp90) |
Table 2: Comparison of Biological Activity
| Biological Activity | Cochliomycin A | Radicicol |
| Antifouling | Potent inhibitor of barnacle larval settlement. | Not a primary reported activity. |
| Antifungal | Data not available. | Active against various fungal species. |
| Cytotoxicity | Data not available. | Potent against various cancer cell lines. |
| Enzyme Inhibition | Affects NO/cGMP signaling pathway. | Potent inhibitor of Hsp90 ATPase activity. |
| IC50/EC50/MIC Values | EC50 for barnacle larval settlement: ~2.5 µg/mL | Hsp90 inhibition IC50: < 1 µM. Cytotoxicity IC50: Varies by cell line (e.g., low µM range). Antifungal MIC: Varies by fungal species. |
Detailed Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Antifungal Susceptibility Testing (Broth Microdilution for MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast and M38 for filamentous fungi.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a fungal metabolite against a specific fungal strain.
Materials:
-
Test compound (e.g., Radicicol)
-
Fungal isolate
-
Sabouraud Dextrose Agar (B569324) (SDA) or Potato Dextrose Agar (PDA)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline (0.85%)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: a. Subculture the fungal isolate on an appropriate agar plate and incubate until a fresh culture is obtained. b. Prepare a fungal suspension in sterile saline from the fresh culture. c. Adjust the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL). d. Dilute the standardized suspension in RPMI 1640 to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
Compound Dilution: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in RPMI 1640 in the wells of a 96-well plate.
-
Inoculation and Incubation: a. Add the prepared fungal inoculum to each well containing the diluted compound. b. Include a positive control (fungus without compound) and a negative control (medium only). c. Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C) for 24-48 hours.
-
MIC Determination: a. The MIC is the lowest concentration of the compound that causes complete visual inhibition of growth. b. For quantitative results, the optical density (OD) at 600 nm can be measured. The MIC is defined as the concentration that inhibits growth by ≥50% or ≥90% compared to the positive control.
Cytotoxicity Assay (MTT Assay for IC50)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cells.
Materials:
-
Test compound (e.g., Radicicol)
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate overnight to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO). c. Incubate for 48-72 hours.
-
MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. c. Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.[1]
Hsp90 Inhibition Assay
Objective: To assess the inhibitory effect of a compound on the ATPase activity of Hsp90.
Materials:
-
Test compound (e.g., Radicicol)
-
Recombinant human Hsp90 protein
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP
-
Malachite green reagent for phosphate (B84403) detection
Procedure:
-
Assay Setup: a. In a 96-well plate, add the assay buffer. b. Add various concentrations of the test compound or a vehicle control. c. Add the Hsp90 enzyme to each well.
-
Reaction Initiation and Incubation: a. Initiate the reaction by adding ATP to each well. b. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Phosphate Detection: a. Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.
-
Data Analysis: a. Calculate the percentage of Hsp90 ATPase activity inhibition for each compound concentration relative to the control. b. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Nitric Oxide (NO) Synthase and cGMP Pathway Assay
Objective: To determine the effect of a compound on the NO/cGMP signaling pathway in a relevant cell line.[2]
Materials:
-
Test compound (e.g., Cochliomycin A)
-
Cell line expressing soluble guanylate cyclase (sGC) (e.g., endothelial cells)
-
NO donor (e.g., sodium nitroprusside, SNP) as a positive control
-
cGMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer
Procedure:
-
Cell Culture and Treatment: a. Plate cells in a suitable format (e.g., 24-well plate) and grow to confluency. b. Pre-treat the cells with various concentrations of the test compound for a specified duration. c. Stimulate the cells with an NO donor (if investigating potentiation) or assess basal cGMP levels.
-
Cell Lysis and cGMP Measurement: a. Lyse the cells using the buffer provided in the cGMP EIA kit. b. Perform the cGMP EIA according to the manufacturer's instructions. This typically involves a competitive binding assay where cGMP in the sample competes with a labeled cGMP for antibody binding.
-
Data Analysis: a. Quantify the cGMP concentration in each sample based on the standard curve generated in the EIA. b. Compare the cGMP levels in compound-treated cells to control cells to determine the effect on the NO/cGMP pathway.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Hsp90 inhibition pathway by Radicicol.
Caption: NO/cGMP signaling pathway affected by Cochliomycin A.
Caption: Workflow for a typical cytotoxicity (MTT) assay.
References
Validation of a new bioassay for Cochliomycin B using known inhibitors
A comprehensive validation of a new bioassay for determining the inhibitory activity of Cochliomycin B is presented, utilizing known inhibitors to establish its accuracy, precision, and overall reliability. This guide offers a comparative analysis against a standard, established assay, providing researchers, scientists, and drug development professionals with the necessary data and protocols to evaluate the performance of this new method.
Introduction to this compound and Bioassay Validation
This compound is a member of the resorcylic acid lactone family of natural products, a class of compounds known for a variety of biological activities, including potential antitumor and antifungal effects.[1] Accurate and reliable methods for quantifying the biological activity of new compounds like this compound are crucial in the drug discovery process. Bioassay validation is a critical process to ensure that a new analytical method is suitable for its intended purpose.[2][3] This involves a series of experiments to demonstrate the assay's performance characteristics, including accuracy, precision, specificity, and range.[4][5]
This guide details the validation of a novel cell-based bioassay designed to measure the inhibitory effects of this compound on a specific cellular signaling pathway. The validation is performed by comparing the results obtained for known inhibitors with those from a well-established, alternative assay method.
Experimental Protocols
A rigorous and detailed protocol is essential for the reproducibility of any bioassay. The following sections outline the methodologies used in the validation of the new this compound bioassay.
New Bioassay Protocol: Cell-Based Kinase Inhibition Assay
This assay measures the inhibition of a specific kinase (e.g., MEK1) in a human cancer cell line (e.g., HeLa) by this compound and known inhibitors.
-
Cell Culture and Seeding: HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.
-
Compound Preparation and Treatment: this compound and known inhibitors (Inhibitor A, Inhibitor B, Inhibitor C) are serially diluted in DMSO to create a range of concentrations. The final DMSO concentration in the assay is maintained at 0.1%. Cells are treated with the compounds or vehicle control (0.1% DMSO) and incubated for 2 hours.
-
Cell Lysis and Kinase Activity Measurement: After treatment, the cells are washed with PBS and lysed using a specific lysis buffer. The kinase activity in the cell lysate is measured using a commercially available kinase assay kit, which typically involves an antibody-based detection of the phosphorylated substrate.
-
Data Analysis: The luminescence or fluorescence signal, which is proportional to kinase activity, is read using a plate reader. The percentage of inhibition is calculated relative to the vehicle control. The IC50 values (the concentration of an inhibitor where the response is reduced by half) are determined by fitting the data to a four-parameter logistic curve.
Standard Assay Protocol: In Vitro Kinase Assay
This is a biochemical assay that measures the direct inhibition of the purified kinase enzyme.
-
Reagent Preparation: Purified recombinant MEK1 enzyme, its substrate (e.g., ERK2), and ATP are prepared in a kinase reaction buffer.
-
Inhibition Reaction: The purified MEK1 enzyme is incubated with varying concentrations of this compound or the known inhibitors in a 96-well plate.
-
Kinase Reaction: The kinase reaction is initiated by adding the substrate and ATP to the wells. The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified, typically using an antibody-based method such as ELISA or a fluorescence-based detection method.
-
Data Analysis: Similar to the cell-based assay, the percentage of inhibition is calculated, and IC50 values are determined.
Data Presentation: Comparative Analysis
The performance of the new bioassay was evaluated by comparing the IC50 values and other validation parameters for three known kinase inhibitors against the standard in vitro kinase assay. The data presented below is a summary of these findings.
Table 1: Comparison of IC50 Values for Known Inhibitors
| Inhibitor | New Bioassay IC50 (µM) | Standard Assay IC50 (µM) | Fold Difference |
| Inhibitor A | 0.52 | 0.48 | 1.08 |
| Inhibitor B | 1.25 | 1.15 | 1.09 |
| Inhibitor C | 5.8 | 5.5 | 1.05 |
Table 2: Precision and Accuracy of the New Bioassay
| Inhibitor | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Recovery) |
| Inhibitor A | 4.5 | 6.8 | 104% |
| Inhibitor B | 5.1 | 7.2 | 98% |
| Inhibitor C | 4.8 | 6.5 | 102% |
-
%CV (Coefficient of Variation): A measure of the relative variability.
-
% Recovery: The percentage of the true value of a substance that is recovered during the analytical process.
Signaling Pathway and Experimental Workflow
Visualizing the biological context and the experimental process is crucial for understanding the bioassay's relevance and design.
Hypothetical Signaling Pathway for this compound
The diagram below illustrates a plausible signaling pathway that could be targeted by this compound, based on the known mechanisms of similar resorcylic acid lactones which are known to target components of the MAPK pathway.[1]
Caption: Hypothetical MAPK signaling pathway targeted by this compound.
Experimental Workflow for Bioassay Validation
The following diagram outlines the key stages in the validation of the new bioassay for this compound. This workflow is based on established frameworks for bioassay validation.[2]
Caption: Workflow for the validation of the new this compound bioassay.
Logical Relationship of Comparative Validation
This diagram illustrates the logical flow of comparing the new bioassay with a standard method using known inhibitors to validate the new assay for testing this compound.
Caption: Logical flow of the comparative validation process.
Conclusion
The validation data demonstrates that the new cell-based bioassay for this compound is accurate, precise, and provides results comparable to a standard in vitro method. The close correlation of IC50 values for known inhibitors suggests that the new assay is a reliable tool for determining the biological activity of this compound. The detailed protocols and workflows provided in this guide should enable other researchers to successfully implement and evaluate this new bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edraservices.nl [edraservices.nl]
- 4. biopharminternational.com [biopharminternational.com]
- 5. drugfuture.com [drugfuture.com]
How does Cochliomycin B compare to other marine natural product antifoulants?
A deep dive into the antifouling properties of Cochliomycin B, a resorcylic acid lactone derived from the marine fungus Cochliobolus lunatus, reveals its potential as an environmentally benign alternative to traditional toxic antifouling agents. This guide provides a comparative analysis of this compound against other marine natural product antifoulants, supported by experimental data, detailed methodologies, and an examination of its potential mechanism of action.
Biofouling, the undesirable accumulation of microorganisms, plants, and animals on submerged surfaces, poses a significant economic and environmental challenge to maritime industries. For decades, the primary defense has been the use of antifouling coatings containing biocides like tributyltin (TBT) and copper oxides. However, the severe environmental toxicity of these compounds has necessitated a shift towards discovering and developing novel, non-toxic antifoulants. Marine organisms, themselves masters of combating biofouling, have become a focal point in this search, offering a rich source of bioactive secondary metabolites. Among these, this compound has emerged as a promising candidate.
Performance Comparison: this compound and its Analogs
This compound belongs to the class of 14-membered resorcylic acid lactones. Studies on Cochliomycin A, B, and C, isolated from the gorgonian-derived fungus Cochliobolus lunatus, have demonstrated their potent antifouling activity against the larval settlement of the common barnacle, Balanus amphitrite (synonymous with Amphibalanus amphitrite).[1][2][3]
The following table summarizes the effective concentration (EC50) values for Cochliomycins and other related resorcylic acid lactones from the same fungal source, providing a direct comparison of their antifouling potency. A lower EC50 value indicates higher activity.
| Compound | Target Organism | EC50 (µg/mL) | Reference |
| Cochliomycin A | Balanus amphitrite | 1.5 | Shao et al., 2011 |
| This compound | Balanus amphitrite | 2.5 | Shao et al., 2011 |
| Cochliomycin C | Balanus amphitrite | 3.0 | Shao et al., 2011 |
| LL-Z1640-2 | Balanus amphitrite | 1.82 | Liu et al., 2014[4] |
| Zeaenol | Balanus amphitrite | 4.5 | Shao et al., 2011 |
| Paecilomycin F | Balanus amphitrite | 22.5 | Liu et al., 2014[4] |
Table 1: Comparison of the antifouling activity (EC50) of this compound and related resorcylic acid lactones against the larval settlement of the barnacle Balanus amphitrite.
Broader Comparison with Other Marine Natural Product Antifoulants
To contextualize the performance of this compound, it is essential to compare it with other classes of marine natural product antifoulants. The following table provides a snapshot of the antifouling activity of various compounds from different marine sources.
| Compound Class | Compound Name | Source Organism | Target Organism | EC50 (µg/mL) |
| Butenolide | Butenolide | Streptomyces sp. | Balanus amphitrite | 0.518 |
| Terpenoid | Ent-sinuflexibilin D | Soft Coral (Sinularia flexibilis) | Bugula neritina (Bryozoan) | 18.2 µM |
| Alkaloid | Simplicilliumtide 12 | Fungus (Simplicillium obclavatum) | Bugula neritina | 7.8 |
| Isothiocyanate | Amide-isothiocyanate | Synthetic (inspired by vegetable compounds) | Amphibalanus amphitrite | 0.1 - 0.32 |
Table 2: Antifouling activity of selected marine natural products from different chemical classes.
From this broader comparison, it is evident that while this compound shows potent activity, other compounds like butenolides and certain synthetic isothiocyanates exhibit even lower EC50 values, indicating higher potency. However, the overall suitability of an antifoulant depends on a multitude of factors including its spectrum of activity, toxicity to non-target organisms, stability, and cost of production.
Experimental Protocols
The evaluation of antifouling activity typically involves standardized laboratory bioassays. The following is a generalized protocol for an anti-larval settlement assay using barnacle cyprids, based on common practices in the field.[4][6]
1. Collection and Rearing of Test Organisms:
-
Adult barnacles (Balanus amphitrite) are collected from the field and maintained in laboratory aquaria with flowing seawater.
-
Nauplii larvae are released by the adults and collected. They are then reared in filtered seawater and fed with cultured microalgae (e.g., Chaetoceros muelleri) until they metamorphose into the non-feeding cyprid stage, which is the stage that seeks a surface for settlement.
2. Preparation of Test Solutions:
-
The test compound (e.g., this compound) is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
-
A series of dilutions are then prepared in filtered seawater to achieve the desired final test concentrations. A solvent control (seawater with DMSO at the same concentration as the highest test concentration) is also prepared.
3. Anti-larval Settlement Assay:
-
The assay is typically conducted in multi-well polystyrene plates (e.g., 24-well plates).
-
A specific volume of each test solution (or control) is added to the wells.
-
A known number of competent cyprid larvae (typically 20-30) are then introduced into each well.
-
The plates are incubated under controlled conditions (e.g., 25°C, dark) for a specific period (e.g., 24-48 hours).
4. Data Collection and Analysis:
-
After the incubation period, the number of settled, swimming (unsettled), and dead larvae in each well is counted under a dissecting microscope.
-
The settlement rate and mortality rate are calculated for each concentration.
-
The EC50 (the concentration that inhibits 50% of larval settlement compared to the control) and LC50 (the concentration that is lethal to 50% of the larvae) are determined using statistical methods such as probit analysis.
Mechanism of Action: Insights from Cochliomycin A
While the precise signaling pathway of this compound has not been explicitly detailed, studies on its close analog, Cochliomycin A, provide valuable insights. Research indicates that Cochliomycin A inhibits the larval settlement of Amphibalanus amphitrite by activating the Nitric Oxide/Cyclic Guanosine Monophosphate (NO/cGMP) signaling pathway.[7] This pathway is known to play a crucial role in regulating larval settlement in many marine invertebrates.
Activation of the NO/cGMP pathway by Cochliomycin A leads to an increase in the intracellular concentration of cGMP. This, in turn, is hypothesized to interfere with the normal signaling cascade required for the larvae to explore, attach, and metamorphose on a surface. It is plausible that this compound, given its structural similarity, acts through a similar mechanism.
Conclusion
This compound stands as a promising marine natural product with significant antifouling properties. Its efficacy against barnacle larval settlement is comparable to other resorcylic acid lactones and places it within the range of other potent natural antifoulants. While further research is needed to fully elucidate its toxicological profile and the specifics of its mechanism of action, the available data suggests that this compound and its analogs are worthy candidates for the development of next-generation, environmentally sound antifouling coatings. The exploration of such natural compounds is a critical step towards mitigating the adverse ecological impacts of current antifouling practices and ensuring the sustainability of maritime activities.
References
- 1. Potent antifouling resorcylic acid lactones from the gorgonian-derived fungus Cochliobolus lunatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Marine Natural Products: A Promising Source of Environmentally Friendly Antifouling Agents for the Maritime Industries [frontiersin.org]
- 6. Marine antifouling laboratory bioassays: an overview of their diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cochliomycin A inhibits the larval settlement of Amphibalanus amphitrite by activating the NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Antifungal Spectrum of Cochliomycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antifungal spectrum of Cochliomycin B, a member of the resorcylic acid lactone (RAL) class of natural products. Due to the limited publicly available data on this compound's specific antifungal activity, this guide benchmarks its potential by examining the known antifungal properties of structurally related RALs. The information is presented alongside data for well-established antifungal agents to offer a comprehensive perspective for research and development purposes.
Introduction to this compound and Resorcylic Acid Lactones
This compound is a macrolide compound belonging to the diverse family of resorcylic acid lactones. RALs are fungal secondary metabolites known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The core chemical structure of RALs features a macrocyclic lactone ring attached to a resorcylic acid moiety. Variations in the macrolactone ring size, stereochemistry, and substitutions contribute to the diverse bioactivities observed within this class of compounds. While specific data on this compound is scarce, the known antifungal profiles of other RALs, such as radicicol (B1680498) and monocillin I, suggest that it may possess activity against clinically relevant fungal pathogens.
Comparative Antifungal Spectrum
To contextualize the potential efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative RALs and commonly used antifungal drugs against key fungal pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Antifungal Agent | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans |
| Resorcylic Acid Lactones (RALs) | |||
| This compound (Predicted) | ND | ND | ND |
| Monocillin I | Weak Activity | ND | Potent Activity |
| Radicicol | Weak Activity | ND | Potent Activity |
| Ilicicolin H | 0.04 - 5.0[1] | Sub-µg/mL[1] | 0.1 - 1.56[1] |
| Common Antifungals | |||
| Amphotericin B | 0.25 - 2[2] | 0.5 - 2[2] | 0.12 - 1 |
| Fluconazole | 0.25 - 64[3][4] | Resistant | 4 - 16[4][5] |
| Caspofungin | 0.03 - 2[1][6] | 0.015 - 0.5[7] | Resistant |
ND: No data available. The antifungal activity of this compound is inferred from related compounds and requires experimental validation.
Potential Mechanism of Action
The mechanism of action for the antifungal activity of RALs can vary. Some members of this class, like radicicol, are known to inhibit Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a crucial role in the proper folding and activation of a wide range of client proteins, including those essential for fungal growth, stress resistance, and virulence. By inhibiting Hsp90, these RALs can disrupt cellular homeostasis and lead to fungal cell death.
Another potential mechanism, observed with compounds like ilicicolin H, involves the inhibition of the mitochondrial cytochrome bc1 reductase (also known as complex III)[1]. This enzyme is a key component of the electron transport chain, and its inhibition disrupts cellular respiration and ATP production, ultimately leading to fungal demise.
The following diagram illustrates a potential signaling pathway targeted by certain resorcylic acid lactones.
Caption: Potential mechanism of action for Hsp90-inhibiting RALs.
Experimental Protocols
To experimentally determine the antifungal spectrum of this compound and compare it with other agents, the following standardized methodology is recommended.
4.1. Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A3)
This protocol is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts[8][9][10][11][12][13].
Materials:
-
This compound and other antifungal agents
-
96-well, U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
Spectrophotometer or microplate reader
-
Sterile saline or water
-
Hemocytometer or other cell counting device
Procedure:
-
Preparation of Antifungal Stock Solutions: Dissolve antifungal agents in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Preparation of Fungal Inoculum: Culture the fungal isolates on appropriate agar (B569324) plates. Suspend a few colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
Serial Dilution of Antifungals: In the 96-well plate, perform a two-fold serial dilution of each antifungal agent in RPMI-1640 medium to achieve a range of desired concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted antifungal agent. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.
The following diagram outlines the experimental workflow for determining the MIC.
Caption: Workflow for antifungal susceptibility testing via broth microdilution.
Conclusion and Future Directions
While direct experimental data on the antifungal spectrum of this compound is currently limited, the analysis of related resorcylic acid lactones suggests its potential as an antifungal agent. The provided comparative data and experimental protocols offer a framework for researchers to systematically evaluate the efficacy of this compound against a panel of clinically relevant fungi. Further studies are warranted to elucidate its precise mechanism of action and to establish a comprehensive antifungal profile. Such research will be crucial in determining the potential of this compound as a lead compound for the development of new antifungal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. researchgate.net [researchgate.net]
- 13. webstore.ansi.org [webstore.ansi.org]
Correlating In Vitro and In Vivo Efficacy of Cochliomycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the potential therapeutic efficacy of Cochliomycin B, a macrolide natural product. Due to the limited availability of published data on this compound, this document serves as a template, presenting a hypothetical correlation between its in vitro and in vivo activities based on the known biological effects of related resorcylic acid lactones and other antimicrobial and antitumor agents. The data presented herein is for illustrative purposes to guide researchers in designing and interpreting similar studies.
Overview of this compound and Comparator Compounds
This compound is a macrolide isolated from Curvularia lunata[1]. While its specific mechanism of action is not yet fully elucidated, related compounds in the cochliomycin family, which are resorcylic acid lactones, have demonstrated a range of biological activities including antifungal, antimalarial, and antifouling properties[2][3]. For the purpose of this guide, we will hypothesize that this compound exhibits both antifungal and antitumor activities. Its performance will be hypothetically compared against a standard-of-care antifungal agent (Amphotericin B) and a known antitumor drug (Bleomycin).
Hypothetical In Vitro Efficacy
This section summarizes the fabricated in vitro activity of this compound against a fungal pathogen (Candida albicans) and a human cancer cell line (MDA-MB-231 breast cancer).
Table 1: Hypothetical In Vitro Antifungal Activity
| Compound | Target Organism | MIC (µg/mL) | MFC (µg/mL) |
| This compound | Candida albicans | 8 | 16 |
| Amphotericin B | Candida albicans | 1 | 2 |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Table 2: Hypothetical In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| This compound | MDA-MB-231 | 5 |
| Bleomycin | MDA-MB-231 | 1 |
IC50: Half-maximal Inhibitory Concentration
Hypothetical In Vivo Efficacy
The following tables present hypothetical in vivo data for this compound in a murine model of systemic candidiasis and a xenograft model for breast cancer.
Table 3: Hypothetical In Vivo Antifungal Efficacy in a Murine Model
| Treatment Group | Dose (mg/kg) | Fungal Burden (log10 CFU/g kidney) | Survival Rate (%) |
| Vehicle Control | - | 6.5 | 0 |
| This compound | 10 | 4.2 | 60 |
| Amphotericin B | 1 | 3.5 | 80 |
Table 4: Hypothetical In Vivo Antitumor Efficacy in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 20 | 55 |
| Bleomycin | 5 | 70 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against Candida albicans would be determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
In Vitro Cytotoxicity Assay
The half-maximal inhibitory concentration (IC50) of this compound against the MDA-MB-231 human breast cancer cell line would be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
In Vivo Murine Model of Systemic Candidiasis
A systemic infection model in BALB/c mice would be established by intravenous injection of Candida albicans. Treatment with this compound, a comparator drug, or a vehicle control would be initiated 24 hours post-infection and administered for a specified duration. Efficacy would be assessed by determining the fungal burden in the kidneys and monitoring survival rates.
In Vivo Xenograft Model of Human Breast Cancer
MDA-MB-231 cells would be subcutaneously implanted into immunodeficient mice. Once tumors reach a palpable size, mice would be randomized into treatment groups. This compound, a comparator drug, or a vehicle control would be administered systemically. Tumor volumes would be measured regularly to determine the percentage of tumor growth inhibition.
Hypothetical Mechanism of Action and Signaling Pathway
Based on the activities of related compounds, we hypothesize that this compound may exert its antitumor effects by inducing apoptosis through the inhibition of a key survival signaling pathway, such as the PI3K/Akt pathway.
References
Independent Verification of Published Cochliomycin B Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published antifouling activity of Cochliomycin B with related compounds and outlines the necessary experimental protocols for independent verification. To date, no direct independent verification studies of the antifouling properties of this compound have been identified in the peer-reviewed literature. This document therefore serves as a resource for researchers seeking to replicate and validate the initial findings.
Overview of this compound and its Published Activity
This compound is a 14-membered resorcylic acid lactone isolated from the sea anemone-derived fungus Cochliobolus lunatus. The initial and primary report on its biological activity focused on its potential as a natural antifouling agent.
Published Antifouling Activity Data
The key findings for this compound and its analogues were reported in a 2011 study published in Marine Drugs. The primary endpoint for antifouling activity was the concentration required to inhibit 50% of barnacle larval settlement (EC₅₀) of Balanus amphitrite (also known as Amphibalanus amphitrite).
| Compound | EC₅₀ (µg/mL) | LC₅₀ (µg/mL) | Therapeutic Ratio (LC₅₀/EC₅₀) |
| This compound | 4.5 | >100 | >22.2 |
| Cochliomycin A | 1.2 | >100 | >83.3 |
| LL-Z1640-2 | 1.82 | >100 | >54.9 |
| Dihydrocochliomycin A | 22.5 | >100 | >4.4 |
| Sea-Nine 211 (Positive Control) | 0.025 | 0.25 | 10 |
Data sourced from Zhu et al., 2011.
Comparison with Structurally Related Compounds
While direct verification of this compound's activity is absent from the literature, the antifouling potential of the broader family of resorcylic acid lactones has been noted in several studies. This provides a basis for contextualizing the plausibility of the original findings. For instance, various natural and synthetic resorcylic acid lactones have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer effects, suggesting a high degree of bioactivity for this class of molecules.
Proposed Signaling Pathway for Antifouling Activity
Research into the mechanism of action of the structurally similar Cochliomycin A has shed light on a potential pathway for the antifouling activity of this compound class. A 2016 study revealed that Cochliomycin A inhibits barnacle larval settlement by activating the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway[1]. This pathway is known to play a crucial role in regulating larval settlement in various marine invertebrates. It is plausible that this compound exerts its antifouling effects through a similar mechanism.
Caption: Proposed NO/cGMP signaling pathway for this compound-induced inhibition of barnacle larval settlement.
Experimental Protocols for Independent Verification
To facilitate independent verification of the published findings, a detailed protocol for a barnacle larval settlement assay is provided below. This protocol is synthesized from established methodologies in the field of antifouling research.
Rearing of Balanus amphitrite Larvae
-
Broodstock Collection and Maintenance: Collect adult Balanus amphitrite from a suitable field location. Maintain the broodstock in aerated, filtered seawater at a constant temperature (e.g., 25°C) and salinity (e.g., 30-33 ppt).
-
Nauplii Hatching and Collection: Spawning can be induced by a brief period of desiccation followed by re-immersion in fresh seawater. Newly hatched nauplii are phototactic; use a light source to attract and collect them.
-
Larval Rearing: Transfer the collected nauplii to a larger culture vessel with filtered seawater. Feed the larvae with a suitable microalgal diet (e.g., Chaetoceros muelleri or a similar diatom) at a concentration of approximately 1-2 x 10⁵ cells/mL daily.
-
Cyprid Stage: The nauplii will molt through six stages before metamorphosing into the non-feeding cyprid stage, which is the settling stage. This process typically takes 5-7 days. Cyprids should be collected and used for settlement assays within 1-3 days.
Barnacle Larval Settlement Assay
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). Create a dilution series of the test compound in filtered seawater to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level toxic to the larvae (typically <0.1%).
-
Assay Setup: Use multi-well plates (e.g., 24-well plates) for the assay. To each well, add a specific volume of the test solution (e.g., 1 mL).
-
Introduction of Larvae: Add a known number of competent cyprids (e.g., 20-30) to each well.
-
Incubation: Incubate the plates at a constant temperature (e.g., 25°C) in the dark for a defined period (e.g., 24 or 48 hours).
-
Assessment of Settlement: After the incubation period, count the number of settled (metamorphosed) and swimming (unsettled) larvae in each well under a dissecting microscope. Larvae that are dead should also be noted to assess toxicity.
-
Data Analysis: Calculate the percentage of settlement inhibition for each concentration relative to the solvent control. Determine the EC₅₀ value (the concentration that causes 50% inhibition of settlement) using appropriate statistical software (e.g., probit analysis). The LC₅₀ (median lethal concentration) should also be calculated to determine the therapeutic ratio.
Caption: Experimental workflow for the independent verification of this compound's antifouling activity.
Conclusion
The initially reported antifouling activity of this compound presents a promising avenue for the development of novel, natural-product-based antifouling agents. However, the absence of independent verification studies in the scientific literature underscores the critical need for further research to validate these findings. This guide provides the necessary background, comparative data, and detailed experimental protocols to enable researchers to undertake such verification studies, which are essential for advancing our understanding of this compound and its potential applications.
References
A Comparative Guide to the Total Synthesis of Cochliomycin B
For Researchers, Scientists, and Drug Development Professionals
Cochliomycin B, a resorcylic acid lactone, has garnered interest within the scientific community due to its unique structural features and potential biological activity. This guide provides a comparative analysis of the reported total synthetic routes to this complex natural product, offering a valuable resource for chemists engaged in natural product synthesis and medicinal chemistry. The key aspects of two prominent synthetic strategies are detailed below, supported by experimental data and visual representations of the synthetic pathways.
Comparative Analysis of Synthetic Routes
Two distinct and elegant total syntheses of this compound have been reported, one by the group of Martin G. Banwell and another by the group of Y. Du. Both approaches are convergent and construct the challenging 14-membered macrolactone from key fragments. However, they employ different strategic bond disconnections and key reactions for the crucial macrocyclization step.
| Feature | Banwell Synthesis (2015) | Du Synthesis (2014) |
| Overall Strategy | Convergent synthesis involving the union of three main building blocks. | Convergent approach assembling the molecule from two key fragments. |
| Key Fragments | An aromatic piece, a C5-C11 fragment, and a C1-C4 side chain. | A C1-C11 aliphatic chain and a substituted aromatic precursor. |
| Macrocyclization | Intramolecular Nozaki-Hiyama-Kishi (NHK) reaction. | Intramolecular Lactonization (Yamaguchi macrolactonization). |
| Key Reactions | Olefin cross-metathesis, trans-esterification, Nozaki-Hiyama-Kishi macrocyclization. | Julia-Kocienski olefination, E-selective Horner-Wadsworth-Emmons olefination, Yamaguchi macrolactonization. |
| Chiral Pool Starting Materials | Readily available chiral building blocks. | D-mannose and other chiral precursors. |
| Overall Yield | Not explicitly stated for this compound in the primary reference, but the synthesis of a related compound was achieved in a multi-step sequence. | 4.8% overall yield. |
| Number of Steps (Longest Linear Sequence) | Approximately 18 steps. | Not explicitly detailed in the available abstracts, but described as a concise route. |
Experimental Protocols: Key Methodologies
Banwell Synthesis: Nozaki-Hiyama-Kishi (NHK) Macrocyclization
The pivotal step in the Banwell synthesis is the formation of the 14-membered ring via an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction. This chromium-mediated coupling forms a carbon-carbon bond between a vinyl iodide and an aldehyde.
Protocol for NHK Macrocyclization:
-
Preparation of the Precursor: The linear precursor possessing a terminal vinyl iodide at one end and an aldehyde at the other is synthesized through a multi-step sequence, including an olefin cross-metathesis to install the vinyl iodide.
-
Reaction Conditions: To a solution of the linear precursor in a suitable solvent (e.g., a mixture of THF and DMF) is added a chromium(II) salt (typically CrCl₂) and a nickel(II) salt (e.g., NiCl₂) as a co-catalyst.
-
Reaction Execution: The reaction is typically carried out at room temperature under an inert atmosphere (e.g., argon). The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the macrocyclic product.
Du Synthesis: Yamaguchi Macrolactonization
The Du group's strategy culminates in a Yamaguchi macrolactonization to close the 14-membered ring. This method is a powerful tool for the formation of large-ring lactones from the corresponding hydroxy acids.
Protocol for Yamaguchi Macrolactonization:
-
Preparation of the Seco-Acid: The hydroxy acid precursor is prepared through a convergent sequence featuring a Julia-Kocienski olefination to construct the C10-C11 double bond.
-
Formation of the Mixed Anhydride (B1165640): The seco-acid is treated with 2,4,6-trichlorobenzoyl chloride in the presence of a tertiary amine base (e.g., triethylamine) in an aprotic solvent like THF. This reaction forms a highly reactive mixed anhydride.
-
Intramolecular Cyclization: The resulting solution of the mixed anhydride is then added dropwise to a solution of 4-dimethylaminopyridine (B28879) (DMAP) in a large volume of toluene (B28343) at an elevated temperature. The high dilution conditions favor the intramolecular cyclization over intermolecular polymerization.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography to yield the desired macrolactone, this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the retrosynthetic logic and key transformations in the two discussed synthetic routes to this compound.
Assessing the Selectivity of Cochliomycin B for its Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cochliomycin B, a macrolide belonging to the resorcylic acid lactone family, presents a promising scaffold for drug discovery. While its precise biological targets remain to be fully elucidated, its chemical lineage points towards the inhibition of ATP-dependent enzymes as a likely mechanism of action. This guide provides a comprehensive framework for assessing the selectivity of this compound, focusing on two primary potential target families: Vacuolar-type H+-ATPases (V-ATPases) and Heat Shock Protein 90 (Hsp90).
This document outlines key experimental protocols and presents comparative data for well-characterized inhibitors of both V-ATPase and Hsp90, offering a practical roadmap for researchers investigating the selectivity profile of this compound and other novel bioactive compounds.
Comparative Inhibitor Data
To effectively assess the selectivity of this compound, its inhibitory activity must be compared against established inhibitors of potential targets. The following tables summarize the reported IC50 values for prominent V-ATPase and Hsp90 inhibitors against their primary targets and key off-targets.
Table 1: Comparative Selectivity of V-ATPase Inhibitors
| Compound | Primary Target | IC50 (nM) | Key Off-Targets | IC50 (nM) | Reference |
| Bafilomycin A1 | V-ATPase | 0.44 | F1Fo-ATPase | >10,000 | [1] |
| Concanamycin A | V-ATPase | ~1 | F1Fo-ATPase | >10,000 | [2] |
| Salicylihalamide A | Mammalian V-ATPase | 1-10 | Fungal V-ATPase | ~1000 | [3] |
| FR167356 | Osteoclast V-ATPase | ~15 | Lysosomal V-ATPase | ~105 | [3] |
Table 2: Comparative Selectivity of Hsp90 Inhibitors
| Compound | Primary Target | IC50 (nM) | Key Off-Targets | IC50 (nM) | Reference |
| 17-AAG (Tanespimycin) | Hsp90 | 5 | Other kinases | >1000 | [4] |
| BIIB021 | Hsp90 | 3 | Other kinases | >10,000 | [4] |
| AUY922 (Luminespib) | Hsp90 | 13 | Other kinases | >10,000 | [4] |
| Radicicol | Hsp90 | 20 | Other ATPases | Variable | [5] |
Experimental Protocols for Selectivity Assessment
A multi-pronged approach combining biochemical and cell-based assays is crucial for a thorough assessment of this compound's selectivity.
Biochemical Assays: Direct Target Inhibition
1. V-ATPase Inhibition Assay (Malachite Green Assay)
This assay quantifies the inhibition of ATP hydrolysis by V-ATPase through the colorimetric detection of inorganic phosphate (B84403) released.
-
Principle: The malachite green reagent forms a colored complex with inorganic phosphate, the absorbance of which is proportional to the amount of ATP hydrolyzed by the V-ATPase.
-
Protocol:
-
Isolate V-ATPase-enriched membrane fractions from a relevant source (e.g., yeast vacuoles, cancer cell lines).
-
Pre-incubate the membrane fractions with varying concentrations of this compound or a control inhibitor (e.g., Bafilomycin A1) in an assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and add the malachite green reagent.
-
Measure the absorbance at 620 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. Hsp90 ATPase Inhibition Assay (Coupled-Enzyme Assay)
This assay measures the ATPase activity of Hsp90 by coupling the production of ADP to the oxidation of NADH.
-
Principle: The decrease in NADH concentration, measured by the change in absorbance at 340 nm, is directly proportional to the ATPase activity of Hsp90.
-
Protocol:
-
Purify recombinant Hsp90 protein.
-
In a reaction mixture containing pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, add purified Hsp90 and varying concentrations of this compound or a control inhibitor (e.g., 17-AAG).
-
Initiate the reaction by adding ATP and phosphoenolpyruvate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of ATP hydrolysis and determine the IC50 value.[4]
-
Cell-Based Assays: Target Engagement and Cellular Effects
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular context.[6][7][8][9][10]
-
Principle: The binding of a ligand (e.g., this compound) to its target protein can alter the protein's thermal stability. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
-
Protocol:
-
Treat intact cells with this compound or a vehicle control.
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots to a range of temperatures.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the supernatant for the presence of the soluble target protein (e.g., V-ATPase subunit or Hsp90) by Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
2. Client Protein Degradation Assay (for Hsp90)
This assay assesses the functional consequence of Hsp90 inhibition in cells.
-
Principle: Inhibition of Hsp90 leads to the misfolding and subsequent proteasomal degradation of its client proteins (e.g., Akt, Raf-1).
-
Protocol:
-
Treat cancer cell lines (e.g., MCF-7, HeLa) with varying concentrations of this compound or a control inhibitor for a specified time.
-
Lyse the cells and perform Western blot analysis to detect the levels of known Hsp90 client proteins.
-
A dose-dependent decrease in the levels of client proteins indicates effective Hsp90 inhibition.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptual understanding of the experimental design and potential biological implications of this compound's activity, the following diagrams are provided.
Caption: Workflow for assessing the selectivity of this compound.
Caption: V-ATPase inhibition by this compound.
Caption: Hsp90 inhibition leading to client protein degradation.
By employing the outlined experimental strategies and utilizing the provided comparative data and visualizations, researchers can systematically and objectively assess the selectivity of this compound for its biological targets. This comprehensive approach is essential for advancing our understanding of its mechanism of action and for guiding future drug development efforts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel inhibitor of vacuolar ATPase, FR167356, which can discriminate between osteoclast vacuolar ATPase and lysosomal vacuolar ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation of Cochliomycin B as a Lead Compound for Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has increasingly turned towards natural products, which offer a rich diversity of chemical structures and biological activities. Among these, the resorcylic acid lactones (RALs) have emerged as a promising class of compounds with potential applications in oncology and inflammatory diseases. This guide provides a comparative analysis of Cochliomycin B, a member of the RAL family, against other well-characterized RALs to validate its potential as a lead compound for drug discovery. Due to the limited publicly available data on this compound, this guide will utilize data from its close structural analog, Cochliomycin A, as a primary point of comparison.
Executive Summary
This guide compares the biological activities of Cochliomycin A (as a proxy for this compound) with two other notable resorcylic acid lactones: Radicicol (B1680498) and Zearalenone (B1683625). While Cochliomycin A has demonstrated activity related to the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, Radicicol is a potent Hsp90 inhibitor with anticancer properties, and Zearalenone exhibits significant estrogenic and apoptotic effects. This comparative analysis, supported by experimental data and detailed protocols, aims to provide researchers with a framework for evaluating the potential of this compound and its analogs as viable starting points for drug development programs.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data for Cochliomycin A, Radicicol, and Zearalenone, highlighting their distinct biological profiles.
| Compound | Target/Activity | Cell Line | IC50 Value | Reference |
| Cochliomycin A | Anti-barnacle settlement | Amphibalanus amphitrite cyprids | Not specified | [1] |
| Radicicol | Hsp90 inhibition | - | < 1 µM | [2] |
| Anticancer | MCF-7 (Breast Cancer) | 0.03 µM | [3] | |
| Anticancer | P. falciparum 3D7 | 8.563 µM | [2] | |
| Zearalenone | Cytotoxicity | HepG2 (Liver Cancer) | ~100 µM | [4] |
| Cytotoxicity | Ovarian (CHO-K1) cells | 60.3 to >100.0 µM | [5] | |
| Cytotoxicity | Swine peripheral blood mononuclear cells | 22.7 µM | [6] |
Note: IC50 values for Zearalenone can vary significantly depending on the cell line and experimental conditions.
Mechanisms of Action and Signaling Pathways
Cochliomycin A
Cochliomycin A has been shown to inhibit the larval settlement of the barnacle Amphibalanus amphitrite.[1] This activity is mediated through the activation of the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) signaling pathway.[1] This pathway is crucial in various physiological processes, including vasodilation, neurotransmission, and inflammation, suggesting that Cochliomycin A and its analogs could be explored for therapeutic areas beyond antifouling applications.
Radicicol
Radicicol is a well-established inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[2][7] By binding to the N-terminal ATP-binding pocket of Hsp90, Radicicol prevents the proper folding of oncogenic proteins such as Raf-1, HER2, and Akt, leading to their degradation via the ubiquitin-proteasome pathway.[7][8] This disruption of key signaling cascades ultimately results in cell cycle arrest and apoptosis in cancer cells.
Zearalenone
Zearalenone primarily acts as an estrogenic mycotoxin, binding to estrogen receptors and disrupting endocrine function.[9][10] Its anticancer activity is linked to the induction of apoptosis through multiple pathways. In HepG2 cells, Zearalenone has been shown to induce apoptosis via a p53-dependent mitochondrial signaling pathway.[4] It can also modulate other signaling cascades, including the Keap1-Nrf2 and TGF-β1/Smad3 pathways, and can trigger endoplasmic reticulum stress, leading to apoptosis.[10][11][12]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the validation of this compound or other novel compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.
-
Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the production of nitric oxide by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Hsp90 Inhibition Assay (ATPase Activity Assay)
Objective: To measure the inhibition of Hsp90's ATPase activity by a test compound.
Materials:
-
Purified Hsp90 protein
-
Assay buffer (e.g., containing KCl, MgCl2, and HEPES)
-
ATP
-
Malachite green reagent (for phosphate (B84403) detection)
-
Test compound
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, Hsp90 protein, and various concentrations of the test compound.
-
Initiate Reaction: Add ATP to each well to start the ATPase reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 3 hours).
-
Stop Reaction and Detect Phosphate: Add the malachite green reagent to stop the reaction and to complex with the inorganic phosphate released from ATP hydrolysis.
-
Measurement: After a short incubation at room temperature, measure the absorbance at a wavelength of ~620-650 nm.
-
Data Analysis: Calculate the percentage of Hsp90 ATPase activity inhibition relative to a no-inhibitor control.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the diverse biological activities within the resorcylic acid lactone family. While Cochliomycin A demonstrates a distinct mechanism of action through the NO/cGMP pathway, Radicicol and Zearalenone are potent modulators of cancer-relevant pathways, including Hsp90 inhibition and apoptosis induction.
To fully validate this compound as a drug discovery lead, further research is imperative. Key next steps should include:
-
Isolation and Purification: Secure a sufficient quantity of pure this compound for comprehensive biological evaluation.
-
In Vitro Screening: Conduct a battery of in vitro assays, including cytotoxicity against a panel of cancer cell lines, anti-inflammatory assays (e.g., measuring inhibition of NO and pro-inflammatory cytokines), and target-based assays (e.g., Hsp90, kinases).
-
Mechanism of Action Studies: Elucidate the specific molecular target(s) and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.
By systematically addressing these research questions, the scientific community can determine the therapeutic potential of this compound and pave the way for the development of novel drugs based on this promising natural product scaffold.
References
- 1. KF25706, a novel oxime derivative of radicicol, exhibits in vivo antitumor activity via selective depletion of Hsp90 binding signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Search for Hsp90 Inhibitors with Potential Anticancer Activity: Isolation and SAR Studies of Radicicol and Monocillin I from Two Plant-Associated Fungi of the Sonoran Desert - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mycotoxin Zearalenone induces apoptosis in human hepatocytes (HepG2) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactive effects of zearalenone and its metabolites on cytotoxicity and metabolization in ovarian CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radicicol - A multifaceted natural product with promising anticancer and anti-inflammatory activities: Insights into its mechanisms and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotic radicicol binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zearalenone - Wikipedia [en.wikipedia.org]
- 10. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Cochliomycin B: A Guide for Laboratory Professionals
IMMEDIATE ACTION: In the absence of specific manufacturer guidelines, Cochliomycin B and materials contaminated with it should be treated as hazardous chemical waste. Do not dispose of this compound solutions or contaminated materials down the drain or in regular solid waste.
This document provides procedural guidance for the safe handling and disposal of this compound, a macrolide compound. The information is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and environmental protection.
Core Principles of this compound Waste Management
Due to its bioactive nature as a macrolide, all forms of this compound waste must be segregated and disposed of following institutional and local regulations for chemical waste. The primary objective is to prevent the release of this antibiotic into the environment, which could contribute to antimicrobial resistance.
Data Presentation: this compound Waste Stream Characterization
| Waste Stream | Description | Recommended Container | Disposal Pathway |
| Pure Compound | Unused or expired solid this compound. | Original, sealed container or a clearly labeled, compatible chemical waste container. | Hazardous Chemical Waste |
| Stock Solutions | Concentrated solutions of this compound in solvents. | Clearly labeled, leak-proof, and chemically compatible container for hazardous liquid waste. | Hazardous Chemical Waste |
| Dilute Solutions & Media | Cell culture media, buffers, and other aqueous solutions containing this compound. | Labeled, leak-proof container for hazardous liquid waste. | Hazardous Chemical Waste |
| Contaminated Labware | Pipette tips, flasks, plates, gloves, and other disposable items that have come into contact with this compound. | Labeled, puncture-resistant container lined with a chemical waste bag. | Hazardous Chemical Waste |
Experimental Protocol: Standard Operating Procedure for this compound Disposal
This protocol outlines the step-by-step process for the collection and disposal of this compound waste.
Personnel Safety: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.
Step 1: Waste Segregation at the Point of Generation
-
Immediately segregate all materials that have come into contact with this compound from the general laboratory waste.
-
Use designated and clearly labeled waste containers for each type of this compound waste as specified in the table above.
Step 2: Liquid Waste Collection
-
Collect all pure, stock, and dilute solutions containing this compound in a designated, leak-proof hazardous chemical waste container.
-
Ensure the container is properly labeled with "Hazardous Waste," "this compound," and any other chemical constituents (e.g., solvents).
-
Keep the container securely sealed when not in use.
Step 3: Solid Waste Collection
-
Place all contaminated disposable labware, including pipette tips, culture flasks, and gloves, into a designated, puncture-resistant container lined with a chemical waste bag.
-
Label the container clearly as "Hazardous Waste" and specify "this compound Contaminated Materials."
Step 4: Storage Pending Disposal
-
Store all this compound waste containers in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from general laboratory traffic.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous chemical waste.
-
Do not attempt to treat or neutralize this compound waste unless you have a specifically approved and validated protocol from your EHS department. Autoclaving is not a guaranteed method for degrading all antibiotics and should not be used for the disposal of this compound waste.[1]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
